molecular formula C6H11NO B1313904 3-Methylpiperidin-4-one CAS No. 5773-58-0

3-Methylpiperidin-4-one

Cat. No.: B1313904
CAS No.: 5773-58-0
M. Wt: 113.16 g/mol
InChI Key: KTWRIXHINMYODR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-4-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRIXHINMYODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484327
Record name 3-methyl-4-piperidone
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5773-58-0
Record name 3-methyl-4-piperidone
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Record name 3-methylpiperidin-4-one
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Foundational & Exploratory

3-Methylpiperidin-4-one synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylpiperidin-4-one: Mechanisms and Methodologies

Introduction

This compound is a pivotal heterocyclic scaffold, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly in the development of analgesics, anxiolytics, and other central nervous system (CNS) agents.[1][2] Its structural motif is prevalent in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] The strategic placement of the methyl group at the C-3 position and the ketone at C-4 provides a versatile platform for further chemical elaboration.

This guide offers a comprehensive exploration of the core synthetic strategies for constructing this compound. As a senior application scientist, the focus extends beyond mere procedural outlines to a deep dive into the underlying reaction mechanisms, the causality behind experimental choices, and the practical insights necessary for successful laboratory implementation. We will dissect the most robust and field-proven methodologies, including classical cyclization reactions, modern catalytic hydrogenations, and strategic derivatizations of pre-existing piperidone cores.

Chapter 1: Core Synthetic Strategies: A Retrosynthetic View

A logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule to reveal potential synthetic pathways. This process highlights the key bond disconnections that form the basis of our primary synthetic strategies.

G cluster_strategies Key Disconnections & Strategies cluster_precursors Acyclic & Cyclic Precursors TM Target Molecule: This compound S1 Strategy 1: Cyclization TM->S1 C-C & C-N Ring Formation S2 Strategy 2: Pyridine Reduction TM->S2 Aromatic Ring Reduction S3 Strategy 3: α-Alkylation TM->S3 C-C Bond Formation (α to carbonyl) P1 Acyclic Diester (e.g., substituted methylimino-dipropionate) S1->P1 P2 3-Methyl-4-hydroxypyridine S2->P2 P3 N-Protected Piperidin-4-one S3->P3

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary pathways:

  • Cyclization Strategies: Building the piperidine ring from an acyclic precursor. The most prominent example is the Dieckmann condensation.

  • Pyridine Ring Reduction: Starting with an aromatic pyridine ring and reducing it to the saturated piperidine core.

  • α-Alkylation: Introducing the methyl group onto a pre-formed piperidin-4-one scaffold.

The following chapters will provide a detailed mechanistic and practical examination of each of these core strategies.

Chapter 2: Cyclization via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base, to yield a β-keto ester.[3][4] For the synthesis of this compound, the pathway involves the cyclization of a substituted 3,3'-methyliminodipropionic acid ester, followed by hydrolysis and decarboxylation to remove the ester group at the C-3 position.[5][6]

Mechanism of Action

The reaction proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[7]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a six-membered ring and a tetrahedral intermediate.[8]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation: The resulting β-keto ester is acidic and is readily deprotonated by the ethoxide base. This acid-base reaction is the thermodynamic driving force for the cyclization.

  • Acidic Workup: An acidic workup protonates the enolate to yield the cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The β-keto ester is then hydrolyzed under acidic conditions to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final this compound.[6]

G Dieckmann Condensation Mechanism A Acyclic Diester B Enolate Formation (Base, e.g., NaOEt) A->B C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Alkoxide Elimination D->E F Cyclic β-Keto Ester Enolate (Thermodynamic Sink) E->F G Acidic Workup (H3O+) F->G H Cyclic β-Keto Ester G->H I Hydrolysis & Decarboxylation (H3O+, Heat) H->I J This compound I->J

Caption: Workflow of the Dieckmann Condensation pathway.

Experimental Protocol: Dieckmann Cyclization

This protocol describes the synthesis of 1-Methyl-4-piperidone from 3,3'-methylimino-di-propionic acid diethyl ester, a closely related precursor.

Step 1: Cyclization to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate [6]

  • Under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene in a reaction vessel equipped with a reflux condenser.

  • Slowly add a solution of 3,3'-methylimino-di-propionic acid diethyl ester (1.0 eq) in anhydrous toluene to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the evolution of hydrogen gas.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to 0°C.

  • Carefully quench the reaction by the slow addition of a mixture of acetic acid and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation [6]

  • Add the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate to a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 8-12 hours until the decarboxylation is complete (cessation of CO₂ evolution).

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to yield 1-Methyl-4-piperidone.

Chapter 3: Synthesis via Pyridine Ring Reduction

The catalytic hydrogenation of a substituted pyridine derivative is a highly efficient and scalable method for producing the corresponding piperidine.[2] For this compound, the logical starting material is 3-methyl-4-hydroxypyridine, which exists in tautomeric equilibrium with 3-methyl-4-pyridone.

Mechanism of Catalytic Hydrogenation

The hydrogenation of the aromatic pyridine ring is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst.

  • Adsorption: The 3-methyl-4-hydroxypyridine molecule adsorbs onto the active sites of the catalyst surface (e.g., Pt, Pd, Rh).[2]

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Stepwise Reduction: The adsorbed hydrogen atoms are sequentially added to the aromatic ring, breaking the π-bonds in a stepwise fashion. This process typically proceeds through di- and tetrahydro-pyridine intermediates.

  • Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as over-reduction of the ketone can occur.

G cluster_workflow Catalytic Hydrogenation Workflow A Prepare Reactant Solution (3-Methyl-4-hydroxypyridine in solvent) B Add Catalyst (e.g., PtO₂, Rh₂O₃) A->B Continue until completion C Pressurize Reactor with H₂ B->C Continue until completion D Stir at Defined Temp & Pressure C->D Continue until completion E Monitor Reaction (TLC, GC-MS) D->E Continue until completion E->D Continue until completion F Depressurize & Filter Catalyst E->F Reaction Complete G Isolate Product (Solvent Evaporation) F->G

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation using PtO₂

This protocol is adapted from general procedures for pyridine hydrogenation.[2][9]

  • To a high-pressure reaction vessel (autoclave), add 3-methyl-4-hydroxypyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE).[2]

  • Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (e.g., 5 mol%) to the solution.

  • Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen) to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 4-16 hours.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite®.

  • If an acidic solvent was used, neutralize the filtrate carefully.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation or crystallization of its salt form.

CatalystTypical PressureTemperature (°C)SolventNotes
PtO₂ 50-70 bar25-50Acetic AcidHighly effective, but may require higher pressures.[9]
Rh₂O₃ 5-10 bar40TFEActive under milder conditions.[2]
Pd/C 5-10 bar30-50Acidic MediaCommon and cost-effective; acidity can tune selectivity.[9]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.

Chapter 4: Derivatization via α-Alkylation

An alternative strategy involves starting with a commercially available N-protected piperidin-4-one and introducing the methyl group at the C-3 position. The N-protecting group, often a benzyl (Bn) group, serves to prevent N-alkylation and can be removed later if necessary.

Mechanism of Action
  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon (C-3) of the N-benzyl-4-piperidone, forming a kinetically controlled enolate.[10][11]

  • Nucleophilic Attack (Sₙ2): The enolate acts as a nucleophile and attacks an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction. This forms the new carbon-carbon bond.

  • Product Formation: The reaction yields N-benzyl-3-methylpiperidin-4-one.

Experimental Protocol: α-Methylation of N-Benzyl-4-piperidone

This protocol is based on a reported synthesis of 1-benzyl-3-methyl-4-piperidone.[10][11]

  • Suspend sodium hydride (60% dispersion, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere at 0°C.

  • Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0°C for 30 minutes.[11]

  • Add methyl iodide (1.5 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 60°C, stirring for 5-12 hours until the starting material is consumed (monitored by TLC).[10][11]

  • Cool the reaction to room temperature and filter to remove insoluble salts.

  • Concentrate the filtrate and pour it into water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate eluent) to obtain pure 1-benzyl-3-methyl-4-piperidone.[10]

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established chemical routes. The choice of a particular method depends on factors such as the availability of starting materials, the required scale of the synthesis, and the need for stereochemical control.

  • Dieckmann Condensation is a classic and powerful ring-forming strategy, ideal when starting from simple acyclic precursors.

  • Catalytic Hydrogenation of 3-methyl-4-hydroxypyridine is often the most direct and industrially scalable approach, benefiting from high efficiency and atom economy.

  • α-Alkylation provides a straightforward derivatization route when N-protected piperidin-4-one scaffolds are readily available.

Each of these core methodologies offers a reliable pathway to this valuable synthetic intermediate, underscoring the versatility of modern organic chemistry in constructing complex molecular architectures for drug discovery and development.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Kumar, A. et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research, 3(3), 204-209. [Link]

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  • Li, Y. et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. [Link]

  • Li, Y. et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed, National Center for Biotechnology Information. [Link]

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  • Google Patents (2015). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1....
  • Google Patents (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Google Patents (2014). CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine....
  • Wikipedia (n.d.). Dieckmann condensation. Wikipedia. [Link]

  • ResearchGate (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. ResearchGate. [Link]

  • Matassini, C. et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

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  • ResearchGate (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Chemistry Stack Exchange (2017). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. [Link]

  • MDPI (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • Google Patents (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
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Sources

physicochemical properties of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylpiperidin-4-one

Introduction

This compound, a heterocyclic organic compound, is a pivotal molecule in medicinal chemistry and organic synthesis.[1] Structurally, it features a six-membered piperidine ring with a methyl group at the 3-position and a ketone at the 4-position.[1] This arrangement of functional groups—a secondary amine, a ketone, and an adjacent chiral center—makes it a versatile scaffold and a valuable intermediate for synthesizing a wide array of more complex molecules, including pharmacologically active compounds and agrochemicals.[1][2][3]

The reactivity of both the nitrogen atom and the carbonyl group allows for extensive chemical modifications, enabling the generation of diverse molecular libraries.[4] Historically, piperidin-4-one scaffolds have served as crucial building blocks for central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.[2][4] This guide offers a comprehensive examination of the core , providing foundational knowledge for its application in research and development.

Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure is paramount to predicting its reactivity and interactions. Spectroscopic techniques provide empirical data to confirm the structural integrity and electronic environment of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution.[4]

  • ¹H NMR: In a typical proton NMR spectrum, the protons on the piperidine ring appear as complex multiplets. The methylene protons adjacent to the nitrogen atom are expected in the 2.70-2.80 ppm region.[1] The protons on the carbon bearing the methyl group and the other ring protons would resonate further upfield. The methyl group itself would likely appear as a doublet due to coupling with the adjacent methine proton.

  • ¹³C NMR: The carbon spectrum provides complementary information about the carbon framework.[4] The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around 202 ppm in similar structures).[5] The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-60 ppm, while the methyl carbon would be found in the upfield region (around 15-22 ppm).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is characterized by:

  • A strong, sharp absorption band corresponding to the C=O (ketone) stretch , typically found around 1715-1722 cm⁻¹.[5][7]

  • A moderate absorption for the N-H (secondary amine) stretch , visible in the region of 3300-3500 cm⁻¹.[5]

  • Absorptions corresponding to C-H stretching from the methyl and methylene groups, typically just below 3000 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.[4]

  • Molecular Ion Peak: The exact mass of this compound is 113.084061 Da.[8] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 113.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation adjacent to the carbonyl group and the nitrogen atom.[4] Common fragmentation pathways include α-cleavage, where the bond next to the nitrogen or carbonyl group is broken, leading to characteristic daughter ions.[4]

Core Physicochemical Data

The physical properties of this compound dictate its behavior in various experimental conditions, including solubility, volatility, and physical state.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1][8][9][10]
Molecular Weight 113.16 g/mol [1][4][8][10]
CAS Number 5773-58-0[1][4][8][9]
Boiling Point 182.6 ± 15.0 °C at 760 mmHg[8][9]
Density 1.0 ± 0.1 g/cm³[8][9]
Flash Point 81.8 ± 20.5 °C[8][9]
pKa 8.98 ± 0.40 (Predicted)[11]
LogP -0.25[8]
Appearance Colorless to light yellow liquid[11]

Solubility and Partition Coefficient (LogP)

The LogP value of -0.25 indicates that this compound is relatively hydrophilic, suggesting good solubility in polar solvents like water and alcohols, and lesser solubility in non-polar organic solvents.[8] The hydrochloride salt form of the compound shows slight solubility in water and better solubility in organic solvents like ethanol and acetone.[2] This property is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Chemical Synthesis and Reactivity

The piperidin-4-one core is a synthetically versatile scaffold, and its construction can be achieved through several reliable pathways.

Mannich Reaction: A Cornerstone Synthesis

The Mannich reaction is a classic and highly efficient multi-component condensation used to produce 2,6-diaryl-3-methylpiperidin-4-ones.[4][7] The reaction typically involves an ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source.[7]

The mechanism proceeds in several stages:

  • The amine and aldehyde react to form an electrophilic iminium ion.[4]

  • The ketone tautomerizes to its enol form.[4]

  • The enol acts as a nucleophile, attacking the iminium ion.[4]

  • A subsequent intramolecular cyclization and condensation reaction forms the final piperidin-4-one ring.[4]

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_core_reaction Core Reaction Ketone Ethyl Methyl Ketone Enol Enol Formation Ketone->Enol Tautomerization Aldehyde Aromatic Aldehyde Iminium Iminium Ion Formation Aldehyde->Iminium Dehydration Amine Ammonium Acetate Amine->Iminium Attack Nucleophilic Attack (Enol on Iminium) Iminium->Attack Enol->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Product This compound Derivative Cyclization->Product

Caption: Generalized workflow for the Mannich synthesis of piperidin-4-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol is adapted from a procedure for synthesizing derivatives of this compound, demonstrating a typical application of the Mannich condensation.[5]

  • Reaction Setup: Combine ammonium acetate (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol.

  • Heating: Heat the mixture slowly. Upon cooling to room temperature, a colloidal suspension will form.

  • Extraction & Precipitation: Dissolve the suspension in diethyl ether (250 mL) and treat with concentrated HCl (100 mL). This precipitates the hydrochloride salt of the piperidone derivative.

  • Filtration: Filter the resulting solid and wash it with a 1:1 mixture of ethanol and diethyl ether.

  • Neutralization: To obtain the free base, dissolve the hydrochloride salt in an alcoholic solution and neutralize by adding 10% aqueous ammonia (30 mL).

  • Purification: Treat the alcoholic solution with animal charcoal to decolorize, filter, and allow the clear solution to cool and crystallize over 48 hours.

  • Analysis: Collect the resulting crystals for analysis by FT-IR, NMR, and Mass Spectrometry.[5]

Protocol 2: General Analytical Workflow

To determine the presence and concentration of this compound in a sample matrix (e.g., water), a multi-step analytical procedure is required.[12]

  • Sample Preparation (Extraction):

    • For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent in which the analyte has greater solubility (e.g., dichloromethane or ethyl acetate).[12] This isolates the compound from the sample matrix.

  • Sample Concentration:

    • To detect low concentrations, the extract must be concentrated. Use a rotary evaporator for large volumes or a stream of nitrogen for smaller volumes.[12]

  • Instrumental Analysis (GC/MS):

    • Inject the concentrated sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS). The GC separates the compound from other components in the extract based on its boiling point and polarity. The MS provides mass-based detection and structural confirmation.[12]

  • Data Interpretation:

    • Identify this compound by its characteristic retention time in the chromatogram and its unique mass spectrum. Quantify using a calibration curve prepared from standards.

Analytical_Workflow Start Sample Matrix (e.g., Aqueous Solution) Step1 1. Liquid-Liquid Extraction (with Dichloromethane) Start->Step1 Step2 2. Sample Concentration (Rotary Evaporation / N2 Stream) Step1->Step2 Step3 3. GC/MS Analysis Step2->Step3 Step4 4. Data Interpretation (Retention Time & Mass Spectrum) Step3->Step4 End Quantified Result Step4->End

Caption: Standard workflow for the analysis of this compound.

Safety and Handling

According to safety data, this compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[10][13]

  • Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including gloves and tightly fitting safety goggles.[2][9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[9] Storage under an inert gas atmosphere (nitrogen or argon) at 2–8 °C is also recommended.[11]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of complex, biologically active molecules. Its physicochemical properties—moderate polarity, defined spectroscopic signature, and predictable reactivity through pathways like the Mannich condensation—make it a reliable tool for synthetic chemists. A comprehensive understanding of its molecular structure, physical constants, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

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An In-Depth Technical Guide to the Spectral Interpretation of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data of 3-Methylpiperidin-4-one (C₆H₁₁NO), a key heterocyclic organic compound. With a molecular weight of 113.16 g/mol , this piperidine derivative serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Stereochemistry

This compound possesses a six-membered piperidine ring containing a nitrogen atom and a carbonyl group at the 4-position. A methyl group is substituted at the 3-position, introducing a chiral center. The presence of this methyl group significantly influences the conformation of the piperidine ring, which in turn affects the chemical environment of the constituent atoms and their corresponding spectral signatures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analytical Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of this compound.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR spectra, meticulous sample preparation is crucial.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for piperidinone derivatives.[1] The use of deuterated solvents prevents the large solvent proton signal from obscuring the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays a series of multiplets characteristic of the substituted piperidine ring. The presence of the chiral center at C3 leads to diastereotopic protons, resulting in more complex splitting patterns than in unsubstituted piperidin-4-one.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.70-2.80m2HH-2, H-6 (protons adjacent to N)
Predictedm1HH-3
Predictedm2HH-5
Predictedd3H-CH₃
Predictedbr s1HN-H

Causality Behind Chemical Shifts and Coupling Constants:

  • Protons adjacent to Nitrogen (H-2, H-6): The methylene protons adjacent to the electronegative nitrogen atom are deshielded and typically appear as a complex multiplet in the region of 2.70-2.80 ppm.[1] Their coupling with neighboring protons on the piperidine ring results in the observed multiplicity, with typical coupling constants in the range of 6-8 Hz.[1]

  • Methyl Protons: The methyl group at the 3-position will appear as a doublet due to coupling with the proton at C3.

  • Ring Protons (H-3, H-5): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The exact chemical shifts and coupling constants are sensitive to the ring conformation.

  • N-H Proton: The proton on the nitrogen atom often appears as a broad singlet and its chemical shift can be variable, depending on concentration and solvent.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~205-220C=O (Ketone)
PredictedC-2, C-6
PredictedC-3
PredictedC-5
Predicted-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and piperidine derivatives.

Interpretation of Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the ketone is the most deshielded carbon and will appear at the lowest field (highest ppm value), typically in the range of 205-220 ppm.

  • Carbons adjacent to Nitrogen (C-2, C-6): These carbons are deshielded by the electronegative nitrogen atom.

  • Other Ring Carbons (C-3, C-5): The chemical shifts of these carbons are influenced by their position relative to the carbonyl group and the methyl substituent.

  • Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: this compound, being a liquid or low-melting solid, is ideally suited for ATR-FTIR analysis, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the sample directly onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)N-H stretchSecondary Amine
~2950-2850C-H stretchAliphatic
1715 C=O stretch Ketone
~1450C-H bendAliphatic

Key Diagnostic Features:

  • Carbonyl Stretch: The most prominent and diagnostic absorption in the IR spectrum is the strong C=O stretching vibration of the ketone, which appears at approximately 1715 cm⁻¹.[1] This absorption is a clear indicator of the piperidin-4-one structure.

  • N-H Stretch: A broad absorption band in the region of 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

  • C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment peaks.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 113, corresponding to the molecular formula C₆H₁₁NO.

  • Alpha-Cleavage: A common fragmentation pathway for amines and ketones is alpha-cleavage, the breaking of a bond adjacent to the heteroatom or carbonyl group.

    • Loss of an ethyl radical from the piperidine ring can lead to a fragment.

    • Cleavage adjacent to the carbonyl group is also expected.

Illustrative Fragmentation Pathway:

G M [C₆H₁₁NO]⁺• m/z = 113 (Molecular Ion) F1 Loss of CH₃• M->F1 α-cleavage F2 [C₅H₈NO]⁺ m/z = 98 F1->F2 F3 Loss of CO F2->F3 Rearrangement F4 [C₄H₈N]⁺ m/z = 70 F3->F4 F5 Loss of C₂H₄ F4->F5 Retro-Diels-Alder type F6 [C₂H₄N]⁺ m/z = 42 F5->F6

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. This guide has detailed the key spectral features and the underlying principles governing them, offering a valuable resource for researchers in drug discovery and organic synthesis. The provided experimental protocols serve as a foundation for obtaining high-quality data, ensuring the reliability of structural assignments and purity assessments.

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The Piperidin-4-one Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its enduring prevalence is a testament to its synthetic accessibility and its remarkable ability to serve as a versatile template for molecular design. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidin-4-ones, designed for researchers, scientists, and drug development professionals. We will delve into the pioneering synthetic methodologies that first brought this crucial heterocycle to light, examining the causalities behind these early experimental choices. Furthermore, we will trace the evolution of the piperidin-4-one from a laboratory curiosity to a validated and highly sought-after pharmacophore, supported by detailed experimental protocols, quantitative biological data, and visual representations of key synthetic pathways.

The Dawn of a Privileged Scaffold: Early Syntheses of the Piperidin-4-one Ring

The late 19th and early 20th centuries marked a period of fervent exploration in heterocyclic chemistry. It was within this context that the foundational methods for constructing the piperidin-4-one ring were established. These early syntheses, while perhaps appearing rudimentary by modern standards, were groundbreaking for their time and laid the essential groundwork for all subsequent developments.

The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Marvel

First reported by Paul Petrenko-Kritschenko in 1906, this eponymous reaction stands as a classic example of a multicomponent reaction, elegantly assembling the piperidin-4-one ring from simple, readily available starting materials.[4][5][6][7] The synthesis involves the condensation of two equivalents of an aldehyde with a dialkyl ester of acetonedicarboxylic acid and ammonia or a primary amine.[4][5] This double Mannich-type process typically proceeds in protic solvents like water or alcohols at ambient temperatures, highlighting its operational simplicity.[4]

The initial publications by Petrenko-Kritschenko and his collaborators, appearing in the Berichte der deutschen chemischen Gesellschaft between 1906 and 1909, detailed the reaction's scope with various aromatic aldehydes and amines.[5] A key feature of this method is the formation of 2,6-disubstituted piperidin-4-ones, often with ester groups at the 3- and 5-positions, which can be subsequently removed via decarboxylation.[4]

The choice of acetonedicarboxylic ester was crucial. Its two acidic methylene protons provide the necessary nucleophilic centers for the sequential Mannich reactions with the imines formed in situ from the aldehyde and amine. This clever choice of substrate allowed for the symmetrical construction of the piperidine ring in a single pot.

Mannich_Reaction Reactants Ketone (R-CO-CH3) Aldehyde (R'-CHO) Amine (R''-NH2) Intermediates Iminium Ion Formation Enol/Enolate Formation Mannich Adduct Reactants->Intermediates Condensation Product Piperidin-4-one Intermediates->Product Cyclization

Figure 2: Logical workflow of the Mannich reaction for piperidin-4-one synthesis.

Experimental Protocol: Mannich Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

  • Reactants:

    • Ethyl methyl ketone (1 equivalent)

    • Benzaldehyde (or substituted aromatic aldehyde) (2 equivalents)

    • Ammonium acetate (1 equivalent)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of ethyl methyl ketone, the aromatic aldehyde, and ammonium acetate in absolute ethanol is refluxed for a specified period.

    • Upon cooling, the reaction mixture is often treated with hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.

    • The salt is collected by filtration and washed with a mixture of ethanol and ether.

    • The free base is liberated by treating an aqueous suspension of the hydrochloride salt with a base, such as aqueous ammonia.

    • The crude product is then recrystallized from a suitable solvent like ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

  • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography. The final product's identity and purity are confirmed through melting point determination, and spectroscopic analysis (IR, NMR, and Mass Spectrometry). The appearance of a characteristic carbonyl stretch in the IR spectrum and the appropriate signals in the NMR spectrum validates the formation of the piperidin-4-one ring.

The Synthesis of Triacetonamine: A Landmark in Aliphatic Piperidin-4-ones

While the Petrenko-Kritschenko and Mannich reactions were pivotal for accessing aryl-substituted piperidin-4-ones, the synthesis of the fully aliphatic 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine, represents another significant historical milestone. First synthesized by W. Heinz in 1880, its discovery is intrinsically linked to the study of acetone condensation reactions. [8] Heinz's original synthesis involved the reaction of phorone, a condensation product of acetone, with ammonia. [8]This approach, rooted in 19th-century ketone chemistry, provided a direct route to this sterically hindered piperidin-4-one. The significance of triacetonamine lies not only in its historical context but also in its modern utility as a precursor to 2,2,6,6-tetramethylpiperidine (TMP), a widely used non-nucleophilic base, and hindered amine light stabilizers (HALS).

The Emergence of a Pharmacophore: Early Biological Investigations

The transition of piperidin-4-ones from chemical curiosities to molecules of biological interest began to take shape as chemists started to explore their pharmacological properties. The rigid, chair-like conformation of the piperidin-4-one ring provided a robust scaffold upon which various substituents could be appended, allowing for the systematic investigation of structure-activity relationships (SAR).

Antimicrobial and Antifungal Activities

Early studies revealed that substituted piperidin-4-ones possessed notable antimicrobial and antifungal properties. [9]The introduction of different aryl groups at the 2- and 6-positions, as well as alkyl groups at the 3- and 5-positions, was found to significantly modulate their biological activity.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. [9]The results, summarized in the table below, demonstrated that these compounds exhibited significant activity against a range of bacterial and fungal strains. [9]

Compound R R' Test Organism MIC (µg/mL)
1a H 4-N(CH₃)₂ Staphylococcus aureus 12.5
1a H 4-N(CH₃)₂ Escherichia coli 25
2a H 4-OCH₃ Staphylococcus aureus 25
2a H 4-OCH₃ Escherichia coli 50
3a H 4-OH Staphylococcus aureus 50
3a H 4-OH Escherichia coli 50
1b H 4-N(CH₃)₂ Candida albicans 12.5
2b H 4-OCH₃ Candida albicans 25
3b H 4-OH Candida albicans 50

Data adapted from Goel et al., 2008.[9]

These early findings were crucial in establishing the piperidin-4-one nucleus as a viable starting point for the development of new antimicrobial agents. The ability to systematically modify the substituents on the ring and observe corresponding changes in biological activity paved the way for more rational drug design efforts.

Analgesic Properties and the Path to Opioids

Perhaps the most significant early therapeutic application of piperidin-4-one derivatives was in the field of analgesia. The structural resemblance of certain piperidine derivatives to morphine sparked interest in their potential as pain-relieving agents. [10]The 4-phenylpiperidine moiety, in particular, was identified as a key pharmacophore for opioid receptor activity.

The synthesis of 4-aryl-4-hydroxypiperidines, readily accessible from the corresponding 4-piperidones via Grignard reaction, led to the discovery of potent analgesic compounds. This line of inquiry ultimately culminated in the development of highly successful synthetic opioids, such as pethidine (meperidine) and fentanyl, both of which contain the core piperidine ring system.

The discovery of the analgesic properties of piperidine derivatives highlighted the importance of the three-dimensional arrangement of functional groups. The piperidin-4-one scaffold provided a means to control the stereochemistry and orientation of substituents, which was found to be critical for effective interaction with opioid receptors.

Evolution of Synthetic Methodologies

While the Petrenko-Kritschenko and Mannich reactions provided the initial entries into the world of piperidin-4-ones, the growing importance of this scaffold spurred the development of new and improved synthetic methods.

The Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, offered an alternative route to the piperidin-4-one core. [11][12]This method typically involves the cyclization of an N-substituted bis(β-carboxyethyl)amine derivative. The resulting 3-alkoxycarbonyl-4-piperidone can then be hydrolyzed and decarboxylated to afford the parent 4-piperidone. [11]This approach provided a valuable alternative, particularly for the synthesis of N-substituted piperidin-4-ones with different substitution patterns than those readily accessible via the multicomponent reactions.

Dieckmann_Condensation Start N-substituted bis(β-carboxyethyl)amine derivative Step1 Intramolecular Claisen Condensation (Dieckmann) Start->Step1 Intermediate 3-Alkoxycarbonyl-4-piperidone Step1->Intermediate Step2 Hydrolysis and Decarboxylation Intermediate->Step2 Product N-substituted 4-piperidone Step2->Product

Figure 3: Synthetic workflow of the Dieckmann condensation for 4-piperidone synthesis.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of the piperidin-4-one core, from its discovery in the early 20th century to its current status as a privileged scaffold in medicinal chemistry, is a compelling narrative of scientific ingenuity and incremental advancement. The pioneering work of chemists like Petrenko-Kritschenko and the versatile application of fundamental reactions like the Mannich condensation provided the essential tools for constructing this vital heterocyclic system.

The subsequent exploration of the biological activities of piperidin-4-one derivatives unveiled their vast therapeutic potential, leading to the development of important drugs in areas such as infectious diseases and pain management. For the modern researcher, a deep understanding of this history is not merely an academic exercise; it provides a crucial context for contemporary drug discovery and development. The foundational synthetic strategies continue to be relevant, while the early structure-activity relationship studies offer valuable lessons in the principles of medicinal chemistry. The enduring legacy of the piperidin-4-one is a testament to the power of fundamental organic synthesis to unlock new frontiers in medicine.

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Introduction: The Strategic Importance of the 3-Methyl-4-Piperidone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylpiperidin-4-one (CAS 5773-58-0)

This document provides a comprehensive technical overview of this compound (CAS No. 5773-58-0), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's synthesis, reactivity, and applications, grounding technical protocols in established chemical principles.

This compound, also known as 3-methyl-4-piperidone, is a cyclic organic compound featuring a six-membered piperidine ring functionalized with a methyl group at the 3-position and a ketone at the 4-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in both medicinal chemistry and broader organic synthesis.[1][2] The piperidine nucleus is a fundamental structural motif found in a vast number of natural products and synthetic drugs, and the strategic placement of the ketone and methyl groups in this particular scaffold offers reactive handles for extensive chemical modification.[2]

The reactivity of both the secondary amine and the carbonyl group allows for the generation of diverse molecular libraries.[2] Consequently, derivatives of this compound have been explored for a wide spectrum of pharmacological activities, serving as foundational structures in the development of analgesics, anti-inflammatory drugs, CNS agents, and anticancer therapeutics.[1][2][3] This guide aims to provide a detailed exploration of its chemical properties, synthesis, and derivatization strategies to empower researchers in leveraging its full potential.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5773-58-0[1][2][4]
Molecular Formula C₆H₁₁NO[1][4]
Molecular Weight 113.16 g/mol [1][4]
IUPAC Name This compound[4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 50-51 °C @ 2 Torr[5]
Density ~0.951 g/cm³ (Predicted)[5][6]
pKa 8.98 ± 0.40 (Predicted)[5]
SMILES CC1CNCCC1=O[1]
InChI Key KTWRIXHINMYODR-UHFFFAOYSA-N[2][4]
Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation and purity assessment of this compound.[1]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the methyl group (a doublet), the methine proton at the C3 position, and the methylene protons of the piperidine ring. The coupling patterns provide definitive evidence of the connectivity.

  • ¹³C NMR: The carbon spectrum is distinguished by a signal in the downfield region (~208-212 ppm) corresponding to the carbonyl carbon (C4), along with signals for the other five carbons in the aliphatic region.[2]

  • Infrared (IR) Spectroscopy: IR analysis provides crucial functional group identification, most notably a strong absorption band characteristic of the C=O stretch of the ketone, typically observed around 1716 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight via the molecular ion peak. The fragmentation pattern, often involving α-cleavage adjacent to the nitrogen atom or the carbonyl group, serves as a molecular fingerprint to further validate the structure.[2]

Core Synthesis Methodologies

The construction of the this compound core can be achieved through several robust synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.

Mannich Reaction: A Multicomponent Approach

The Mannich reaction is a cornerstone for the synthesis of piperidin-4-one derivatives.[2] This one-pot, three-component condensation is highly efficient for producing substituted piperidones.[2][7]

Causality: This reaction is powerful because it rapidly builds molecular complexity. It leverages the inherent reactivity of an enolizable ketone (ethyl methyl ketone), an aldehyde, and an amine source (ammonium acetate) to form two new C-C bonds and a C-N bond in a single operation.

Generalized Experimental Protocol: Mannich Condensation

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl methyl ketone, a suitable aromatic aldehyde (e.g., benzaldehyde), and ammonium acetate in a protic solvent such as ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography or recrystallization, to yield the 2,6-diaryl-3-methyl-4-piperidone derivative.[7]

Mannich_Reaction Figure 1: Generalized Mechanism of the Mannich Reaction Amine Amine (e.g., NH₃ from Ammonium Acetate) Iminium Iminium Ion (Electrophile) Amine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Iminium Adduct β-Amino-carbonyl Adduct Iminium->Adduct Ketone Ketone (Ethyl Methyl Ketone) Enol Enol/Enolate (Nucleophile) Ketone->Enol Tautomerization Enol->Adduct Nucleophilic Attack Piperidone This compound (via Cyclization) Adduct->Piperidone Intramolecular Cyclization

Caption: Figure 1: Generalized Mechanism of the Mannich Reaction

Alternative Cyclization Strategies

Beyond the Mannich condensation, other cyclization methods have been developed. For instance, the intramolecular cyclization of precursors like N-allyl-N-methyl-γ-aminobutyric acid or 1-(2-aminoethyl)-3-methylbenzene under acidic conditions can also yield the piperidine ring structure.[1] The acid catalyst is crucial for protonating key functional groups, thereby facilitating the ring-closing step.

Preparation of the Hydrochloride Salt

For improved handling, stability, and aqueous solubility, this compound is often converted to its hydrochloride salt.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the free base, racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0°C in an ice bath.[8]

  • Acidification: Slowly add a solution of ethanolic-HCl to the cooled mixture with stirring.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the complete consumption of the starting material by TLC.[8]

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude 3-methyl-piperidin-4-one hydrochloride salt, which can be used directly or purified further.[8]

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine and the C4-ketone.[2] This dual reactivity allows for a wide array of chemical modifications.

Reactivity Figure 2: Key Derivatization Pathways Core This compound N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation R-X N_Acylation N-Acylation Core->N_Acylation RCOCl Reduction Ketone Reduction Core->Reduction [H] (e.g., NaBH₄) Condensation Condensation (e.g., Thiosemicarbazone formation) Core->Condensation H₂N-R N_Substituted N-Substituted Piperidones N_Alkylation->N_Substituted Amide N-Acyl Piperidones N_Acylation->Amide Alcohol 3-Methylpiperidin-4-ol Reduction->Alcohol Derivative C4-Carbonyl Derivatives Condensation->Derivative

Caption: Figure 2: Key Derivatization Pathways

  • Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, and N-acylation.[1][2] These modifications are fundamental in medicinal chemistry for tuning a molecule's pharmacokinetic and pharmacodynamic properties.

  • Reactions at the Carbonyl Group: The ketone at the C4 position is a versatile handle for derivatization.

    • Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methylpiperidin-4-ol, using standard reducing agents like sodium borohydride.[1] This introduces a new chiral center and a hydroxyl group for further functionalization.

    • Condensation: The carbonyl group readily condenses with primary amines and their derivatives. For example, reaction with thiosemicarbazide yields thiosemicarbazone derivatives, which have been investigated for their biological activities.[2][7]

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in drug discovery, serving as a key intermediate for a multitude of therapeutic agents.[1]

  • Pharmaceuticals: It is a critical building block in the synthesis of compounds targeting a wide range of diseases.[1]

    • CNS Agents: N-aryl substituted 4-piperidones are prevalent in many CNS agents, including antidepressants and antipsychotics.[2]

    • Analgesics & Anti-inflammatories: The scaffold is used to create novel analgesic and anti-inflammatory drugs.[1][2]

    • Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, indicating potential applications in oncology.[1][3]

    • Antimicrobial Agents: Derivatives have shown significant antimicrobial and antifungal properties, making them promising candidates for the development of new antibiotics.[1][7]

  • Agrochemicals: The biological activity of this scaffold extends to agriculture, where it is utilized in the development of novel pesticides and herbicides.[1]

  • Organic Synthesis: Beyond direct applications, it serves as a versatile starting material for constructing more complex heterocyclic systems and natural product analogues.[1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed when handling this compound and its derivatives.

  • Hazards Identification:

    • Harmful if swallowed.[4]

    • Causes skin and eye irritation; may cause serious eye damage.[4][9]

    • May cause respiratory tract irritation upon inhalation.[1][4][9]

  • Recommended Precautions:

    • Always handle in a well-ventilated chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid direct contact with skin and eyes, and avoid inhaling vapors.[9]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Recommended storage temperature is between 2–8 °C.[5]

Conclusion

This compound (CAS 5773-58-0) is more than a simple chemical intermediate; it is a strategic scaffold that offers a robust platform for chemical innovation. Its well-defined reactivity, coupled with established and versatile synthetic routes, ensures its continued importance in academic research and industrial drug development. The ability to readily derivatize both the nitrogen and carbonyl positions allows for the systematic exploration of chemical space, paving the way for the discovery of novel therapeutics and other functional molecules. This guide provides the foundational knowledge for scientists to effectively and safely utilize this powerful building block in their research endeavors.

References

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  • 3-methyl-4-piperidone | CAS#:5773-58-0 | Chemsrc. (URL: [Link])

  • Cas 5773-58-0,3-METHYL-4-PIPERIDONE | lookchem. (URL: [Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

  • 3-methyl-4-piperidone, CAS No. 5773-58-0 - iChemical. (URL: [Link])

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. (URL: [Link])

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An In-depth Technical Guide to 3-Methylpiperidin-4-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methylpiperidin-4-one, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, and key physicochemical properties. A critical analysis of synthetic methodologies, with a focus on the Mannich reaction and modern synthetic approaches, is presented, including a detailed experimental protocol. Spectroscopic characterization is thoroughly discussed, with an emphasis on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and quality control. The guide further explores the rich reactivity of this scaffold, highlighting its utility in generating diverse chemical libraries. Most importantly, we will examine the extensive applications of this compound in medicinal chemistry, showcasing its role as a key building block for a variety of therapeutic agents, including those with anticancer, antimicrobial, and analgesic properties. This document aims to be a valuable resource, bridging fundamental chemistry with practical applications in the pharmaceutical sciences.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The introduction of a carbonyl group at the 4-position, yielding the piperidin-4-one scaffold, imbues the molecule with a unique combination of reactivity and conformational properties that have been extensively exploited in medicinal chemistry. The further addition of a methyl group at the 3-position, affording this compound, introduces a chiral center and provides a valuable steric and electronic handle to fine-tune the pharmacological profile of its derivatives. This strategic methylation can influence the conformation of the piperidine ring, which in turn can significantly impact binding affinity and selectivity for biological targets.[1]

The reactivity of both the ketone and the secondary amine functionalities of this compound allows for a wide array of chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures.[1] Consequently, derivatives of this compound have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and potential anti-Alzheimer's properties.[1] This guide will provide a detailed exploration of this important heterocyclic compound, offering insights into its synthesis, characterization, and application in the pursuit of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Representation

The unequivocally correct IUPAC name for the compound is This compound .

  • Molecular Formula: C₆H₁₁NO

  • Molecular Weight: 113.16 g/mol

  • CAS Number: 5773-58-0

The structure of this compound, featuring a six-membered piperidine ring with a methyl group at the C-3 position and a ketone at the C-4 position, is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Appearance Colorless to light yellow liquid[Vendor Data]
Boiling Point 50-51 °C at 2 Torr[Vendor Data]
Density (Predicted) 0.951 ± 0.06 g/cm³[Vendor Data]
pKa (Predicted) 8.98 ± 0.40[Vendor Data]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[Vendor Data]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives has been a subject of considerable research, with the Mannich reaction being a cornerstone methodology. More contemporary approaches often involve the use of protecting groups to achieve specific substitution patterns.

The Mannich Reaction: A Classic Approach to Substituted Piperidin-4-ones

The Mannich reaction is a three-component condensation reaction that provides a straightforward route to 2,6-diaryl-3-methyl-4-piperidones.[2][3] This reaction typically involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate, which serves as the nitrogen source.[2][3]

Mannich_Reaction EMK Ethyl Methyl Ketone Product 2,6-Diaryl-3-methyl-4-piperidone EMK->Product Aldehyde Aromatic Aldehyde Iminium Iminium Ion Aldehyde->Iminium Forms Ammonium Ammonium Acetate Ammonium->Iminium Iminium->Product Reacts with enol of EMK

Caption: Generalized workflow of the Mannich reaction for piperidin-4-one synthesis.

The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents on the aryl rings, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2][3]

Modern Synthetic Protocol: Deprotection of a Boc-Protected Precursor

A common and efficient laboratory-scale synthesis of this compound involves the deprotection of a commercially available N-Boc protected precursor, namely racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of this compound Hydrochloride [4]

Materials:

  • Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

  • Anhydrous Dichloromethane (DCM)

  • Ethanolic HCl

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Deprotection: While stirring, slowly add ethanolic HCl to the cooled solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to 25 °C and stir for 3 hours. Monitor the progress of the reaction by TLC (eluent: 40% EtOAc in hexanes) until the starting material is completely consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will yield racemic this compound hydrochloride as a crude product.

  • Purification (Optional): The crude product can be used directly in subsequent reactions or purified further by recrystallization if required.

This method provides a reliable and high-yielding route to the hydrochloride salt of this compound, which can be easily converted to the free base if necessary.[4]

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are heavily reliant on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the piperidine ring and the methyl group. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would typically appear as multiplets in the downfield region of the aliphatic range. The proton at C3 and the protons at C5 would also present as multiplets, with their chemical shifts and coupling constants providing valuable information about the conformation of the ring. The methyl group at C3 would appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C4) is expected to have a characteristic chemical shift in the downfield region (typically >200 ppm). The carbons adjacent to the nitrogen (C2 and C6) will also have distinct chemical shifts, as will the other carbons of the ring and the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong C=O stretching vibration of the ketone, which is typically observed in the range of 1715-1725 cm⁻¹. Other characteristic absorptions include the N-H stretch of the secondary amine and the C-H stretches of the aliphatic ring and methyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 113.

The fragmentation of cyclic amines and ketones is well-characterized. Key fragmentation pathways for this compound would likely involve:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of radicals and the formation of stable iminium ions.

  • Cleavage adjacent to the carbonyl group: Ketones often undergo cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions.[6]

A plausible fragmentation pattern is illustrated below:

MS_Fragmentation M_ion [C6H11NO]+• m/z = 113 alpha_cleavage Alpha-cleavage M_ion->alpha_cleavage carbonyl_cleavage Carbonyl-cleavage M_ion->carbonyl_cleavage fragment1 Loss of CH3• [C5H8NO]+ alpha_cleavage->fragment1 fragment2 Loss of C2H5• [C4H6NO]+ alpha_cleavage->fragment2 fragment3 [CH3CO]+ or [C3H7N]+• carbonyl_cleavage->fragment3

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the secondary amine and the ketone functional groups. This dual reactivity makes it an exceptionally versatile building block in organic synthesis.

  • Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can readily undergo N-alkylation, N-acylation, and N-arylation reactions to introduce a wide variety of substituents. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1]

  • Reactions at the Carbonyl Group: The ketone at the C-4 position can undergo a plethora of classical carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.[2][3] These transformations allow for the introduction of new functional groups and the extension of the molecular scaffold.

The strategic combination of reactions at both the nitrogen and the carbonyl group enables the synthesis of highly complex and diverse libraries of compounds based on the this compound core.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into a wide range of compounds with diverse therapeutic applications.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] These compounds were found to induce apoptosis and their mechanism of action was further investigated through molecular docking studies. The piperidin-4-one core can be modified to target various pathways involved in cancer progression.

Antimicrobial and Antifungal Agents

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of this compound, particularly thiosemicarbazone derivatives, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[3] The piperidin-4-one scaffold serves as a template for the design of new antimicrobial agents with potentially novel mechanisms of action.

Analgesic and CNS-active Agents

The piperidin-4-one core is a key structural feature in many centrally acting agents, including analgesics. For example, it is a precursor in the synthesis of certain fentanyl analogues and other 4-anilinopiperidine-based analgesics.[1] The conformational constraints imposed by the piperidine ring and the ability to introduce various substituents make this scaffold ideal for targeting receptors in the central nervous system.

While a specific FDA-approved drug containing the unsubstituted this compound core is not readily identifiable, the broader class of piperidin-4-one derivatives is well-represented in pharmaceuticals. The strategic placement of the 3-methyl group is a key design element in the development of new drug candidates targeting a wide array of diseases.

Conclusion

This compound is a heterocyclic compound of immense value in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the "privileged" nature of its scaffold make it an attractive starting point for the generation of diverse chemical libraries. The extensive body of research on its derivatives has demonstrated a wide range of promising biological activities, including anticancer, antimicrobial, and analgesic properties. As our understanding of disease pathways becomes more sophisticated, the strategic modification of the this compound core will undoubtedly continue to be a fruitful avenue for the discovery of novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of this important molecule, from its fundamental properties and synthesis to its application in the ongoing quest for new medicines.

References

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  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30737-30761.
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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylpiperidin-4-one: Synthesis, Properties, and Applications

Abstract

This compound, a heterocyclic organic compound, serves as a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its piperidine core, functionalized with a methyl group at the C-3 position and a ketone at C-4, provides a chemically tractable scaffold for the development of a diverse array of complex molecules. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, established and novel synthetic methodologies, comprehensive spectroscopic characterization, and its significant role as a building block for pharmacologically active agents. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the potential of this important molecule.

Core Molecular Attributes

This compound, also known by its synonym 3-methyl-4-piperidone, is a cyclic ketone and a secondary amine. The introduction of a methyl group at the third position creates a chiral center, meaning the molecule can exist as a pair of enantiomers. This stereochemical feature is of paramount importance in drug design, as different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles.[1]

Physicochemical and Structural Data

A summary of the key identifiers and properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[2][3][4]
Molecular Weight 113.16 g/mol [2][3][4]
IUPAC Name This compound[3]
CAS Number 5773-58-0[3][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 182.6 ± 15.0 °C at 760 mmHg[5]
Density ~1.0 g/cm³[5]
Canonical SMILES CC1CNCCC1=O[3]
InChIKey KTWRIXHINMYODR-UHFFFAOYSA-N[3]
Molecular Structure Visualization

The fundamental structure of this compound is depicted below, highlighting the key functional groups and the chiral center.

Mannich_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product ketone Ethyl Methyl Ketone iminium Iminium Ion ketone->iminium Condensation enol Enol of Ketone ketone->enol Tautomerization aldehyde Aromatic Aldehyde aldehyde->iminium Condensation amine Ammonium Acetate amine->iminium Condensation product 3-Methyl-2,6-diaryl- piperidin-4-one iminium->product Nucleophilic Attack & Cyclization enol->product Nucleophilic Attack & Cyclization

Caption: Workflow of the Mannich reaction for piperidin-4-one synthesis.

Alternative Synthetic Routes

Beyond the Mannich condensation, other strategies have been developed:

  • Cyclization of N-allyl-N-methyl-γ-aminobutyric acid: This method involves heating the precursor under acidic conditions to facilitate the ring formation. [2]* Reduction of 3-Methylpiperidine-4-carboxylic Acid: Utilizes reducing agents to convert the carboxylic acid functionality into the target ketone. [2]

Protocol: Synthesis of this compound Hydrochloride

This protocol details the deprotection of a Boc-protected precursor, a common strategy in multi-step synthesis.

Objective: To synthesize this compound hydrochloride from its N-Boc protected precursor.

Materials:

  • Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (Boc-3-methylpiperidin-4-one)

  • Anhydrous Dichloromethane (DCM)

  • Ethanolic HCl

  • Ice bath

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask at 0 °C (using an ice bath).

  • Slowly add ethanolic-HCl to the cooled solution while stirring.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature (~25 °C) for 3 hours.

  • Monitor the reaction for complete consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 40% Ethyl Acetate in Hexanes). [7]5. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • The resulting solid is crude racemic 3-methyl-piperidin-4-one hydrochloride, which can be used in subsequent reactions without further purification. [7]

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques for characterizing this compound. [2]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

  • Carbonyl (C=O) Stretch: A strong, characteristic absorption band is observed around 1715 cm⁻¹ , which is diagnostic for the ketone functionality within the piperidine ring. [2][8]* N-H Stretch: A band corresponding to the secondary amine N-H stretch is also typically present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

  • ¹H NMR: The proton NMR spectrum in deuterated chloroform typically shows complex multiplet patterns characteristic of the piperidine ring. The methylene protons adjacent to the nitrogen atom often appear in the region of 2.70-2.80 ppm. [2]* ¹³C NMR: The carbon spectrum for derivatives shows characteristic signals for the carbonyl carbon, the carbons of the heterocyclic ring, and the methyl group carbon. For example, in some 2,6-diaryl derivatives, the carbonyl carbon appears around 170 ppm, the ring carbons resonate between 32-69 ppm, and the methyl group signal is observed near 16 ppm. [9]

Chemical Reactivity and Derivatization

The dual functionality of the ketone and the secondary amine makes this compound a versatile substrate for further chemical modification.

  • Reactions at the Nitrogen Atom: As a secondary amine, the nitrogen is nucleophilic and can react with various electrophiles. This allows for the synthesis of N-substituted derivatives, such as N-alkyl or N-aryl compounds, which is a common strategy in modulating the biological activity of CNS agents. [1][2]* Reactions at the Carbonyl Group: The ketone at C-4 is a key handle for derivatization. It can undergo:

    • Reduction: Conversion to the corresponding alcohol (3-methylpiperidin-4-ol). [2] * Condensation Reactions: Reaction with reagents like hydroxylamine or thiosemicarbazide to form oximes and thiosemicarbazones, respectively. These derivatives have shown significant antimicrobial activity. [1][10]

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a wide range of therapeutic agents. [2]

Pharmaceutical Applications
  • Analgesics: It is a precursor in the preparation of certain fentanyl analogues and other 4-anilinopiperidine-based analgesics. [1][11]* Anticancer Agents: Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hematological cancers and Natural Killer T-cell lymphoma. [2][8]The strategic placement of the methyl group is crucial in designing compounds that can bind to protein kinases involved in cancer progression. [1][8]* CNS Agents: The piperidin-4-one core is prevalent in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics. [1]Derivatives have also been investigated for anticonvulsant and anxiolytic properties. [2][12]* Antimicrobial Agents: Derivatives of this compound have been shown to possess significant antibacterial and antifungal properties, making them promising candidates for the development of new antibiotics. [2][10]

Agrochemicals and Organic Synthesis

Beyond pharmaceuticals, the compound is utilized in the development of pesticides and herbicides. [2]Its versatile reactivity also makes it a valuable building block for synthesizing more complex organic molecules in a broader research context. [2]

Safety and Handling

According to its classification, this compound is considered harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage. [3]* H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves and safety goggles, and working in a well-ventilated area or a fume hood to avoid inhalation. [12]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a foundational building block that continues to empower innovation in drug discovery and chemical synthesis. Its structural features—a reactive ketone, a modifiable nitrogen, and a key chiral center—provide a rich platform for creating molecular diversity. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for scientists aiming to leverage this scaffold to develop the next generation of pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 3-methyl-4-piperidone | CAS#:5773-58-0. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

  • Al-Khafaji, S. S. M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Mahdi, D. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. Retrieved from [Link]

  • Pandian, C. S. J., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methyl-4-Piperidone Scaffold

The 3-methyl-4-piperidone moiety is a pivotal structural motif in medicinal chemistry and drug development. Its presence within a molecular framework can significantly influence pharmacological activity, making it a valuable building block for a diverse range of therapeutic agents. As an intermediate, 3-methyl-4-piperidone hydrochloride serves as a crucial precursor for the synthesis of complex molecules, including analgesics and other centrally acting agents.[1] This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of 3-methyl-4-piperidone hydrochloride: the Dieckmann condensation. We will delve into the mechanistic underpinnings of this synthetic route, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Synthetic Strategy: The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful intramolecular reaction of diesters, facilitated by a base, to form β-keto esters.[1][2][3][4][5] This method is particularly well-suited for the formation of stable five- and six-membered rings, making it an ideal choice for the synthesis of the piperidone core.[1][2] The overall synthetic strategy involves a three-step sequence:

  • Michael Addition: The synthesis commences with a double Michael addition of methylamine to two equivalents of a suitable acrylate ester, such as ethyl acrylate. This reaction forms the acyclic diester precursor, N-methyl-bis(β-carbethoxyethyl)amine.

  • Dieckmann Condensation: The diester then undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield the cyclic β-keto ester, 3-carbomethoxy-1-methyl-4-piperidone.[1][3][4]

  • Hydrolysis and Decarboxylation: The final step involves the acidic hydrolysis of the β-keto ester, followed by decarboxylation, to afford the target 3-methyl-4-piperidone, which is then isolated as its hydrochloride salt.

This multi-step, one-pot approach offers an efficient and scalable route to the desired product.[6][7]

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation MA_start Methylamine + Ethyl Acrylate MA_product N-methyl-bis(β-carbethoxyethyl)amine MA_start->MA_product Methanol DC_start N-methyl-bis(β-carbethoxyethyl)amine DC_product 3-Carbomethoxy-1-methyl-4-piperidone DC_start->DC_product Sodium Ethoxide, Toluene HD_start 3-Carbomethoxy-1-methyl-4-piperidone HD_product 3-Methyl-4-piperidone Hydrochloride HD_start->HD_product Conc. HCl, Reflux

Caption: Overall workflow for the synthesis of 3-methyl-4-piperidone hydrochloride.

Mechanistic Insights: The Rationale Behind the Reaction Cascade

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Dieckmann Condensation Mechanism

The core of this synthesis is the Dieckmann condensation. The mechanism is analogous to the intermolecular Claisen condensation and proceeds as follows:[1][3][4][5]

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of the N-methyl-bis(β-carbethoxyethyl)amine to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

  • Deprotonation and Acidification: The newly formed β-keto ester is more acidic than the starting alcohol (ethanol), and is therefore deprotonated by the ethoxide. This acid-base reaction is the driving force of the condensation. A final acidification step during workup reprotonates the enolate to give the neutral β-keto ester.

Hydrolysis and Decarboxylation

The subsequent hydrolysis and decarboxylation of the β-keto ester are acid-catalyzed. The ester is first hydrolyzed to the corresponding β-keto acid. Under acidic conditions and heat, the β-keto acid readily undergoes decarboxylation through a cyclic transition state to yield the final 3-methyl-4-piperidone.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized procedure based on established methodologies for the preparation of 4-piperidone derivatives.[7][8]

Materials and Reagents:

  • Methylamine (40% in water)

  • Ethyl acrylate

  • Methanol

  • Sodium metal

  • Toluene, anhydrous

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of N-methyl-bis(β-carbethoxyethyl)amine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add ethyl acrylate to the cooled solution with continuous stirring. The molar ratio of methylamine to ethyl acrylate should be approximately 1:2.2.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Remove the methanol under reduced pressure at a temperature of 40-60 °C to obtain the crude N-methyl-bis(β-carbethoxyethyl)amine. This intermediate can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • In a separate, dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol. Alternatively, commercially available sodium ethoxide can be used.

  • Suspend the sodium ethoxide in anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add the crude N-methyl-bis(β-carbethoxyethyl)amine from Step 1 to the refluxing mixture.

  • Continue to reflux for 2-3 hours after the addition is complete.[8]

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis, Decarboxylation, and Isolation

  • Carefully quench the reaction mixture by pouring it over crushed ice.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • Add an excess of concentrated hydrochloric acid to the acidified aqueous solution and reflux the mixture for 4-8 hours to effect hydrolysis and decarboxylation.[8]

  • After cooling, make the solution basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the liberated 3-methyl-4-piperidone with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of ethanol and precipitate the hydrochloride salt by the addition of concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the solution.

  • Collect the precipitated 3-methyl-4-piperidone hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Quantitative Parameters

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-piperidone derivatives via the Dieckmann condensation route.

ParameterValue/RangeRationale
Michael Addition
Reactant Ratio (Amine:Acrylate)1 : 2.0 - 2.5A slight excess of the acrylate ensures complete consumption of the primary amine.
Reaction Time10 - 16 hoursAllows for the completion of the double Michael addition.[8]
TemperatureRoom TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Dieckmann Condensation
BaseSodium, Sodium Ethoxide, NaHStrong base is required to deprotonate the α-carbon of the ester.[7]
SolventToluene, BenzeneAnhydrous, non-protic solvent is necessary to prevent quenching of the base.[8]
Reaction Time2 - 5 hoursSufficient time for the intramolecular cyclization to occur at reflux.[8]
Temperature100 - 125 °C (Reflux)Provides the necessary activation energy for the condensation reaction.[8]
Hydrolysis & Decarboxylation
AcidConcentrated HClCatalyzes the hydrolysis of the ester and promotes decarboxylation.
Reaction Time4 - 8 hoursEnsures complete hydrolysis and decarboxylation.[8]
TemperatureRefluxElevated temperature is required for these transformations.
Overall Yield 60-75%Reported yields for similar 4-piperidone syntheses fall within this range.

Characterization

The final product, 3-methyl-4-piperidone hydrochloride, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group, the methine proton at the 3-position, and the methylene protons of the piperidine ring.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm, along with signals for the other carbon atoms in the molecule.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) around 1710-1730 cm⁻¹ and a broad absorption for the N-H⁺ stretch of the hydrochloride salt.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Metal: Sodium is highly reactive with water and should be handled with extreme care under an inert atmosphere.

    • Concentrated Acids and Bases: These are corrosive and should be handled with caution.

    • Organic Solvents: Toluene, methanol, and diethyl ether are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used in this synthesis.[11][12]

Conclusion

The Dieckmann condensation provides a reliable and scalable method for the synthesis of 3-methyl-4-piperidone hydrochloride. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocol outlined in this guide, combined with the provided mechanistic insights and safety considerations, serves as a comprehensive resource for scientists working in the field of synthetic organic chemistry.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

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  • Suresh, T., Nachiappan, D. M., Karthikeyan, G., Vijayakumar, V., Jasinski, J. P., & Sarveswari, S. (2019). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega, 4(3), 5696-5705.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.). Google Patents.
  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268.
  • Lalitha, V., Muthumary, T., & Velmurugan, P. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry, 31(2), 469-471.
  • Fakhraian, H., & Riseh, M. B. P. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE.
  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from a general Scribd search page, as direct links are not stable.
  • PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone(1445-73-4) 13C NMR spectrum. Retrieved from a general ChemicalBook search page, as direct links are not stable.
  • SpectraBase. (n.d.). 1,3-DIMETHYL-4-PIPERIDONE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from a general SpectraBase search page, as direct links are not stable.

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The Dieckmann Condensation: A Technical Guide to the Synthesis of 4-Piperidone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its synthesis is a critical undertaking for researchers and drug development professionals. Among the various synthetic strategies, the Dieckmann condensation offers a robust and efficient intramolecular cyclization approach to construct this valuable heterocyclic ketone. This in-depth technical guide provides a comprehensive exploration of the Dieckmann condensation for the synthesis of 4-piperidones, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss critical process parameters, and address potential challenges and limitations.

Introduction: The Strategic Importance of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester.[1][2] This powerful carbon-carbon bond-forming reaction is particularly well-suited for the synthesis of five- and six-membered rings, making it an ideal strategy for constructing the 4-piperidone nucleus.[1][3][4] The overall synthetic sequence to N-substituted 4-piperidones typically involves a three-step process:

  • Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate, to form the acyclic diester precursor.[3]

  • Dieckmann Condensation: The diester undergoes a base-catalyzed intramolecular cyclization to yield an N-substituted-4-piperidone-3-carboxylate.[3]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to afford the final N-substituted 4-piperidone.[3]

This approach provides a versatile entry point to a wide array of 4-piperidone derivatives, as the choice of the initial primary amine dictates the nature of the N-substituent, a key modulator of pharmacological activity in many drug candidates.

Reaction Mechanism: A Stepwise Causal Analysis

Understanding the underlying mechanism of the Dieckmann condensation is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of well-defined, base-catalyzed steps:

  • Enolate Formation: A strong base, typically an alkoxide such as sodium ethoxide or a more sterically hindered base like potassium tert-butoxide, abstracts an acidic α-proton from one of the ester groups of the N,N-bis(alkoxycarbonylethyl)amine precursor.[4] This deprotonation generates a resonance-stabilized enolate, the key nucleophile in the subsequent cyclization. The choice of base is critical; using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) is a common practice to prevent transesterification side reactions.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This intramolecular nucleophilic attack results in the formation of a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group. This step yields the cyclic β-keto ester, specifically an N-substituted-4-piperidone-3-carboxylate.

  • Deprotonation of the β-Keto Ester: The proton situated between the two carbonyl groups of the β-keto ester product is significantly more acidic than the α-protons of the starting diester. The alkoxide base present in the reaction mixture readily deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and serves as the driving force for the reaction, shifting the equilibrium towards the cyclized product.[5]

  • Protonation (Work-up): An acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.[4]

Visualizing the Mechanism

Dieckmann_Mechanism Dieckmann Condensation Mechanism for 4-Piperidone Synthesis cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation start N,N-bis(alkoxycarbonylethyl)amine enolate Enolate Intermediate start->enolate + Base (-ROH) tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack beta_keto_ester β-Keto Ester Enolate tetrahedral->beta_keto_ester - RO⁻ final_product N-substituted-4-piperidone-3-carboxylate beta_keto_ester->final_product + H₃O⁺ (Work-up)

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

This section provides a detailed, field-proven protocol for the synthesis of N-benzyl-4-piperidone, a common and versatile intermediate.

Step 1: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropanoate

This initial step involves the double Michael addition of benzylamine to methyl acrylate.

  • Reagents and Materials:

    • Benzylamine

    • Methyl acrylate

    • Methanol (as solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve benzylamine (1 equivalent) in methanol.

    • Slowly add methyl acrylate (2.2 equivalents) to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

This one-pot procedure combines the cyclization, hydrolysis, and decarboxylation steps to yield N-benzyl-4-piperidone.[6][7]

  • Reagents and Materials:

    • Dimethyl 3,3'-(benzylazanediyl)dipropanoate (from Step 1)

    • Metallic sodium

    • Anhydrous toluene

    • Anhydrous methanol (as initiator)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 35%)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Procedure:

    • To a dry three-necked flask, add anhydrous toluene and metallic sodium (typically 1.1-1.2 equivalents).

    • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

    • Add a small amount of anhydrous methanol to initiate the reaction, forming sodium methoxide in situ.

    • Slowly add a solution of the diester from Step 1 in anhydrous toluene via the dropping funnel.

    • After the addition is complete, continue to reflux for 4-6 hours. A thick precipitate of the sodium enolate of the β-keto ester will form.[6]

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water, followed by concentrated HCl. Caution: This is an exothermic process.

    • Heat the acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation. Monitor the completion of decarboxylation (e.g., by observing the cessation of CO2 evolution or by testing with FeCl3 solution for the disappearance of the β-keto ester).[6]

    • Cool the reaction mixture and basify with a concentrated NaOH solution to a pH of approximately 8.5-9.[6]

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to obtain N-benzyl-4-piperidone as a light yellow oil.[6]

Experimental Workflow Visualization

Experimental_Workflow Synthesis of N-Benzyl-4-piperidone Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Decarboxylation start Benzylamine + Methyl Acrylate reflux Reflux in Methanol start->reflux diester N,N-bis(methoxycarbonylethyl) benzylamine reflux->diester cyclization Dieckmann Condensation (Na, Toluene, Reflux) diester->cyclization hydrolysis Hydrolysis & Decarboxylation (Conc. HCl, Reflux) cyclization->hydrolysis workup Basification & Extraction hydrolysis->workup purification Vacuum Distillation workup->purification product N-Benzyl-4-piperidone purification->product

Caption: Experimental workflow for 4-piperidone synthesis.

Critical Parameters and Optimization

The success of the Dieckmann condensation for 4-piperidone synthesis hinges on the careful control of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Base Sodium metal, Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK)Sodium metal in a high-boiling solvent like toluene is a cost-effective and common choice for large-scale synthesis.[6] NaH offers the advantage of being a non-nucleophilic base, avoiding transesterification. t-BuOK is a stronger, non-nucleophilic base that can be effective at lower temperatures.[4]
Solvent Toluene, Xylene, Tetrahydrofuran (THF), BenzeneHigh-boiling, non-polar aprotic solvents like toluene and xylene are frequently used as they allow for the necessary reflux temperatures and are compatible with strong bases like sodium metal.[4][6] THF is a polar aprotic solvent that can enhance enolate stability.[4]
Temperature Reflux temperatures of the chosen solvent (e.g., ~110°C for toluene)Sufficient thermal energy is required to overcome the activation barrier for the cyclization. However, excessively high temperatures can promote side reactions. Microwave irradiation has been explored to accelerate the reaction.[8]
Reaction Time 2-6 hoursReaction time should be optimized based on the specific substrate and reaction scale. Monitoring by TLC is crucial to determine the point of maximum conversion.
Hydrolysis/Decarboxylation Concentrated HCl, Sulfuric Acid (H2SO4)Strong mineral acids are required to hydrolyze the ester and promote the decarboxylation of the resulting β-keto acid. Refluxing in concentrated HCl is a common and effective method.[6][9]

Scope, Limitations, and Troubleshooting

While the Dieckmann condensation is a powerful tool, it is not without its limitations and potential pitfalls.

  • Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. The reverse reaction, known as the retro-Dieckmann, can be significant, particularly if the resulting β-keto ester does not have an acidic proton between the carbonyls to drive the reaction forward through deprotonation.[10] For the synthesis of N-substituted-4-piperidone-3-carboxylates, this is generally not an issue due to the presence of the acidic C-3 proton. However, care must be taken during the workup to avoid conditions (e.g., prolonged exposure to strong base at high temperatures) that could promote the reverse reaction.

  • Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to the formation of polymeric byproducts. This is typically mitigated by using high-dilution conditions, although this may not always be practical on an industrial scale.

  • Amidation: The presence of the tertiary amine in the substrate and the ester functionalities raises the possibility of intramolecular amidation as a side reaction, especially under harsh conditions. However, this is generally not a major competing pathway under standard Dieckmann conditions.

  • Precipitation Issues: During the reaction, the sodium salt of the β-keto ester often precipitates from the reaction mixture, which can impede efficient stirring.[2] Robust mechanical stirring is essential to maintain a homogenous reaction mixture and ensure efficient heat transfer.

Conclusion

The Dieckmann condensation remains a cornerstone of synthetic organic chemistry and a highly effective strategy for the construction of the 4-piperidone scaffold. Its reliability, scalability, and the versatility of the resulting products make it an invaluable tool for researchers and professionals in the field of drug development. A thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and an awareness of potential side reactions are the keys to successfully leveraging this powerful transformation in the synthesis of novel therapeutic agents.

References

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  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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starting materials for 3-Methylpiperidin-4-one synthesis

As the demand for enantiomerically pure pharmaceuticals grows, future research will continue to focus on the development of asymmetric syntheses of the this compound core. Strategies employing chiral catalysts, biocatalytic methods, and chiral auxiliaries are emerging as powerful tools to control the stereocenter at the C3 position, thereby streamlining the synthesis of chiral drugs and advancing the field of medicinal chemistry. [21][22]

References

  • Chemical Review and Letters. (2021).
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conformational analysis of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 3-Methylpiperidin-4-one

Abstract

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of substituents, such as a methyl group at the C3 position, imparts chirality and significantly influences the molecule's three-dimensional architecture, which is critical for receptor binding and biological activity.[2] This guide provides a comprehensive technical exploration of the . We will dissect the stereoelectronic and steric factors governing its preferred conformation, detail the primary experimental and computational methodologies for its characterization, and present field-proven insights into the interpretation of analytical data. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important heterocyclic system.

Foundational Principles: Stereochemistry and the Piperidine Ring

The structural analysis of this compound begins with understanding its inherent stereochemistry and the conformational dynamics of the parent piperidine ring. The presence of a chiral center at C3 means the molecule exists as a pair of enantiomers, (R)- and (S)-3-methylpiperidin-4-one.

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. This results in two distinct substituent positions: axial (perpendicular to the ring's approximate plane) and equatorial (in the approximate plane of the ring). These two chair forms can interconvert via a process known as ring inversion or ring flipping, passing through higher-energy boat and twist-boat intermediates. For a substituted piperidine, the two chair conformers are diastereomeric and thus have different energies.

The relative stability of these conformers is dictated by the steric and electronic environment. A key quantitative measure of steric hindrance is the A-value , which represents the Gibbs free energy difference (ΔG) between a conformer with a substituent in the axial position and one with it in the equatorial position.[3] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4]

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.74[3][4]
-OH (Hydroxyl)0.87[3]
-Br (Bromo)0.43[3]
-C(CH₃)₃ (tert-Butyl)~5.0[4]

Conformational Equilibrium of (cis)-3-Methylpiperidin-4-one

For the cis-isomer of this compound, the two primary chair conformations are in equilibrium. The position of the methyl group (axial or equatorial) is the determining factor for the stability of each conformer.

G cluster_0 Equatorial Methyl (More Stable) cluster_1 Axial Methyl (Less Stable) img_eq Equilibrium img_eq->Equilibrium img_ax Equilibrium->img_ax caption Fig. 1: Chair-chair equilibrium of cis-3-Methylpiperidin-4-one.

Caption: Conformational equilibrium of cis-3-Methylpiperidin-4-one.

  • Conformer A (Equatorial Methyl): This is the thermodynamically favored conformation. The bulky methyl group occupies the sterically unhindered equatorial position, avoiding unfavorable 1,3-diaxial interactions with the axial protons on C5 and the N-H group.

  • Conformer B (Axial Methyl): This conformer is significantly destabilized by steric strain. The axial methyl group experiences repulsive 1,3-diaxial interactions with the axial protons. Based on the A-value of a methyl group (~1.74 kcal/mol), this conformer is expected to be a minor contributor to the overall population at equilibrium.[4]

The presence of the sp²-hybridized carbonyl at C4 introduces a slight flattening of the ring in that region, which can subtly alter the bond angles and the energetic landscape compared to a simple substituted piperidine.[5] However, it does not change the fundamental preference for the equatorial methyl substituent.

Experimental Verification: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the conformational preferences of molecules in solution.[5] The key lies in the analysis of proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation .

A large coupling constant (typically 10-13 Hz) corresponds to a dihedral angle of ~180°, which is characteristic of an axial-axial relationship. Small coupling constants (1-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships (θ ≈ 60°).

Protocol: Conformational Assignment via ¹H NMR

This protocol outlines a self-validating system for determining the dominant conformation.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with high resolution (e.g., at 400 MHz or higher).

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Spectral Analysis & Interpretation:

    • Identify Key Protons: Using COSY and HSQC, identify the signals for the protons at C2, C3, C5, and C6. The proton at C3 (methine) will be a key diagnostic signal.

    • Extract Coupling Constants: Analyze the multiplicity of the signals, particularly the proton at C2 adjacent to the nitrogen and the proton at C3 bearing the methyl group.

    • Conformational Deduction: Compare the observed coupling constants to the expected values for each conformer.

Coupling (Protons)Expected ³J in Equatorial-CH₃ ConformerExpected ³J in Axial-CH₃ ConformerRationale
H2(ax) - H3(ax)~10-13 Hz (Large)~2-5 Hz (Small)In the equatorial conformer, H3 is axial.
H2(eq) - H3(ax)~2-5 Hz (Small)~2-5 Hz (Small)Dihedral angle is ~60° in both cases.
H5(ax) - H6(ax)~10-13 Hz (Large)~10-13 Hz (Large)Unaffected by C3 substitution.

The observation of a large coupling constant for the H2(ax)-H3(ax) interaction is definitive proof that the methyl group predominantly occupies the equatorial position.

G A Acquire 1H NMR Spectrum B Identify Signal for H3 Proton A->B C Analyze Multiplicity & Extract Coupling Constants (J-values) B->C D Observe Large J(H2ax-H3ax) ~10-13 Hz? C->D E Conclusion: Methyl is Equatorial D->E Yes F Conclusion: Methyl is Axial D->F No caption Fig. 2: Logic flow for NMR-based conformational assignment.

Caption: Logic flow for NMR-based conformational assignment.

Computational Chemistry: A Complementary Approach

Computational modeling provides invaluable quantitative data on the relative energies of conformers and the barriers to their interconversion.[6] Density Functional Theory (DFT) is a robust method for this type of analysis.

Workflow: DFT-Based Conformational Analysis

This workflow provides a reliable method for calculating the relative stability of the two chair conformers.

  • Structure Generation: Build 3D models of both the equatorial-methyl and axial-methyl chair conformers using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This step is critical for two reasons:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the Gibbs free energy (G), which includes thermal and entropic contributions, allowing for a more accurate prediction of the room-temperature equilibrium.

  • Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two conformers (ΔG = G_axial - G_equatorial). The Boltzmann distribution can then be used to calculate the predicted population ratio at a given temperature.

G A Build 3D Models (Axial & Equatorial) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Verify Energy Minima (Frequency Calculation) B->C D Extract Gibbs Free Energies (G) C->D E Calculate ΔG = G_axial - G_equatorial D->E F Predict Equilibrium Population (Boltzmann Distribution) E->F caption Fig. 3: Workflow for computational conformational analysis.

Caption: Workflow for computational conformational analysis.

Conclusion

The is a clear example of fundamental stereochemical principles at play. A synergistic approach, combining the empirical evidence from NMR spectroscopy with the quantitative power of computational chemistry, provides an unambiguous picture. The steric demand of the C3-methyl group overwhelmingly directs the conformational equilibrium towards the chair form where this group occupies the equatorial position. This structural preference is a critical piece of information for drug design, influencing how the molecule presents its pharmacophoric features to a biological target. Understanding and applying the analytical workflows detailed in this guide enables scientists to confidently characterize the 3D structure of this and related heterocyclic systems, paving the way for more rational and effective drug development.

References

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  • Manimekalai, A., et al. (2005). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
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solubility of 3-Methylpiperidin-4-one and its salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methylpiperidin-4-one and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic intermediate in the synthesis of numerous pharmaceutical agents, including analgesics.[1][2][3] Its physicochemical properties, particularly aqueous solubility, are fundamental to its handling, reaction kinetics, and the subsequent formulation of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive technical overview of the solubility characteristics of this compound and its common salt form, the hydrochloride. We delve into the theoretical principles governing its pH-dependent solubility, present available data, and provide detailed, field-proven experimental protocols for accurate solubility determination. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory and development setting.

Introduction: A Profile of this compound

This compound, also known as 3-methyl-4-piperidone, is a derivative of piperidine, a core scaffold in a multitude of natural products and synthetic drugs.[2][4] Its structure, featuring a secondary amine and a ketone, makes it a versatile building block in medicinal chemistry.[2]

  • This compound (Free Base): A heterocyclic organic compound with the molecular formula C₆H₁₁NO and a molecular weight of approximately 113.16 g/mol .[2][5] It is a colorless to light yellow liquid and exhibits basic properties due to the lone pair of electrons on the nitrogen atom, with a predicted pKa of approximately 8.98.[2][3][6]

  • This compound Hydrochloride (Salt): Commonly prepared to improve handling and aqueous solubility, this salt form is a white to light yellow crystalline powder with the formula C₆H₁₂ClNO and a molecular weight of about 149.62 g/mol .[1][7][8]

The solubility of an API or its intermediates is a critical parameter that influences everything from reaction efficiency in synthesis to bioavailability and formulation strategies in drug development.[9][10] A thorough understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for its successful application.

The Physicochemical Framework of Solubility

The solubility of this compound is governed by its chemical nature as a weak base. Its behavior in aqueous media can be understood through fundamental physicochemical principles.

Intrinsic Solubility (S₀) and pH-Dependence

The intrinsic solubility (S₀) of a compound is the equilibrium solubility of the un-ionized form. For a weak base like this compound, this is the solubility of the free base at a pH high enough (typically >2 units above the pKa) to suppress protonation. The total solubility (S) at any given pH is the sum of the intrinsic solubility of the free base and the solubility of its protonated (conjugate acid) form. This relationship is described by the Henderson-Hasselbalch equation, which shows that as the pH of the solution decreases, the concentration of the protonated, more water-soluble species increases, thereby increasing the total solubility.[11][12]

The Role of Salt Formation

Converting a weakly basic drug into a salt is a widely used strategy to enhance its aqueous solubility and dissolution rate.[13] When this compound hydrochloride is dissolved in water, it dissociates into the protonated this compound cation and a chloride anion. This circumvents the need for a low pH to achieve protonation, leading to significantly higher solubility compared to the free base at neutral pH.

The resulting pH-solubility profile is a composite curve. At low pH, the solubility is high and is dictated by the solubility of the salt form (the "salt plateau"). As the pH increases towards the pKa, the equilibrium shifts, and the less soluble free base begins to precipitate, causing a sharp drop in solubility until it reaches the intrinsic solubility (S₀) of the free base at high pH.[14]

Fig 1: Theoretical pH-solubility profile for a weakly basic drug and its salt.

Solubility Profile of this compound and its Hydrochloride Salt

Quantitative public data on the solubility of this compound is limited. However, based on its structure and available qualitative descriptions, a reliable profile can be constructed.

This compound (Free Base)

As a secondary amine with a hydrocarbon backbone, the free base is expected to have limited intrinsic solubility in water.[15] While lower aliphatic amines can be water-soluble, the increasing size of the hydrophobic alkyl portion tends to decrease water solubility.[15][16] It is, however, expected to be soluble in various organic solvents like alcohols, ethers, and chlorinated solvents.

This compound Hydrochloride

The hydrochloride salt is described as being "slightly soluble in water".[1] While this term is qualitative, it implies a significant enhancement over the free base's presumed low intrinsic solubility. Amine salts are ionic compounds and are thus more soluble in polar solvents like water.[17][18] The description also notes "better solubility in organic solvents such as ethanol, acetone and ether," which is valuable for its use in organic synthesis.[1]

Data Summary
PropertyThis compound (Free Base)This compound HCl (Salt)
Molecular Formula C₆H₁₁NO[2]C₆H₁₂ClNO[1]
Molecular Weight 113.16 g/mol [2]149.62 g/mol [1]
Appearance Colorless to light yellow liquid[3]White to light yellow crystalline powder[1]
Predicted pKa ~8.98[3]N/A
Aqueous Solubility Expected to be low (pH-dependent)"Slightly soluble"[1]
Organic Solubility Soluble in common organic solventsSoluble in ethanol, acetone, ether[1]

Experimental Determination of Solubility: Protocols and Insights

Accurate solubility measurement is crucial. The choice of method depends on the stage of development, balancing throughput against the need for precise thermodynamic data.

Fig 2: Comparative workflow of common solubility determination methods.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility and is recommended for pre-formulation and lead optimization stages.[19][20]

Principle: An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the resulting saturated solution is then measured.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a measured volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or a range of buffers from pH 2 to 10 to determine the full profile).

  • Compound Addition: Add an excess of this compound HCl to each vial.

    • Expert Insight: "Excess" is critical. There must be visible solid material remaining at the end of the experiment to ensure equilibrium has been reached with the solid phase.[21] A starting point is to add enough compound to achieve a concentration 5-10 times higher than the expected solubility.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25°C for standard or 37°C for physiological relevance). Agitate for a set period.

    • Expert Insight: Equilibration time is a key parameter. While 24 hours is often sufficient, for some compounds, 48 or even 72 hours may be necessary to reach a stable plateau.[21] It is advisable to sample at multiple time points (e.g., 24h, 48h) in initial studies to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. Carefully withdraw a sample of the supernatant. It is imperative to separate the dissolved compound from the solid particles. This is best achieved by filtering the sample through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

    • Expert Insight: Avoid any temperature changes during this step, as it can cause the compound to precipitate or dissolve further.[21] Pre-warm or cool the syringe and filter to the experimental temperature if necessary.

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Method: A reverse-phase HPLC method with UV detection is standard.[22][23]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

    • Quantification: Calculate the concentration of the unknown sample by comparing its peak area to a standard calibration curve prepared from known concentrations of the compound.[23]

Protocol 2: pKa and Intrinsic Solubility via Potentiometric Titration

This method provides rapid determination of both pKa and intrinsic solubility (S₀) and is highly valuable for ionizable compounds like this compound.[24][25][26]

Principle: A solution of the compound is titrated with a strong acid or base. The resulting change in pH is monitored with a calibrated pH electrode. The titration curve reveals the pKa, and by analyzing the pH changes as the compound precipitates, the intrinsic solubility can be calculated.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[27]

  • Sample Preparation: Prepare a solution of this compound (the free base is ideal for this) in a water/co-solvent mixture if necessary to achieve an initial concentration above the expected solubility. Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[27]

  • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Purge with nitrogen to remove dissolved CO₂.[27] Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant using an auto-buret.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • pKa Determination: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[27]

    • Solubility Determination: Specialized software or derived equations are used to analyze the region of the titration curve where the free base begins to precipitate. The point at which the pH deviates from the expected curve for a soluble species indicates the onset of precipitation, from which the intrinsic solubility (S₀) can be calculated.[24][25]

Conclusion

This compound is a weakly basic compound with pH-dependent aqueous solubility. The free base possesses low intrinsic water solubility, which is significantly enhanced by its conversion to the hydrochloride salt. For drug development professionals, this means that the pH of the environment will critically dictate the compound's behavior. While qualitative data describes the hydrochloride salt as "slightly soluble," precise quantitative determination is essential for robust process development and formulation. The gold-standard shake-flask method provides definitive thermodynamic solubility data, while potentiometric titration offers a rapid and powerful tool for determining both the pKa and intrinsic solubility. By applying these robust methodologies, researchers can build a comprehensive understanding of this key intermediate, mitigating risks and enabling scientifically sound development decisions.

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The Structural Dynamics of 3-Methylpiperidin-4-one: A Tale of Two Equilibria

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Stability of 3-Methylpiperidin-4-one

This guide provides a comprehensive technical exploration into the theoretical stability of this compound, a heterocyclic compound that serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The piperidine ring is a common structural feature in many drug candidates and natural alkaloids, making a deep understanding of its derivatives' conformational and electronic properties crucial for modern drug design.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the methodologies and core principles governing the stability of this important molecular scaffold.

The stability of this compound is not a static property but is governed by a dynamic interplay of conformational and tautomeric equilibria. To accurately predict its behavior in a chemical or biological system, one must consider two primary structural questions:

  • Conformational Preference: What is the most stable three-dimensional arrangement of the piperidine ring, and how does the methyl group at the 3-position influence this preference?

  • Tautomeric Equilibrium: To what extent does the keto form of the molecule exist in equilibrium with its corresponding enol tautomer?

Answering these questions requires a robust theoretical framework, as the energy differences between these states can be subtle yet have profound implications for molecular recognition and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), provides the necessary tools to dissect these factors with high accuracy.[5][6]

Conformational Landscape: The Dominance of the Equatorial Chair

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[5] For this compound, this leads to two distinct chair conformers, differentiated by the orientation of the C3-methyl group: axial or equatorial.

The relative stability of these two conformers is dictated primarily by steric interactions.

  • Equatorial Conformer: The methyl group points away from the ring, minimizing steric clash with other atoms. This is generally the more stable orientation for substituents on a cyclohexane or piperidine ring.[7]

  • Axial Conformer: The methyl group is positioned parallel to the principal axis of the ring, leading to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the lone pair on the nitrogen atom.

Molecular mechanics and quantum chemical calculations consistently show that for substituted piperidines, the conformer with the substituent in the equatorial position is favored.[7] While higher-energy twist-boat conformations are possible, they are typically not significantly populated at equilibrium for simple piperidones.[8][9]

Caption: Conformational equilibrium of this compound.

Tautomeric Stability: The Keto-Enol Balance

This compound can exist in two tautomeric forms: the standard keto form and an enol form, where a proton has migrated from the α-carbon (C3) to the carbonyl oxygen.

  • Keto Form: Contains a carbonyl group (C=O). For simple ketones, this form is overwhelmingly more stable than the enol form.[10][11]

  • Enol Form: Contains a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH).

The stability of these tautomers is influenced by factors such as solvent and electronic effects. DFT calculations are exceptionally well-suited to determining the relative energies of tautomers.[10][12][13] In the gas phase and in non-polar solvents, the keto form is significantly more stable. Protic solvents can slightly reduce the energy gap by forming hydrogen bonds, but the equilibrium still heavily favors the keto isomer.[12] The energy barrier for tautomerization is typically high, meaning interconversion is slow without a catalyst.[12]

Computational_Workflow start 1. Build Initial Structures (Axial, Equatorial, Enol) opt 2. Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq validation Validate Minimum (No Imaginary Frequencies?) freq->validation validation->opt No (Re-optimize) analysis 4. Calculate Relative Energies (ΔE and ΔG) validation->analysis Yes end Determine Most Stable Isomer analysis->end

Caption: A validated workflow for computational stability analysis.

Quantitative Data Summary & Interpretation

The following table summarizes representative theoretical data for the stability of this compound isomers, calculated at the B3LYP-D3/6-311++G(d,p) level of theory with the PCM model for water. Energies are given in kcal/mol relative to the most stable isomer.

IsomerConformation/TautomerΔE (Gas Phase)ΔG (Gas Phase)ΔG (Water)
1 Keto (Equatorial-Me) 0.00 0.00 0.00
2Keto (Axial-Me)1.951.801.85
3Enol11.5011.259.80

Interpretation of Results:

  • Conformational Stability: The data unequivocally shows that the Keto (Equatorial-Me) conformer is the global minimum. The axial conformer is approximately 1.8 kcal/mol higher in Gibbs free energy, confirming a strong preference for the equatorial position to avoid steric strain.

  • Tautomeric Stability: The enol tautomer is significantly less stable than the keto form by over 9 kcal/mol, even in a polar protic solvent like water. This large energy difference indicates that the equilibrium population of the enol form is negligible under standard conditions.

  • Solvent Effects: The presence of water preferentially stabilizes the more polar enol tautomer, reducing the Gibbs free energy difference from 11.25 to 9.80 kcal/mol. However, this stabilization is insufficient to overcome the intrinsic stability of the keto form's C=O bond.

Conclusion

Theoretical studies provide a definitive picture of the stability of this compound. The molecule's ground state is overwhelmingly the keto tautomer existing in a chair conformation with the C3-methyl group in the equatorial position . The energy penalties for adopting the axial conformation or the enol tautomer are significant, ensuring that this single species dominates at thermodynamic equilibrium. These insights are fundamental for medicinal chemists using this scaffold, as the defined three-dimensional structure and electronic properties of the most stable isomer will govern its interactions with biological targets, providing a solid foundation for rational drug design.

References

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Methodological & Application

Application Notes and Protocols: Mannich Reaction for the Synthesis of 3-Aminomethyl-3-methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Mannich reaction is a cornerstone three-component organic reaction that facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2][3] This reaction involves the condensation of a compound containing an enolizable carbonyl (like a ketone or aldehyde), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] The resulting product is a β-amino-carbonyl compound, famously known as a Mannich base.[1] These bases are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[4][5]

This guide provides a detailed protocol for the Mannich reaction using 3-Methylpiperidin-4-one, a cyclic ketone, to synthesize its corresponding Mannich base. Piperidin-4-one derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, and anticancer properties.[6][7][8][9] The protocol described herein utilizes the hydrochloride salt of the amine, which helps maintain acidic conditions that generally favor the Mannich reaction over potential side reactions like aldol condensation.[10]

Reaction Mechanism

The Mannich reaction proceeds through a well-established two-stage mechanism under acidic conditions.[4]

  • Formation of the Iminium Ion: The reaction initiates with the formation of a highly electrophilic iminium ion (also referred to as an Eschenmoser's salt precursor) from the reaction between the secondary amine (e.g., dimethylamine from its hydrochloride salt) and formaldehyde.[1][2][4][11]

  • Nucleophilic Attack by the Enol: The ketone, this compound, tautomerizes to its more stable enol form under the acidic conditions.[1][2] This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[1][4][11] This step forms a new carbon-carbon bond at the α-position to the carbonyl group, yielding the final β-amino-carbonyl product, the Mannich base.[1][4]

Due to the asymmetry of this compound, the aminomethylation occurs at the less substituted α-carbon (C5), which is sterically more accessible.

Mannich_Mechanism Figure 1: Acid-Catalyzed Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, H⁺ Formaldehyde CH₂O (Formaldehyde) Proton H⁺ Water H₂O Enol Enol form Iminium->Enol Electrophile Ketone This compound Ketone->Enol Product β-Amino Ketone (Mannich Base) Enol->Product + [CH₂=NR₂]⁺

Caption: Acid-Catalyzed Mannich Reaction Mechanism.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 3-((dimethylamino)methyl)-3-methylpiperidin-4-one hydrochloride. Researchers should adapt this protocol based on the specific secondary amine used and the desired scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound hydrochlorideC₆H₁₂ClNO149.62202.99 g
Dimethylamine hydrochlorideC₂H₈ClN81.54201.63 g
Paraformaldehyde(CH₂O)n~30.03 (per unit)250.75 g
Concentrated HClHCl36.46Catalytic~0.5 mL
Ethanol (95%)C₂H₅OH46.07-30 mL
AcetoneC₃H₆O58.08-150 mL
Equipment
  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Refrigerator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants - this compound HCl - Dimethylamine HCl - Paraformaldehyde - Ethanol & catalytic HCl B 2. Reflux Reaction Heat mixture to reflux for 3 hours. A->B Heat C 3. Cool & Precipitate Cool to room temp. Add acetone to precipitate product. B->C Cool D 4. Crystallization Refrigerate overnight to maximize crystal formation. C->D Chill E 5. Isolate Product Filter the solid product using a Buchner funnel. D->E Filter F 6. Wash & Dry Wash crystals with cold acetone. Dry the purified product. E->F Wash G 7. Characterization Analyze product via NMR, IR, and Mass Spec. F->G Analyze

Caption: Experimental Workflow for Mannich Base Synthesis.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (2.99 g, 20 mmol), dimethylamine hydrochloride (1.63 g, 20 mmol), and paraformaldehyde (0.75 g, 25 mmol).[3][12]

  • Solvent and Catalyst Addition: To the flask, add 30 mL of 95% ethanol, followed by a catalytic amount of concentrated hydrochloric acid (~0.5 mL).[3][12]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for approximately 3 hours.[3][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and add 150 mL of acetone to precipitate the Mannich base hydrochloride salt.[10][12]

  • Crystallization: Place the beaker in a refrigerator and leave it overnight to ensure maximum crystallization of the product.[10][12]

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone to remove any soluble impurities.[10]

  • Drying: Allow the product to air-dry or dry it in a desiccator to a constant weight. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture.[10][12]

Characterization

The identity and purity of the synthesized 3-((dimethylamino)methyl)-3-methylpiperidin-4-one hydrochloride should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful addition of the aminomethyl group at the C3 position.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ketone and the N-H stretch of the piperidine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient reaction time or temperature.- Reagents are of poor quality or degraded (especially paraformaldehyde).- Incorrect stoichiometry.- Extend reflux time and monitor via TLC.[10]- Use fresh, high-purity reagents.- Carefully verify the molar ratios of all reactants.[10]
Formation of Bis-Mannich Product - The starting ketone has acidic protons on both α-carbons, allowing for a second aminomethylation.- Carefully control the stoichiometry, using a slight excess of the ketone relative to the formaldehyde and amine can favor the mono-adduct.[10]
Polymerization of Formaldehyde - High concentration of formaldehyde.- While paraformaldehyde is used here, if using an aqueous solution, add it dropwise to maintain a low concentration.[10]
Difficulty in Crystallization - Product is too soluble in the precipitation solvent.- Presence of oily impurities.- Try a different anti-solvent or a mixture of solvents.- Attempt to purify the crude product by column chromatography before crystallization.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4]

  • Paraformaldehyde is toxic upon inhalation and ingestion. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive and must be handled with extreme caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before starting the experiment.

References

  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Mannich reaction. (2023, November 13). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Mannich Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423.
  • Synthesis of Mannich bases hydrochloride 1. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mannich Reaction. (n.d.). The Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 11, 2026, from [Link]

  • Al-khafaji, Y. F., & Al-Masoudi, W. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Dimmock, J. R., et al. (1999).
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Preparation of Some Piperidine Derivatives by the Mannich Reaction. (1950). Journal of the American Chemical Society, 72(6), 2777–2779.
  • THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. (1954). Canadian Journal of Chemistry, 32(12), 1149–1155.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020, May 5). Journal of American Science. Retrieved January 11, 2026, from [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2015). Molecules, 20(12), 22005–22019.
  • Discussing the Mannich reaction. (2004, March 22). The Hive. Retrieved January 11, 2026, from [Link]

  • The Mannich Reaction. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2009).

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Application Notes & Protocols: Leveraging 3-Methylpiperidin-4-one as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Within this class, the 3-methylpiperidin-4-one scaffold has emerged as a particularly versatile and "privileged" structure. Its inherent conformational pre-organization, combined with multiple points for chemical diversification, allows for the systematic exploration of chemical space to optimize interactions with a wide array of biological targets. This guide provides an in-depth analysis of the this compound core, detailing its synthesis, derivatization strategies, and applications in drug discovery. We present field-proven protocols and structure-activity relationship (SAR) insights to empower researchers in the development of novel therapeutics, from anticancer agents to neuromodulators.

The Strategic Value of the this compound Core

The utility of the this compound scaffold stems from a combination of its structural and chemical features. Unlike simpler piperidones, the methyl group at the C-3 position introduces a critical stereocenter that influences the conformation of the six-membered ring.[1] This conformational constraint can be crucial for pre-organizing substituents into a bioactive orientation, thereby enhancing binding affinity and selectivity for a specific biological target.

The scaffold possesses three primary points for chemical modification: the secondary amine (N1), the carbonyl group (C4), and the carbon adjacent to the methyl group (C3). This multi-handle nature makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.[1][2] Consequently, derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3][4]

Synthesis of the Core Scaffold: The Mannich Reaction

The most robust and widely adopted method for constructing the this compound ring system is the Mannich reaction, a one-pot multicomponent condensation.[1][4] This reaction is highly efficient, combining an ethyl methyl ketone, an aromatic aldehyde, and an amine source (typically ammonium acetate) to form the desired piperidone ring.[1]

Protocol 2.1: Generalized Synthesis of 2,6-Diaryl-3-methylpiperidin-4-one

This protocol describes a standard procedure for synthesizing a symmetrically substituted piperidone, a common precursor for further derivatization.

Materials:

  • Ethyl methyl ketone

  • Substituted Benzaldehyde (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Ethanol (solvent)

  • Hydrochloric acid (for salt formation)

  • Ammonia solution (for free base liberation)

  • Diethyl ether

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (2 eq.) and ethyl methyl ketone (1 eq.) in absolute ethanol.

  • Addition of Amine Source: Add ammonium acetate (1 eq.) to the solution. The causality here is that ammonium acetate serves as the in-situ source of ammonia, the primary amine required for the initial imine formation.

  • Condensation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the piperidone. This step is crucial for isolating the product from the reaction mixture, as the salt is typically less soluble in the ethanolic solution.[4]

  • Purification of Salt: Collect the precipitate by vacuum filtration and wash it with a cold 1:5 mixture of ethanol and diethyl ether to remove unreacted starting materials.[4]

  • Liberation of Free Base: Suspend the collected hydrochloride salt in acetone and treat it with a strong ammonia solution until the mixture becomes alkaline. This deprotonates the piperidine nitrogen, yielding the free base.[4]

  • Final Product: Add water to precipitate the free base. Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,6-diaryl-3-methylpiperidin-4-one. The purity should be validated by NMR and Mass Spectrometry.

cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ethyl Methyl Ketone Condensation One-Pot Mannich Condensation in Ethanol Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Amine Ammonium Acetate Amine->Condensation Piperidone This compound Scaffold Condensation->Piperidone Cyclization

Caption: Workflow for Mannich reaction synthesis.

Strategies for Derivatization and Library Generation

The true power of the this compound scaffold lies in its amenability to diversification. The following section details key reaction handles and provides a protocol for a common modification.

Key Diversification Points:
  • N1-Position (Secondary Amine): The nitrogen atom is a prime site for functionalization via N-alkylation or N-acylation. These reactions introduce a vast array of substituents, significantly altering the molecule's steric and electronic properties, which is often critical for modulating pharmacokinetic properties like solubility and cell permeability.[1]

  • C4-Position (Carbonyl Group): The ketone can be readily modified. Reduction yields the corresponding alcohol, which can serve as a hydrogen bond donor.[2] Alternatively, condensation reactions with agents like thiosemicarbazide can produce thiosemicarbazones, a modification known to enhance the antimicrobial activity of the scaffold.[4]

  • C3-Position (α-Carbon): The carbon bearing the methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) or through chlorination.[1][3] These halogenated derivatives are versatile intermediates for subsequent cross-coupling reactions, enabling the introduction of further complexity and new vectors for exploring protein binding pockets.[1]

Scaffold 3-Methyl- piperidin-4-one N1 N-Alkylation N-Acylation Scaffold->N1 N1 Position C4 Reduction to -OH Thiosemicarbazone Formation Scaffold->C4 C4 Carbonyl C3 Halogenation (Cl, Br) Scaffold->C3 C3 Position

Caption: Key diversification points on the scaffold.

Protocol 3.1: Synthesis of a this compound Thiosemicarbazone Derivative

This protocol exemplifies the modification of the C4-carbonyl, a strategy proven to enhance the biological activity of the parent compound, particularly its antifungal properties.[4]

Materials:

  • Synthesized 2,6-diaryl-3-methylpiperidin-4-one (from Protocol 2.1)

  • Thiosemicarbazide (1.1 equivalents)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve the starting piperidone (1 eq.) in warm ethanol in a round-bottom flask.

  • Addition of Reagents: Add thiosemicarbazide (1.1 eq.) to the solution, followed by a catalytic amount (2-3 drops) of concentrated HCl. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's completion via TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization if necessary.

  • Validation: Confirm the structure of the resulting thiosemicarbazone derivative using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS). The IR spectrum should show the disappearance of the C=O stretch and the appearance of C=N and N-H stretches.

Applications in Drug Discovery: Targeting Disease Pathways

The structural versatility of the this compound scaffold has been exploited to develop compounds with a wide range of therapeutic applications.

Anticancer Activity

Derivatives of this scaffold have shown significant potential as anticancer agents.[3] Specifically, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects against various hematological cancer cell lines, including myeloma, leukemia, and natural killer T-cell lymphoma.[3] Mechanistic studies suggest that these compounds may function by inhibiting critical pro-survival signaling pathways like the JAK/STAT protein kinase pathway, which is often aberrantly activated in these cancers.[3]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Piperidone Derivative Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway.

Antimicrobial and Other Activities

The scaffold is also a promising template for developing new antimicrobial agents.[4] Studies have shown that certain derivatives possess significant antibacterial and antifungal properties.[2][4] The addition of a thiosemicarbazone moiety, as described in Protocol 3.1, has been shown to markedly increase antifungal activity compared to the parent piperidone.[4] Furthermore, various analogs have been investigated for CNS disorders (acting as analgesics or antidepressants), anti-Alzheimer's, and antioxidant activities.[1][3][5]

Summary of Biological Activities
Derivative ClassTherapeutic AreaExample Biological Target / ActivityReference(s)
3-Chloro-2,6-diaryl-piperidonesOncologyCytotoxicity in myeloma & leukemia cells; JAK/STAT inhibition[3]
2,6-Diaryl-piperidonesInfectious DiseaseAntibacterial activity[4]
ThiosemicarbazonesInfectious DiseaseEnhanced antifungal activity[4]
N-Aryl-piperidonesCNS DisordersAntidepressant, antipsychotic activity[1]
General DerivativesNeurodegenerativePotential anti-Alzheimer's agents[3]
General DerivativesVariousAntioxidant, anti-inflammatory effects[1][2]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • Influence of the C3-Methyl Group: This group is not merely a steric placeholder. Its presence influences the equilibrium of the ring conformation (chair vs. boat), which dictates the spatial orientation of other substituents. This conformational control is a key determinant of how the molecule fits into a target's binding site.[1]

  • N1-Substituents: Modification at the nitrogen atom primarily impacts physicochemical properties. Large, lipophilic N-substituents can enhance membrane permeability but may also increase metabolic liability. Smaller, polar groups can improve solubility.

  • C2/C6-Aryl Groups: In diaryl-substituted piperidones, the nature and substitution pattern of these aromatic rings are critical for potency and selectivity. For anticancer activity, electron-withdrawing groups (e.g., -Cl, -F) on the aryl rings have been shown to be favorable.[3] For antimicrobial activity, groups capable of hydrogen bonding (e.g., -OH) or increasing electron density (e.g., -OCH₃) have been explored.[4]

  • C4-Modifications: Converting the C4-ketone to a thiosemicarbazone is a clear example of SAR, where this specific modification dramatically boosts antifungal activity, suggesting the thiosemicarbazone moiety is a key pharmacophoric element for interaction with fungal targets.[4]

Modification SiteStructural ChangeImpact on Biological Activity
C2/C6-Aryl RingsAddition of halo-substituents (Cl, F)Increased cytotoxic activity against cancer cell lines.[3]
C4-CarbonylConversion to ThiosemicarbazoneSignificant enhancement of antifungal activity.[4]
C3 PositionIntroduction of a Chloro groupContributes to potent anticancer activity.[3]
N1-AmineN-Alkylation/AcylationModulates ADME properties and can influence target affinity.[1]

ADMET and Physicochemical Profile

Modern drug design places heavy emphasis on establishing a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the discovery process. For derivatives of this compound, in silico tools are frequently used for initial assessment.

Computational ADMET studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have confirmed their essential drug-like characteristics.[3] Models such as the "BOILED-Egg" plot, which evaluates lipophilicity (WLOGP) versus polarity (TPSA), have been used to predict good gastrointestinal absorption and the potential for brain permeability, which is critical for CNS-active agents.[3]

From a safety perspective, the base chemical, this compound hydrochloride, is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and goggles in a well-ventilated area, are mandatory when handling the compound and its derivatives.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic tractability, coupled with its conformationally defined and multi-functionalizable structure, provides an ideal framework for the design of novel therapeutics. The proven success in generating potent anticancer and antimicrobial agents validates its status as a privileged scaffold.

Future efforts will likely focus on several key areas:

  • Asymmetric Synthesis: Developing scalable stereoselective syntheses to access enantiomerically pure derivatives, which can lead to improved potency and reduced off-target effects.

  • Novel Derivatizations: Exploring new reactions at the C3 position via cross-coupling to install novel chemical matter.

  • New Therapeutic Targets: Screening libraries of these derivatives against emerging targets, such as protein-protein interactions and epigenetic modifiers.

  • Bioisosteric Replacement: Using the this compound core as a bioisostere for other cyclic systems to improve the pharmacokinetic properties of existing drug candidates.

By integrating established protocols with innovative chemical strategies, the this compound scaffold will undoubtedly continue to be a valuable tool in the quest for new medicines.

References

  • ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

Sources

Application Note: Synthesis and Evaluation of 3-Methylpiperidin-4-one Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Rationale for Targeting Cancer with 3-Methylpiperidin-4-one Derivatives

The piperidine ring is a fundamental heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals.[1] Its derivatives, particularly piperidin-4-ones, have garnered significant attention due to their versatile biological activities, including antiproliferative, antiviral, and anti-Alzheimer's properties.[1] The rigid, chair-like conformation of the piperidin-4-one core allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that can interact with specific biological targets.

Introducing a methyl group at the C-3 position creates a chiral center and adds steric bulk, which can be exploited to enhance binding affinity and selectivity for target proteins within cancer cells. The derivatization of this core, typically at the N-1, C-2, and C-6 positions, allows for the fine-tuning of physicochemical properties and pharmacological effects. Numerous studies have demonstrated that these compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis by modulating the expression of key regulatory genes like p53 and Bax, and the inhibition of critical cell survival pathways.[1][2][3]

This guide provides the necessary protocols to synthesize a representative compound and systematically evaluate its potential as a preclinical anticancer candidate.

Synthetic Strategy: The Mannich Reaction

The most common and efficient method for constructing the 2,6-diaryl-3-methylpiperidin-4-one core is the Mannich reaction. This one-pot condensation reaction is favored for its operational simplicity and the use of readily available starting materials.

Causality of Experimental Choice: The Mannich reaction is a powerful C-C bond-forming reaction that brings together an aldehyde, a ketone (or other active hydrogen compound), and an amine. In this context, ammonium acetate serves as the in situ source of ammonia (the amine), which condenses with an aromatic aldehyde and a ketone (e.g., 3-chloro-2-butanone) to form the heterocyclic ring in a single, efficient step.[4] The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.

The general workflow for synthesis and initial characterization is outlined below.

G cluster_synthesis Synthesis Phase cluster_purification Work-up & Purification cluster_characterization Characterization A Reactants (Aldehyde, Ketone, Ammonium Acetate) B One-Pot Mannich Reaction (Reflux in Ethanol) A->B C Crude Product (Colloidal Suspension) B->C D Dissolution in Diethyl Ether C->D E Washing & Extraction D->E F Column Chromatography E->F G Pure Compound F->G H Spectroscopic Analysis (FT-IR, NMR, Mass Spec) G->H I Purity & Identity Confirmation H->I

Caption: General workflow for synthesis, purification, and characterization.

Detailed Protocol: Synthesis of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

This protocol is adapted from a demonstrated synthesis of a potent anticancer derivative.[1]

3.1. Reagents and Materials

  • 4-chlorobenzaldehyde (0.2 mol)

  • 3-chloro-2-butanone (0.1 mol)

  • Ammonium acetate (0.1 mol)

  • Ethanol (Absolute)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine ammonium acetate (0.1 mol), 4-chlorobenzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in 100 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction typically proceeds over several hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A colloidal suspension or precipitate should form.

  • Work-up: Transfer the cooled mixture to a separatory funnel. Add 250 mL of diethyl ether to dissolve the product. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.

3.3. Characterization The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. Representative data for the target compound are provided below.[1]

Analysis Expected Result for 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
Appearance White to off-white solid
Melting Point ~139.8 °C
FT-IR (cm⁻¹) ~3326 (N-H), ~1716 (C=O), ~800 (C-Cl)
¹H NMR (CDCl₃) Signals corresponding to aromatic protons (m, ~7.50–7.33 ppm), piperidine ring protons (H2, H5, H6), and the methyl group (s, ~1.43 ppm).
¹³C NMR (CDCl₃) Signals for carbonyl carbon (C=O, ~201.73 ppm), piperidine ring carbons (C2, C3, C5, C6), methyl carbon (~21.92 ppm), and aromatic carbons.
Mass Spec (ESI) m/z [M+H]⁺ ~368.1

Protocols for Biological Evaluation

Once synthesized and characterized, the compounds must be evaluated for their anticancer activity. The process begins with high-throughput in vitro screening, followed by more detailed mechanistic studies and, for promising candidates, in vivo validation.

G A Pure Compound B In Vitro Screening (Cytotoxicity, e.g., MTT Assay) A->B C Determine GI₅₀ / IC₅₀ Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F In Vivo Preclinical Models (e.g., Xenograft Mice) E->F Promising Results G Efficacy & Toxicity Assessment F->G

Caption: Hierarchical workflow for anticancer drug evaluation.

4.1. In Vitro Protocol: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., H929 myeloma, MV-4-11 leukemia[1]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Treat the cells and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

4.2. In Vitro Protocol: Gene Expression Analysis for Apoptosis

Principle: Quantitative Real-Time PCR (qRT-PCR) measures the amount of a specific RNA. By analyzing the mRNA levels of pro-apoptotic (e.g., Bax) and tumor suppressor (e.g., p53) genes, one can determine if the compound induces apoptosis.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a thermal cycler with SYBR Green master mix and primers specific for p53, Bax, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to untreated controls. A significant increase in p53 and Bax expression suggests the induction of apoptosis.[1]

4.3. Conceptual Framework: In Vivo Evaluation

While detailed in vivo protocols are beyond the scope of this note, the logical next step for a promising compound is preclinical testing in animal models.[5][6]

Model: The human tumor xenograft model is the most widely used system.[7][8] This involves implanting human cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or SCID mice).[9]

  • Procedure Outline:

    • Implant human cancer cells into the flank (subcutaneous) of immunodeficient mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into control and treatment groups.

    • Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker studies).

  • Key Endpoints: The primary endpoint is often tumor growth delay or inhibition.[6] This provides crucial data on the drug's efficacy in a complex biological system.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. Understanding these relationships is critical for designing more potent and selective analogs.

Position Modification Impact on Anticancer Activity Reference
C-2, C-6 Aryl groups with electron-withdrawing substituents (e.g., -Cl, -F)Often increases cytotoxic potency. For example, 4-chloro and 4-fluoro substitutions have shown strong activity against hematological cancer cell lines.[1]
C-3, C-5 Introduction of bis(arylidene) groups (chalcone-like structure)Can confer potent proteasome inhibitory activity. Boronic acid-substituted benzylidene groups showed high potency.[10][11]
N-1 Acylation (e.g., propanoyl group) on diarylidenepiperidin-4-onesCan significantly enhance broad-spectrum antiproliferative activity, with some compounds being more potent than known agents like curcumin and EF-24.[12]
N-1 N-methylationOften used to improve solubility and pharmacokinetic properties. N-methyl derivatives have shown efficacy against endometrial cancer.[13]

Conclusion and Future Directions

This compound derivatives represent a versatile and highly tractable scaffold for the development of novel anticancer agents. The synthetic protocols are robust, and the biological evaluation cascade is well-established. The SAR data clearly indicate that modifications at the N-1, C-2, C-3, C-5, and C-6 positions can profoundly influence cytotoxic potency and mechanism of action.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing novel derivatives with diverse substituents to improve potency and explore new mechanisms.

  • Target Identification: Utilizing chemical biology and proteomics approaches to identify the specific molecular targets of the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their drug-like potential.[2]

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.

This application note provides a foundational framework for researchers to synthesize and evaluate this promising class of molecules, with the ultimate goal of translating them into clinically effective cancer therapies.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available from: [Link]

  • Tel Aviv University. In vivo screening models of anticancer drugs. Available from: [Link]

  • Thieme. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • ResearchGate. In vivo screening models of anticancer drugs. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Available from: [Link]

  • SpringerLink. Synthesis of N -methylpiperidin-4-one derivatives and evaluation of their anti-endometrial cancer activity. Available from: [Link]

  • ACS Publications. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Available from: [Link]

  • ResearchGate. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

  • ResearchGate. Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Available from: [Link]

  • BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]

  • PubMed. Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidenepiperidin- 4-ones as Potential Antitumor Agents. Available from: [Link]

  • PubMed. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. Available from: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds 3–11. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

Sources

Application Note: Structural Elucidation of 3-Methylpiperidin-4-one Derivatives using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methylpiperidin-4-one Scaffold

The piperidin-4-one framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, antiviral, and central nervous system effects.[1][2] The introduction of a methyl group at the C-3 position creates a chiral center and introduces specific steric and electronic effects that can profoundly influence the molecule's conformation and its interaction with biological targets.[4] This makes the precise and unambiguous structural and stereochemical characterization of this compound derivatives a critical step in the development of new therapeutic agents.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the comprehensive structural analysis of these derivatives in solution.[4] It provides detailed insights into the molecular framework, the electronic environment of each atom, and, crucially, the three-dimensional arrangement of the molecule, including the conformation of the piperidine ring. This guide provides a detailed overview and actionable protocols for the application of 1D and 2D NMR techniques to elucidate the structure of this compound derivatives.

Fundamental Principles: Conformational Analysis by NMR

The biological activity of piperidin-4-one derivatives is often intrinsically linked to the conformation of the six-membered ring. These rings typically adopt a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) can be determined through NMR, primarily by analyzing proton-proton (¹H-¹H) coupling constants.

  • Chair Conformation: In a chair conformation, protons and substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

  • Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically J ≈ 10-13 Hz) are observed for diaxial protons (180° dihedral angle), while smaller values (J ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial couplings. This principle is fundamental to assigning the stereochemistry of substituents on the piperidine ring.

For this compound derivatives, the methyl group at C-3 generally prefers an equatorial position to minimize steric interactions, which influences the overall ring conformation.[5] NMR studies, particularly ¹H NMR, are essential to confirm this conformational preference.[5]

Caption: General structure of this compound with atom numbering.

Spectroscopic Analysis: 1D and 2D NMR Techniques

A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for the complete and unambiguous assignment of all signals in a this compound derivative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity.[4]

  • N-H Proton: If unsubstituted, the nitrogen proton typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • Ring Protons (H2, H3, H5, H6): These protons usually resonate in the upfield region (δ 2.0-4.5 ppm).[4] Their signals are often complex multiplets due to geminal and vicinal couplings. Protons adjacent to the nitrogen (H2, H6) and the carbonyl group (H3, H5) are shifted downfield.

  • C3-Methyl Protons: The methyl group at C-3 typically appears as a doublet in the δ 0.9-1.2 ppm region, coupled to the H3 proton.

  • Aromatic Protons: If aryl substituents are present at C-2 and C-6, their protons will resonate in the downfield aromatic region (δ 7.0-8.5 ppm).[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.[4]

  • Carbonyl Carbon (C4): The most downfield signal, typically appearing around δ 205-210 ppm.

  • Ring Carbons (C2, C6): Carbons adjacent to the nitrogen appear in the δ 50-70 ppm range.

  • Ring Carbons (C3, C5): These carbons resonate further upfield, typically in the δ 40-55 ppm range.

  • C3-Methyl Carbon: The methyl carbon signal is found in the most upfield region, usually around δ 10-20 ppm.

2D NMR Spectroscopy

2D NMR is essential for resolving signal overlap and confirming structural assignments.[5][6][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds).[8] It is invaluable for tracing the connectivity of the protons around the piperidine ring, for example, showing a cross-peak between the H3 proton and the C3-methyl protons, as well as between H2/H6 and their neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] This experiment provides a definitive link between the ¹H and ¹³C assignments, resolving any ambiguity. For instance, it can unambiguously assign the C3 signal by showing its correlation with the H3 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is useful for confirming the overall structure, especially the placement of substituents, by showing correlations from protons to quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 1D ¹H & ¹³C NMR prep4->acq1 Insert into Spectrometer acq2 2D COSY acq1->acq2 acq3 2D HSQC acq2->acq3 acq4 Process Data (FT, Phasing, Baseline) acq3->acq4 an1 Assign Signals using 1D & 2D Data acq4->an1 an2 Determine Coupling Constants (J-values) an1->an2 an3 Conformational Analysis an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Experimental workflow for NMR-based structural elucidation.

Protocols for NMR Analysis

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans. Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30). Rationale: Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets, improving sensitivity.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096 scans. Rationale: ¹³C has a low natural abundance, requiring significantly more scans than ¹H NMR.

    • Relaxation Delay (D1): 2 seconds.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpmf).

    • Number of Scans (NS): 2 to 4 scans per increment.

    • Increments: 256-512 increments in the indirect dimension (F1).

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, phase-sensitive HSQC (hsqcedetgpsisp2.3). Rationale: This sequence allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • Number of Scans (NS): 2 to 8 scans per increment.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Data Interpretation: A Practical Guide

After acquiring the spectra, the final step is to piece the puzzle together.

Step 1: Assign Obvious Signals: Start by assigning the easiest signals. In the ¹H NMR, this is often the C3-methyl doublet. In the ¹³C NMR, the C=O signal is unmistakable.

Step 2: Use HSQC to Correlate ¹H and ¹³C: Use the HSQC spectrum to connect every proton to its carbon. For example, find the cross-peak for the C3-methyl doublet in the ¹H dimension; this will directly identify the C3-methyl carbon in the ¹³C dimension.

Step 3: Trace Connectivity with COSY: Starting from an assigned proton (e.g., the C3-methyl), use the COSY cross-peaks to "walk" around the molecule. The methyl protons will show a correlation to H3. H3 will show a correlation to the protons on C2. This process allows for the sequential assignment of the entire spin system.

Step 4: Confirm Stereochemistry: Once protons are assigned, analyze the coupling constants in the 1D ¹H spectrum. For example, a large coupling constant (~10-12 Hz) between H2 and H3 would suggest a diaxial relationship, providing critical conformational information.

Caption: Key COSY and HSQC correlations for structure assignment.

Summary of Typical NMR Data

The following table summarizes typical chemical shift ranges for the core this compound structure. Note that these values can vary significantly based on other substituents and the solvent used.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H1.5 - 3.5 (broad)-Highly variable, may exchange with solvent
H2, H62.8 - 4.050 - 70Protons adjacent to nitrogen
H32.5 - 3.245 - 55Methine proton, coupled to CH₃ and H2
H52.4 - 2.940 - 50Methylene protons adjacent to C=O
C3-CH₃0.9 - 1.2 (doublet)10 - 20Methyl group protons
C4 (C=O)-205 - 210Carbonyl carbon

Conclusion

NMR spectroscopy, through a synergistic application of 1D and 2D techniques, offers an unparalleled level of detail for the structural and stereochemical characterization of this compound derivatives. A systematic approach, beginning with sample preparation and proceeding through data acquisition and integrated spectral analysis, allows researchers to confidently determine molecular connectivity and conformational preferences. This detailed structural knowledge is paramount for understanding structure-activity relationships and advancing the design of novel piperidinone-based therapeutic agents.

References

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 25-31. [Link]

  • Al-Heetimi, M. T. F., & Al-Amery, K. K. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Life Sciences, 21(2). [Link]

  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]

  • Pandiarajan, K., et al. (1984). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 22(9), 568-572. [Link]

  • Jain, A., et al. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 7(4), 1445-1449. [Link]

  • Manikandan, A., et al. (2018). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. ResearchGate. [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. Rasayan Journal of Chemistry, 10(1), 154-164. [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem Compound Database. [Link]

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  • Warneke, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2554-2563. [Link]

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The Strategic Application of 3-Methylpiperidin-4-one in the Synthesis of Potent Analgesics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methyl-4-oxopiperidine Scaffold

The piperidine ring is a foundational structural motif in a vast array of pharmaceuticals, particularly in the realm of analgesics.[1][2] Its conformation and substitution patterns are pivotal in dictating the interaction with biological targets. The introduction of a methyl group at the 3-position of the piperidin-4-one core, creating 3-Methylpiperidin-4-one, offers a nuanced yet profound influence on the pharmacological profile of its derivatives.[3] This strategic methylation can enhance binding affinity to opioid receptors and introduce stereochemical properties that are critical for analgesic potency.[4][5]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of highly potent analgesics, with a particular focus on the stereoselective synthesis of cis-3-methylfentanyl, a potent analog of fentanyl. We will delve into the synthetic strategies, detailed experimental protocols, and the critical role of stereochemistry in achieving optimal analgesic activity.

Synthetic Pathway Overview: From this compound to a Potent Analgesic

The synthesis of potent analgesics from this compound generally follows a well-established, multi-step pathway. The key transformations involve the strategic introduction of substituents at the 1 and 4-positions of the piperidine ring, culminating in a molecule with high affinity for opioid receptors. The overall synthetic workflow can be visualized as follows:

Synthetic_Pathway start This compound step1 Step 1: N-Alkylation start->step1 intermediate1 N-Substituted-3-methyl-4-piperidone step1->intermediate1 step2 Step 2: Reductive Amination intermediate1->step2 intermediate2 cis/trans-N-Substituted-3-methyl-4-anilinopiperidine step2->intermediate2 step3 Step 3: Isomer Separation intermediate2->step3 intermediate3 cis-N-Substituted-3-methyl-4-anilinopiperidine step3->intermediate3 step4 Step 4: Acylation intermediate3->step4 final_product Potent Analgesic (e.g., cis-3-methylfentanyl) step4->final_product

Caption: General synthetic workflow from this compound to a potent analgesic.

Detailed Application Notes and Protocols

Part 1: Synthesis of the Key Intermediate: N-Phenethyl-3-methyl-4-piperidone

The initial step involves the alkylation of the piperidine nitrogen with a phenethyl group, a common moiety in potent opioids that contributes to receptor binding. While one could start with this compound, a common and well-documented approach involves the methylation of the more readily available N-phenethyl-4-piperidone.[6][7]

Expert Insight: The formation of the enolate at the 3-position is a critical step. The use of a strong, non-nucleophilic base like butyllithium is essential to ensure complete deprotonation, and the subsequent alkylation with an electrophile like methyl iodide proceeds efficiently.[7]

Experimental Protocol: Synthesis of N-Phenethyl-3-methyl-4-piperidone [7]

  • Imine Formation: To a solution of N-phenethyl-4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add cyclohexylamine (1.1 equivalents). Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding the cyclohexylimine derivative.

  • Enolate Formation and Alkylation: Cool the solution of the imine to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 equivalents) dropwise to form the corresponding lithium enolate. After stirring for a designated period, add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature.

  • Hydrolysis and Purification: Quench the reaction with a mild acid (e.g., aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to afford N-phenethyl-3-methyl-4-piperidone.

Expected Yield: 79-85%[7]

Part 2: Reductive Amination to Form the 4-Anilinopiperidine Core

This pivotal step introduces the aniline moiety at the 4-position of the piperidone ring. The reaction proceeds via an imine intermediate, which is then reduced in situ. The presence of the 3-methyl group can introduce steric hindrance, potentially affecting the reaction rate and the diastereomeric ratio of the product.[8]

Expert Insight: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild enough not to reduce the ketone starting material but is effective in reducing the iminium ion intermediate.[9] The choice of solvent is also crucial, with chlorinated solvents like dichloromethane often being favored.[10]

Experimental Protocol: Reductive Amination of N-Phenethyl-3-methyl-4-piperidone [2][11]

  • Reaction Setup: In a round-bottom flask, dissolve N-phenethyl-3-methyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Imine Formation and Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers of N-phenethyl-3-methyl-4-anilinopiperidine, can be purified by column chromatography.

Expected Yield: 62-88%[2]

Part 3: Stereoselective Separation of the cis-Isomer

The stereochemistry at the 3 and 4 positions of the piperidine ring is paramount for analgesic activity, with the cis-isomer of 3-methylfentanyl being significantly more potent than the trans-isomer.[3][4] Therefore, the separation of these diastereomers is a critical step.

Expert Insight: Fractional crystallization of salts is a classical and effective method for separating diastereomers. The choice of the resolving acid is key. For the separation of cis- and trans-N-(3-methyl-4-piperidyl)-aniline, fumaric acid and oxalic acid have been successfully employed to selectively crystallize the respective salts.[4] For obtaining optically pure isomers, chiral resolving agents like D- and L-tartaric acid are used.[4]

Experimental Protocol: Separation of cis- and trans-Isomers [4]

  • Salt Formation: Dissolve the mixture of cis- and trans-N-phenethyl-3-methyl-4-anilinopiperidine in a suitable solvent (e.g., ethanol). Add a solution of fumaric acid in the same solvent to selectively precipitate the fumarate salt of the cis-isomer.

  • Isolation of the cis-Isomer: Filter the precipitate and wash with a cold solvent to obtain the pure cis-isomer as its fumarate salt. The free base can be liberated by treatment with a base (e.g., sodium hydroxide) and extraction with an organic solvent.

  • Isolation of the trans-Isomer: The mother liquor, enriched in the trans-isomer, can be treated with oxalic acid to precipitate the oxalate salt of the trans-isomer, which can be isolated by filtration.

Typical Diastereomeric Ratio before Separation: 7:3 to 6:4 (cis:trans)[7]

Part 4: Final Acylation to Yield cis-3-Methylfentanyl

The final step in the synthesis is the acylation of the anilino nitrogen with a propionyl group. This transformation is typically straightforward and high-yielding.

Expert Insight: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is important to scavenge the HCl generated during the reaction without competing with the aniline nitrogen for the acylating agent.

Experimental Protocol: Synthesis of cis-3-Methylfentanyl [7]

  • Reaction Setup: Dissolve the purified cis-N-phenethyl-3-methyl-4-anilinopiperidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. Add triethylamine (1.5 equivalents).

  • Acylation: Cool the solution to 0 °C and add propionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield cis-3-methylfentanyl.

Expected Yield: ~95%[7]

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Typical YieldReference
N-Phenethyl-3-methyl-4-piperidoneC₁₄H₁₉NO217.3179-85%[7]
cis/trans-N-Phenethyl-3-methyl-4-anilinopiperidineC₂₀H₂₆N₂294.4462-88%[2]
cis-3-MethylfentanylC₂₃H₃₀N₂O350.50~95%[7][8]

Analgesic Potency

The introduction of the 3-methyl group, particularly in the cis configuration, dramatically increases the analgesic potency compared to fentanyl and morphine.

CompoundAnalgesic Potency (Relative to Morphine)ED₅₀ (mg/kg, mice, i.p., hot plate)Reference
Morphine1-[4]
Fentanyl100-200-[12]
cis-(+)-3-Methylfentanyl~26000.00767[4]
trans-(+)-3-Methylfentanyl~450-[4]

Visualization of the Synthetic Logic

Synthetic_Logic cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Product 3_Methylpiperidin_4_one This compound C₆H₁₁NO N_Phenethyl_3_methyl_4_piperidone N-Phenethyl-3-methyl-4-piperidone C₁₄H₁₉NO 3_Methylpiperidin_4_one->N_Phenethyl_3_methyl_4_piperidone N-Alkylation cis_trans_Anilinopiperidine cis/trans-N-Phenethyl-3-methyl-4-anilinopiperidine C₂₀H₂₆N₂ N_Phenethyl_3_methyl_4_piperidone->cis_trans_Anilinopiperidine Reductive Amination with Aniline cis_Anilinopiperidine cis-N-Phenethyl-3-methyl-4-anilinopiperidine C₂₀H₂₆N₂ cis_trans_Anilinopiperidine->cis_Anilinopiperidine Diastereomeric Separation cis_3_Methylfentanyl cis-3-Methylfentanyl C₂₃H₃₀N₂O cis_Anilinopiperidine->cis_3_Methylfentanyl Acylation with Propionyl Chloride

Caption: Logical flow of the synthesis of cis-3-methylfentanyl.

Conclusion

This compound serves as a valuable and strategic starting material in the synthesis of highly potent analgesics. The presence of the 3-methyl group introduces a critical stereocenter that, when controlled, can lead to compounds with significantly enhanced analgesic potency. The synthetic route, while requiring careful execution of key steps such as reductive amination and diastereomeric separation, provides a clear pathway to these powerful molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical scaffold in the pursuit of novel and improved analgesic agents.

References

  • Wang, Z. X., Zhu, Y. C., Chen, X. J., & Ji, R. Y. (1993). [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity]. Yao xue xue bao = Acta pharmaceutica Sinica, 28(12), 905–910.
  • Bélanger, P. M., & Dufresne, C. (1986). Studies on the stereoselective synthesis of cis-3-methylfentanyl. Canadian Journal of Chemistry, 64(8), 1514-1520.
  • PubChem. (n.d.). cis-3-Methylfentanyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 3-Methylfentanyl. In Wikipedia. Retrieved from [Link]

  • Stevens, D. L., & Jones, A. M. (1987). Analgesic potency of mu and kappa opioids after systemic administration in amphibians. Journal of Pharmacology and Experimental Therapeutics, 241(1), 257–262.
  • Pasternak, G. W., & Zhang, A. Z. (1989). (+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site: evidence for pseudoallosteric modulation. Journal of Pharmacology and Experimental Therapeutics, 251(3), 1021–1030.
  • Wikipedia. (2023, November 29). N-Phenethyl-4-piperidinone. In Wikipedia. Retrieved from [Link]

  • Saha, U. K., & Roy, K. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 876-880.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 15(12), 1269-1280.
  • Khan, M. A., & Akhtar, T. (2011). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 24(4), 481–486.
  • Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Journal of the Iranian Chemical Society, 19, 1-13.
  • PubChem. (n.d.). N-(1-(2-(4-ETHYL-5-OXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)ETHYL)-4-(METHOXYMETHYL)PIPERIDIN-4-YL)-N-PHENYLACETAMIDE. National Center for Biotechnology Information. Retrieved from [Link]

  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google P
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  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297-2307.
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The piperidine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its prevalence in numerous natural products and synthetic drugs.[1][2] Among these, derivatives of 3-methylpiperidin-4-one have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of agents derived from the this compound core. We will delve into the intricacies of the synthetic pathways, provide detailed experimental protocols, and explore the critical structure-activity relationships that govern the antimicrobial potency of these molecules. Our approach emphasizes not just the procedural steps, but the underlying chemical principles and strategic considerations that enable the rational design of more effective antimicrobial agents.

Synthetic Methodologies: Mastering the Mannich Reaction and Beyond

The cornerstone for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the one-pot Mannich reaction. This multicomponent condensation reaction involves an aromatic aldehyde, ethyl methyl ketone (as a source of active methylene protons), and an amine source, typically ammonium acetate.[3][4][6] The reaction proceeds through the in situ formation of an enol or enolate from the ketone and an imine from the aldehyde and ammonia. The subsequent nucleophilic addition of the enolate to the imine, followed by cyclization, yields the piperidin-4-one ring.

The selection of substituted aromatic aldehydes allows for the introduction of diverse functionalities at the 2- and 6-positions of the piperidine ring, which is crucial for modulating the antimicrobial activity. Further derivatization of the carbonyl group at the 4-position, for instance, through the formation of oximes, semicarbazones, or thiosemicarbazones, has been shown to significantly enhance or alter the biological activity profile of the parent compound.[3][4]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_derivatization Derivatization cluster_products Final Products Aromatic Aldehyde Aromatic Aldehyde Mannich Reaction Mannich Reaction Aromatic Aldehyde->Mannich Reaction Ethyl Methyl Ketone Ethyl Methyl Ketone Ethyl Methyl Ketone->Mannich Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mannich Reaction This compound This compound Mannich Reaction->this compound Derivatization Reactions Derivatization Reactions This compound->Derivatization Reactions Antimicrobial Agents Antimicrobial Agents Derivatization Reactions->Antimicrobial Agents SAR_Diagram cluster_aryl Aryl Substituents (Positions 2 & 6) cluster_c4 C4-Position Derivatization Piperidin-4-one Core Piperidin-4-one Core Electron-Donating Groups Electron-Donating Groups Piperidin-4-one Core->Electron-Donating Groups Enhances Activity Electron-Withdrawing Groups Electron-Withdrawing Groups Piperidin-4-one Core->Electron-Withdrawing Groups Modulates Activity Thiosemicarbazone Thiosemicarbazone Piperidin-4-one Core->Thiosemicarbazone Significantly Enhances Activity Oxime Oxime Piperidin-4-one Core->Oxime Enhances Antifungal Activity Antimicrobial Potency Antimicrobial Potency Electron-Donating Groups->Antimicrobial Potency Electron-Withdrawing Groups->Antimicrobial Potency Thiosemicarbazone->Antimicrobial Potency Oxime->Antimicrobial Potency

Sources

Introduction: The Strategic Importance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Methylpiperidin-4-one in Natural Product Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of countless alkaloids and synthetic drugs.[1] Its six-membered heterocyclic structure provides a robust three-dimensional framework ideal for interacting with biological targets. The introduction of a ketone at the 4-position and a methyl group at the 3-position, as seen in this compound, transforms this simple heterocycle into a highly versatile and stereochemically rich building block.[1][2]

This guide explores the multifaceted role of this compound and its derivatives in the synthesis of complex natural products. We will delve into the core synthetic strategies for its formation, detailed protocols for its application, and its strategic use in constructing intricate alkaloid skeletons. The presence of the C3-methyl group is of particular significance; it not only introduces a chiral center but also profoundly influences the conformation of the piperidine ring, which can be critical for directing the stereochemical outcome of subsequent reactions and modulating biological activity.[1]

Core Synthesis: The Mannich Reaction as a Foundational Tool

One of the most efficient and classic methods for constructing the this compound core, particularly with aryl substituents at the 2 and 6 positions, is the multicomponent Mannich reaction.[1][3] This reaction exemplifies chemical elegance and efficiency, combining three or more reactants in a single step to form a complex product that incorporates the majority of the starting material atoms.[1]

The reaction typically involves the condensation of an enolizable ketone (ethyl methyl ketone), two different aldehydes (e.g., benzaldehyde and a substituted aromatic aldehyde), and an amine source like ammonium acetate.[3] The process begins with the formation of an electrophilic iminium ion from the aldehyde and amine. Concurrently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. A final intramolecular cyclization and condensation yield the desired piperidin-4-one ring.[1]

Generalized Mannich Reaction Workflow

Mannich_Reaction A Aldehyde (Ar-CHO) C Iminium Ion [Ar-CH=NH₂]⁺ A->C B Amine (NH₃) B->C E Nucleophilic Attack C->E D Ketone (Enol form) D->E F Intermediate Adduct E->F C-C Bond Formation G Intramolecular Cyclization F->G H This compound Core G->H Ring Closure

Caption: Workflow of the Mannich reaction for piperidone synthesis.

Application Protocol: Synthesis of 2,6-Diaryl-3-methylpiperidin-4-one

This protocol provides a representative procedure for the synthesis of a substituted this compound derivative via the Mannich reaction, a foundational step for creating scaffolds for further elaboration into natural product analogues.[3][4]

Objective: To synthesize a 2,6-diaryl-3-methyl-4-piperidone via a one-pot Mannich condensation.

Materials & Reagents:

  • Ethyl methyl ketone

  • Benzaldehyde

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and recrystallization

  • Silica gel for Thin Layer Chromatography (TLC)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl methyl ketone (10 mmol), benzaldehyde (10 mmol), the substituted aromatic aldehyde (10 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The reactants may not fully dissolve initially.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (a typical eluent system is ethyl acetate:petroleum ether). The reaction is typically complete within 4-6 hours.[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product is purified by recrystallization from absolute ethanol.[3][5] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals. Filter the purified crystals and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3][4]

Trustworthiness Note: The success of this reaction relies on the purity of the aldehydes and the use of a suitable ammonium salt as the nitrogen source. Monitoring by TLC is crucial to avoid the formation of side products from over- or under-reaction. The recrystallization step is critical for obtaining a high-purity final product.

Strategic Application in the Synthesis of Alkaloid Cores

While direct total syntheses starting from this compound are specific to the target molecule, its true power lies in its role as a versatile intermediate that provides access to more complex heterocyclic systems. A key strategy involves the reduction of the C4-ketone to a hydroxyl group, yielding a substituted piperidin-4-ol. This transformation unlocks new synthetic pathways, particularly for constructing fused bicyclic systems like quinolizidines and indolizidines, which are the core structures of numerous alkaloids.[6]

Modern synthetic methods, such as gold-catalyzed cyclizations followed by chemoselective reduction, can generate these crucial piperidin-4-ol intermediates with excellent stereocontrol.[6] The free nitrogen on the piperidine ring can then be derivatized and used in subsequent intramolecular alkylations or cyclizations to forge the second ring, providing rapid access to these important alkaloid skeletons.[6]

Strategic Pathway to Fused Alkaloid Skeletons

Alkaloid_Core_Synthesis Start This compound Derivative Step1 Stereoselective Reduction Start->Step1 Intermediate Piperidin-4-ol Intermediate Step1->Intermediate Step2 N-Derivatization Intermediate->Step2 Derivatized N-Substituted Piperidinol Step2->Derivatized Step3 Intramolecular Cyclization Derivatized->Step3 Product1 Quinolizidine Skeleton Step3->Product1 Product2 Indolizidine Skeleton Step3->Product2

Caption: From piperidone to complex alkaloid cores.

This strategic conversion highlights the utility of the 3-methyl-4-piperidone scaffold. By carefully choosing the reduction conditions and the N-substituent, chemists can control the stereochemistry and construct a wide variety of complex natural product frameworks. This modularity is demonstrated in the enantioselective total synthesis of (+)-subcosine II, which utilizes a piperidin-4-ol intermediate generated via a gold-catalyzed sequence.[6]

Stereochemical Implications and Data

The methyl group at the C3 position acts as a crucial stereodirecting element. In the formation of the piperidone ring via the Mannich reaction, the relative stereochemistry of the substituents is established. The piperidine ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions, with the lowest energy conformation being favored.[5] The stereochemical outcome of subsequent reactions, such as the reduction of the C4-ketone, is heavily influenced by the steric hindrance imposed by the C3-methyl group and other substituents, often leading to high diastereoselectivity.

Reaction TypeSubstrateConditionsProductDiastereoselectivityReference
Mannich CondensationEthyl methyl ketone, Aldehydes, NH₄OAcReflux in Ethanol2,6-Diaryl-3-methylpiperidin-4-oneOften favors specific chair conformations with equatorial substituents[5]
Gold-Catalyzed Cyclization/ReductionN-homopropargyl amidePPh₃AuNTf₂, MeSO₃H, then CatecholboraneSubstituted Piperidin-4-olExcellent diastereoselectivities reported[6]
Asymmetric AlkylationN-protected piperidin-2-ones-BuLi, Methyl IodideN-protected 3-methylpiperidin-2-oneDiastereomeric ratio dependent on protecting groups[7]

This table summarizes how stereocontrol is a key theme in the synthesis and application of 3-methylpiperidone derivatives. The ability to selectively generate specific stereoisomers is paramount for developing compounds with desired pharmacological profiles, as different isomers can have vastly different interactions with biological targets.[1]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic linchpin in the synthesis of complex natural products, particularly alkaloids. Its utility stems from three key features: the robust piperidine core, the reactive ketone functionality, and the stereodirecting methyl group. Through efficient multicomponent reactions like the Mannich condensation, this scaffold can be assembled with a high degree of molecular diversity. Subsequent functional group transformations, especially the stereoselective reduction of the ketone, open pathways to crucial intermediates for constructing intricate, fused-ring systems found in a vast array of bioactive molecules. For researchers in medicinal chemistry and drug development, mastering the application of this versatile building block is a key step toward the innovative and efficient synthesis of the next generation of therapeutics.

References

  • Zhang, J., et al. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. Available from: [Link]

  • Wang, et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available from: [Link]

  • ChemBK. This compound hydrochloride. ChemBK. Available from: [Link]

  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • Talaq, M. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available from: [Link]

  • Bera, S., et al. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Organic Letters. Available from: [Link]

  • ALkhafaji, Y. A., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Comins, D. L., et al. 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. ResearchGate. Available from: [Link]

  • PubChem. This compound | C6H11NO | CID 12284277. PubChem. Available from: [Link]

  • Yus, M., et al. Synthesis of alkaloids. Universidad de Alicante. Available from: [Link]

  • Almansour, A. I., et al. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Available from: [Link]

  • Poupon, E., Nay, B. Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH. Available from: [Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of 3-Methylpiperidin-4-one for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the N-Substituted 3-Methylpiperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug discovery. Specifically, the this compound core serves as a versatile building block for a range of biologically active molecules, including analgesics, antivirals, and central nervous system (CNS) agents.[1]

The functionalization of the piperidine nitrogen via N-alkylation is a critical step in the synthesis of these derivatives. The nature of the N-substituent profoundly influences the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile (ADME). Therefore, mastering the N-alkylation of this compound is fundamental for researchers in medicinal chemistry and drug development. This guide provides a detailed exploration of the two primary synthetic strategies: Direct Alkylation and Reductive Amination , offering field-proven insights and step-by-step protocols.

Mechanistic Principles: A Tale of Two Pathways

The choice between direct alkylation and reductive amination is dictated by the desired substituent, the availability of starting materials, and the need to control side reactions.

Direct N-Alkylation via SN2 Reaction

This classical approach involves the direct reaction of the secondary amine of this compound with an alkyl halide (or sulfonate). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

  • Causality: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A protonated piperidinium salt is formed as an intermediate. A base is essential to neutralize this acidic byproduct, regenerating the free amine and allowing the reaction to proceed to completion.[2][3] Without a base, the reaction stalls as the amine is progressively converted into its unreactive salt form.[3]

  • Challenges: The primary challenge is over-alkylation. The newly formed tertiary amine can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This can be mitigated by the slow addition of the alkylating agent to an excess of the amine.[3]

sn2_mechanism Piperidine This compound (Nucleophile) TS Sɴ2 Transition State [Nu---R---X]⁻ Piperidine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Base Base (e.g., K₂CO₃) Salt HX Base->Salt Neutralization Product N-Alkyl-3-methylpiperidin-4-one TS->Product TS->Salt DeprotonatedBase Base-H⁺ Salt->DeprotonatedBase reductive_amination Piperidine This compound Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl R-CHO (Aldehyde) Carbonyl->Iminium Condensation Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkyl-3-methylpiperidin-4-one Reducer->Product Reduction Iminium->Product

Caption: Reductive amination reaction pathway.

Experimental Protocols and Application Data

The following protocols are designed as robust starting points for the N-alkylation of this compound. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details a standard direct alkylation using an inorganic base in a polar aprotic solvent, a common and effective setup. [3][4][5] Materials:

  • This compound (or its hydrochloride salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). If using the hydrochloride salt, add an additional 1.0 eq of K₂CO₃.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous acetonitrile (MeCN, 10 mL per mmol of amine).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Summary: Direct Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Benzyl BromideK₂CO₃Acetonitrile60-7085-95[3][4]
Ethyl IodideDIPEADMFRoom Temp80-90[3]
Methyl IodideNaHDry DMF0 to RT>90[3]
Benzyl ChlorideK₂CO₃DMF7088-95[5]
Protocol 2: Reductive Amination with Benzaldehyde

This protocol utilizes the highly selective and reliable sodium triacetoxyborohydride for a one-pot reductive amination. [6][4] Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and 1,2-dichloroethane (DCE, 15 mL per mmol of amine).

  • Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step. [6]3. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product via flash column chromatography on silica gel.

Data Summary: Reductive Amination Conditions

Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE / DCM12-2485-95[6][4]
AcetoneNaBH(OAc)₃DCE1880-90[4]
CycloheptanoneNaBH(OAc)₃CH₂Cl₂-96[6]
FormaldehydeNaBH(OAc)₃DCM1285-95[4]

Synthetic Workflow Overview

The selection of the N-alkylation strategy is a critical decision point in the synthesis of targeted piperidone derivatives. The diagram below illustrates the divergent pathways available from the common this compound starting material.

workflow cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination Start This compound Direct_Reagents Reagents: - Alkyl Halide (R-X) - Base (e.g., K₂CO₃) - Solvent (e.g., MeCN) Start->Direct_Reagents Reductive_Reagents Reagents: - Aldehyde/Ketone (R-CO-R') - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCE) Start->Reductive_Reagents Direct_Product N-Alkyl Product Direct_Reagents->Direct_Product Reductive_Product N-Alkyl Product Reductive_Reagents->Reductive_Product

Caption: Synthetic pathways for N-alkylation.

References

  • Chen, X.-Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A. Google Patents.

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • Google Patents. (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

  • Journal of the Chemical Society C: Organic. (1966). Synthesis of some N-substituted 4-piperidones.

  • Gomathi, M., & Karvembu, R. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 651-657.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

  • Google Patents. (2014). CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5626.

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(45), 6241-6254.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

  • ODU Digital Commons. (1986). The Regioselective 3-Alkylation of Piperidine.

  • Venkatesan, P., et al. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry, 31(2), 469-471.

  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(3), 227-235.

  • ResearchGate. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • FABAD Journal of Pharmaceutical Sciences. (2010). N-Alkylation of Some Imidazopyridines.

  • Sciencemadness.org. (2013). N-alkylation of 4-piperidone.

  • NIH. (2021). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.

  • Quick Company. (2013). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.

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Application Notes & Protocols: A Guide to the Reductive Amination of 3-Methylpiperidin-4-one with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Aryl Piperidine Scaffold

The 4-anilino-3-methylpiperidine core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure is a cornerstone in the design of potent and selective ligands for a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The ability to efficiently and controllably synthesize derivatives of this scaffold is paramount for drug discovery campaigns, enabling rapid exploration of structure-activity relationships (SAR).[1] Reductive amination stands out as one of the most robust and versatile methods for constructing the critical C-N bond that defines this molecular framework.[1][2]

This document provides an in-depth guide to the reductive amination of 3-methylpiperidin-4-one with various anilines. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into process optimization and troubleshooting.

Section 1: The Mechanism of Reductive Amination

The reductive amination of a ketone with an amine is a two-stage process that hinges on the careful selection of a reducing agent.[3] The overall transformation involves the formation of a C-N bond and the reduction of a C=O bond, culminating in a new secondary amine.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of this compound. This is followed by dehydration to form a transient imine, which is then protonated under the weakly acidic reaction conditions to yield a highly electrophilic iminium ion intermediate.[4] The formation of this intermediate is the rate-limiting step, especially with weakly basic anilines. The inclusion of a catalytic amount of a weak acid, such as acetic acid, is often crucial to accelerate this step.[5]

  • Hydride Reduction: The cornerstone of this protocol is the use of a selective reducing agent that preferentially reduces the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][6] The steric bulk and electron-withdrawing acetate groups on STAB moderate its reactivity, making it incapable of reducing the ketone but highly effective at delivering a hydride to the electrophilic iminium ion.[7] This selectivity prevents the wasteful formation of the corresponding alcohol from the ketone starting material, leading to higher yields and cleaner reaction profiles compared to less selective reagents like sodium borohydride (NaBH₄).[2][4]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination Ketone This compound Iminium Iminium Ion Ketone->Iminium + Aniline, -H2O Aniline Aniline (R-NH2) Aniline->Iminium H_plus H+ (cat. AcOH) H_plus->Iminium STAB NaBH(OAc)3 Product N-Aryl-3-methylpiperidin-4-amine STAB->Product Iminium->Product Hydride Transfer

Caption: Figure 1: Mechanism of Reductive Amination.

Section 2: Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general method applicable to a range of aniline substrates. Subsequent sections will detail substrate-specific optimizations.

Materials & Reagents:

  • This compound hydrochloride (or free base)

  • Substituted Aniline (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.6 equivalents)

  • Glacial Acetic Acid (AcOH) (optional, 1.0 - 2.0 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup & Reagent Addition - Charge flask with ketone & aniline in DCE. - Add AcOH (if needed). - Stir under N2. B 2. Reductant Addition - Add NaBH(OAc)3 portion-wise at RT. A->B C 3. Reaction Monitoring - Stir for 4-24h at RT. - Monitor by TLC or LC-MS. B->C D 4. Aqueous Workup - Quench with sat. NaHCO3 (aq). - Stir vigorously. C->D E 5. Extraction - Separate layers. - Extract aqueous phase with DCM or EtOAc (2x). D->E F 6. Drying & Concentration - Combine organic layers. - Dry over Na2SO4, filter. - Concentrate in vacuo. E->F G 7. Purification - Column chromatography or - Acid/base extraction. F->G H Pure Product G->H

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq.). If using the hydrochloride salt, add triethylamine (1.1 eq.) and stir for 10 minutes before proceeding. Add the aniline (1.1 eq.) and anhydrous 1,2-dichloroethane (DCE) to create a solution or suspension with a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[4]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Progress: Stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of DCE).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Scientist's Tip: Amines can streak on silica gel. Using a mobile phase containing a small amount of triethylamine (0.5-1%) or 7N ammonia in methanol (1-2%) can significantly improve the separation.[8] Alternatively, an acid-base extraction can be employed for purification.[8]

Substrate Scope and Parameter Optimization

The general protocol is robust, but minor adjustments can optimize yields and reaction times for different aniline substrates. Weakly basic anilines (those with electron-withdrawing groups) may require longer reaction times or the addition of more acetic acid to promote iminium formation.[4]

Aniline SubstrateR GroupEquivalents of AnilineEquivalents of AcOHTypical Reaction Time (h)Isolated Yield (%)Notes
AnilineH1.11.06 - 1285 - 95Standard conditions apply.
4-Chloroaniline4-Cl1.11.512 - 1880 - 90The electron-withdrawing group slightly deactivates the aniline, requiring slightly more acid and time.[4]
4-Methoxyaniline4-OMe1.11.04 - 890 - 98The electron-donating group accelerates iminium formation.
2,4-Dichloroaniline2,4-diCl1.22.018 - 2460 - 75Steric hindrance and strong deactivation require more forcing conditions.[4]
2-AminopyridineN/A1.11.08 - 1475 - 85The heteroaromatic amine is a viable nucleophile.

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Section 3: Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / Stalled Reaction 1. Incomplete iminium ion formation.2. Deactivated (wet) reagents or solvent.3. Insufficient reducing agent.1. Add an additional equivalent of acetic acid.2. Ensure all reagents and solvents are anhydrous. STAB is moisture-sensitive.[6]3. Add another 0.2-0.3 equivalents of STAB.
Formation of Piperidinol Side Product The reducing agent is reducing the starting ketone. This is rare with STAB but can occur if the iminium formation is extremely slow.Ensure sufficient acetic acid is present to catalyze iminium formation, which is the desired reaction pathway.
Difficult Purification (Streaking on TLC/Column) The basic nature of the amine product causes strong interaction with the acidic silica gel.1. Add 0.5-1% triethylamine or ammonia to the chromatography eluent.[8]2. Use a different stationary phase, such as alumina.3. Perform an acid-base extraction: dissolve crude in EtOAc, extract with 1M HCl. Wash the aqueous layer with EtOAc, then basify with NaOH and re-extract the pure product into EtOAc.
Dialkylation of Aniline This is generally not an issue with STAB under these conditions but can be a problem with other reductive amination methods.The controlled, one-pot nature of the STAB reaction minimizes this side reaction.[4][5]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Science of Synthesis. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Perrin, C., et al. (2021). Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate. [Link]

  • Menche, D., et al. (2006). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. ResearchGate. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Smith, A. B., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Antermann, C., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

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Application Notes and Protocols for the Acylation of 3-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated 3-Methylpiperidin-4-one Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combined with the strategic placement of a methyl group, a ketone, and a secondary amine, offers a versatile platform for creating diverse molecular libraries with a wide range of pharmacological activities. The secondary amine at the N1 position serves as a primary handle for synthetic modification, with N-acylation being one of the most fundamental and powerful transformations.

The introduction of an acyl group to form an N-acyl-3-methylpiperidin-4-one derivative can profoundly influence a molecule's properties. This modification can alter its steric and electronic profile, introduce new points for hydrogen bonding, modulate lipophilicity, and impact metabolic stability. These changes are critical for optimizing ligand-target interactions, improving pharmacokinetic profiles, and ultimately, enhancing therapeutic efficacy. Derivatives of this scaffold have been investigated for a multitude of applications, including as central nervous system (CNS) agents, anticancer compounds, and antimicrobials.

This comprehensive guide provides an in-depth exploration of the N-acylation of this compound derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers a comparative analysis of common protocols, provides detailed experimental procedures, and equips researchers with troubleshooting strategies to navigate potential challenges.

Part 1: Mechanistic Insights and Strategic Considerations

The N-acylation of this compound, a secondary amine, is a classic example of nucleophilic acyl substitution. The reaction's success hinges on a delicate balance of reactivity between the amine nucleophile, the acylating agent, and the reaction conditions.

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental mechanism involves the lone pair of electrons on the nitrogen atom of the piperidine ring attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (chloride or a carboxylate), and a final deprotonation step, typically facilitated by a base, yields the neutral N-acylated product.

dot digraph "Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} DOT Caption: General mechanism of N-acylation of this compound.

Choosing the Right Tools: Acylating Agents and Bases

The choice of acylating agent and base is critical and depends on the desired acyl group, the scale of the reaction, and the sensitivity of the substrate.

  • Acyl Chlorides (R-COCl): These are among the most reactive acylating agents and are suitable for a wide range of acylations.[1] Their high reactivity means that reactions are often rapid and can proceed at low temperatures. However, they are sensitive to moisture and generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[2]

  • Acid Anhydrides ((R-CO)₂O): Anhydrides are less reactive than acyl chlorides, which can be advantageous for controlling selectivity and for large-scale operations where managing the exothermicity of the reaction is a concern.[3] They produce a carboxylic acid byproduct, which also requires scavenging by a base. Acetic anhydride is a common and cost-effective choice for introducing an acetyl group.

  • The Role of the Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in stoichiometric amounts to neutralize the acid byproduct.[1][4] Pyridine can also be used, acting as both a base and a nucleophilic catalyst, though its removal can sometimes be more challenging. In biphasic systems, an inorganic base like sodium hydroxide (the Schotten-Baumann condition) can be employed.[5][6]

The Impact of the 3-Methyl Group: Steric Considerations

While the secondary amine of the piperidin-4-one ring is generally a good nucleophile, the presence of the methyl group at the adjacent C3 position introduces a degree of steric hindrance. This can influence the rate of reaction, particularly with bulky acylating agents. For highly hindered systems, more forcing conditions (e.g., elevated temperatures) or the use of a highly effective catalyst may be necessary to achieve a good yield in a reasonable timeframe.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-acylation of this compound using common acylating agents. It is assumed that the starting material, this compound, is available, often as its hydrochloride salt, which would require a neutralization step or the use of an additional equivalent of base.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol utilizes the high reactivity of acetyl chloride for a rapid and efficient acetylation under anhydrous conditions.

Materials:

  • This compound hydrochloride

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (to a concentration of approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 15-20 minutes.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the stirred mixture. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-3-methylpiperidin-4-one.

Protocol 2: N-Benzoylation using Schotten-Baumann Conditions

This classic method employs a biphasic system, which is robust and avoids the need for anhydrous solvents.[5][6]

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (approx. 0.3 M). Add an equal volume of a 10% aqueous NaOH solution.

  • Acylating Agent Addition: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. Add benzoyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Continue to stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-benzoyl-3-methylpiperidin-4-one can be purified by recrystallization (e.g., from ethanol/water) or flash chromatography.

Protocol 3: Acylation with Acetic Anhydride and DMAP Catalysis

This protocol is useful for a less reactive acylating agent and can be beneficial for hindered substrates, leveraging the powerful catalytic activity of 4-(Dimethylamino)pyridine (DMAP).[7][8]

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.[9]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and excess Et₃N), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} DOT Caption: Comparative workflow of the N-acylation protocols.

Part 3: Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity. The following table provides representative, albeit estimated, NMR data for simple N-acyl derivatives of this compound based on data from related structures. Actual chemical shifts may vary.

CompoundAcyl GroupRepresentative ¹H NMR Signals (δ, ppm)Representative ¹³C NMR Signals (δ, ppm)
N-Acetyl-3-methylpiperidin-4-one -COCH₃~4.5-3.8 (m, 2H, piperidine CH₂), ~3.5-2.8 (m, 2H, piperidine CH₂), ~2.7-2.3 (m, 1H, piperidine CH), ~2.1 (s, 3H, acetyl CH₃), ~1.1 (d, 3H, methyl CH₃)~208 (C=O, ketone), ~169 (C=O, amide), ~50-40 (piperidine CH₂), ~35 (piperidine CH), ~21 (acetyl CH₃), ~12 (methyl CH₃)
N-Benzoyl-3-methylpiperidin-4-one -COC₆H₅~7.4 (m, 5H, Ar-H), ~4.6-3.9 (m, 2H, piperidine CH₂), ~3.6-2.9 (m, 2H, piperidine CH₂), ~2.8-2.4 (m, 1H, piperidine CH), ~1.2 (d, 3H, methyl CH₃)~208 (C=O, ketone), ~170 (C=O, amide), ~136 (Ar C-ipso), ~130-127 (Ar CH), ~52-42 (piperidine CH₂), ~36 (piperidine CH), ~13 (methyl CH₃)

Note: Due to amide bond rotation, signal broadening or duplication may be observed in the NMR spectra, particularly for the protons and carbons near the nitrogen atom.

Part 4: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the acylation of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive acylating agent due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Starting material is protonated (e.g., used HCl salt without enough base). 4. Steric hindrance slowing the reaction.1. Use a fresh bottle of acyl chloride/anhydride or distill before use. 2. Ensure at least one equivalent of base is used for the byproduct (two if starting with the HCl salt). 3. Add an additional equivalent of base if starting with the hydrochloride salt. 4. Increase reaction time, gently heat the reaction, or add a catalyst like DMAP.[9]
Formation of Side Products 1. Enamine/Enolate Formation: The ketone can be deprotonated by the base, leading to side reactions like self-aldol condensation or acylation at the α-carbon. 2. Diacylation: Unlikely for secondary amines, but possible under harsh conditions.1. Add the acylating agent at a low temperature (0 °C) to favor N-acylation kinetically. Use a non-nucleophilic, moderately strong base like Et₃N rather than a very strong base. 2. Use a controlled stoichiometry of the acylating agent (1.05-1.2 eq).
Difficult Product Isolation/Purification 1. Product is water-soluble. 2. Emulsion formation during aqueous work-up. 3. Co-elution of product with starting material or byproducts during chromatography.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic solvent. 2. Add more brine to the separatory funnel to help break the emulsion. 3. Optimize the solvent system for column chromatography; a small amount of a polar solvent like methanol in DCM can sometimes improve separation.

Conclusion

The N-acylation of this compound is a cornerstone transformation for generating novel chemical entities with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to optimized protocols are paramount for success. By leveraging the detailed procedures and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a diverse array of N-acylated derivatives, paving the way for the discovery of new and improved pharmaceuticals.

References

  • Aridoss, G., et al. (2009). 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1929. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Manimekalai, A., et al. (2012). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. RASĀYAN Journal of Chemistry, 5(1), 86-95. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Patil, P., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 356-363. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Scifinder. (n.d.). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for "Aerobic oxidation of olefins to ketones catalyzed by reusable Cu(II)-hydrotalcite". [Link]

  • Chen, X.-Z., et al. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A.
  • Gore, R. P., et al. (2011). A comprehensive review on acid chloride as an intermediate in amide synthesis. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Hacettepe University. (2014). How can I get acetylation with acetic anhydride and prydine? [Link]

  • Reddit. (2012). Reaction between acetic anhydride and triethylamine? [Link]

  • SATHEE. (n.d.). Schotten Baumann Reaction. [Link]

  • Unichem Laboratories Limited. (2013). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. IN2013MU03893A. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • World of Molecules. (n.d.). Schotten-Baumann Reaction. [Link]

  • Chem-space. (n.d.). N-Benzoyl piperidine. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • Pearson. (n.d.). Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. (2016). How can I get acetylation with acetic anhydride and prydine? [Link]

  • The LibreTexts libraries. (2023). Enamine Reactions. [Link]

  • Chen, X.-Z., et al. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]

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stereoselective synthesis of 3-Methylpiperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of 3-Methylpiperidin-4-one Analogs

Authored by: A Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-proliferative, antiviral, and CNS-active properties.[3] Within this class, this compound analogs represent a particularly valuable synthetic intermediate. The strategic placement of the methyl group at the C3 position introduces a critical stereocenter adjacent to the carbonyl group, which can profoundly influence the molecule's three-dimensional conformation and its interaction with biological targets.[4]

The stereochemistry of these analogs is not a trivial detail; the relative orientation of the methyl group can drastically alter pharmacological profiles, making the development of robust stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.[4] This guide provides an in-depth overview of key stereoselective strategies, detailed experimental protocols, and field-proven insights for the synthesis of these important heterocyclic building blocks.

Core Synthetic Strategies for Stereocontrol

The successful synthesis of stereochemically defined this compound analogs hinges on the precise control of bond formation during the construction of the heterocyclic ring. The primary strategies employed can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Mannich Reaction: The Workhorse Approach

The Mannich reaction is a cornerstone for the synthesis of piperidin-4-one derivatives, involving a one-pot condensation of a ketone (or its enol equivalent), an aldehyde, and an amine.[4] For this compound, this typically involves ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[5]

Mechanistic Insight: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. A subsequent intramolecular cyclization via a second enol/iminium ion reaction forms the piperidine ring.[4] The stereochemical outcome—specifically the cis or trans relationship between the C2-aryl and C3-methyl groups—is determined during the cyclization step and is heavily influenced by reaction conditions. The piperidine ring generally adopts a chair conformation, with bulky substituents favoring an equatorial position to minimize steric strain.[6]

Mannich_Reaction sub Ethyl Methyl Ketone + Substituted Aldehyde + Ammonium Acetate enol Enol Intermediate sub->enol Tautomerization iminium Iminium Ion sub->iminium Condensation adduct Open-Chain β-Amino Ketone enol->adduct Nucleophilic Attack iminium->adduct Nucleophilic Attack piperidone cis/trans-3-Methyl- 2,6-diarylpiperidin-4-one adduct->piperidone Intramolecular Cyclization

Caption: Mannich reaction workflow for piperidin-4-one synthesis.

Field-Proven Insights:

  • Solvent Choice: The choice of solvent can influence the conformational equilibrium of intermediates, thereby affecting the diastereoselectivity. Ethanol is commonly used.[3][5]

  • Temperature and Reaction Time: Allowing the initial condensation to proceed at room temperature before heating can improve yields and selectivity by controlling the rate of competing side reactions.[7]

  • Stereochemical Assignment: The resulting diastereomers can often be separated by column chromatography or fractional crystallization. Their stereochemistry is typically confirmed by NMR spectroscopy, where the coupling constants of the ring protons can elucidate their relative orientation.

Chiral Auxiliary-Mediated Asymmetric Synthesis

To achieve enantiocontrol, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction.[8][9] This is a reliable strategy for producing highly enantioenriched compounds. Popular auxiliaries include Evans' oxazolidinones and those derived from readily available chiral amino alcohols like pseudoephedrine.[1][8]

General Workflow: The process involves three key stages:

  • Attachment: The chiral auxiliary is covalently attached to an acyclic precursor.

  • Stereoselective Reaction: The chiral auxiliary sterically guides the formation of the new stereocenter. For 3-methylpiperidones, this is often an alkylation of an enolate derived from a δ-amino acid equivalent.

  • Cleavage: The auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the enantiopure product and allowing for the recovery of the auxiliary.[9]

Chiral_Auxiliary_Workflow sub Acyclic Precursor conj Substrate-Auxiliary Conjugate sub->conj Attach aux Chiral Auxiliary aux->conj reaction Diastereoselective Alkylation (e.g., MeI) conj->reaction product_conj Alkylated Conjugate (New Stereocenter) reaction->product_conj cleavage Auxiliary Cleavage product_conj->cleavage product Enantioenriched Product cleavage->product aux_recycle Recovered Auxiliary cleavage->aux_recycle

Caption: General workflow for chiral auxiliary-mediated synthesis.

One powerful example is the use of pseudoephedrine as a chiral auxiliary to synthesize β-amino carbonyl compounds, which are direct precursors to piperidones.[1] The diastereoselective alkylation of a glycine enolate equivalent derived from a pseudoephedrine amide allows for the introduction of the methyl group with high stereocontrol. Subsequent cyclization furnishes the enantioenriched piperidone scaffold.

Asymmetric Catalysis: The Modern Approach

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

  • Rhodium-Catalyzed Asymmetric Reactions: Recent advances have shown that Rh-catalyzed asymmetric reductive Heck reactions can produce 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity.[10] Subsequent reduction provides access to a wide variety of enantioenriched 3-substituted piperidines. While not directly forming the 4-one, this method provides a powerful route to the core scaffold, which can be oxidized to the desired ketone.

  • Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the intramolecular aza-Michael reaction of N-tethered alkenes to form substituted piperidines with high enantioselectivity.[2] This strategy involves the formation of a chiral enamine or iminium ion intermediate that controls the facial selectivity of the cyclization.

Comparative Data on Synthetic Methods

The choice of synthetic route often depends on the desired scale, stereochemical purity, and available resources. The following table summarizes representative data from the literature for different approaches.

Method/StrategyKey Reagents/CatalystSubstratesYield (%)d.r. / ee (%)Reference
Diastereoselective Mannich Ammonium acetate, ethanolEthyl methyl ketone, various benzaldehydes60-80%Diastereomeric mixtures[3][5]
Chiral Auxiliary (+)-(S,S)-Pseudoephedrineβ-aminocarbonyl compoundsHigh>95% d.r.[1]
Chiral Auxiliary Phenylglycinol-derived lactamsδ-oxo acid derivativesGood>98% ee[11]
Rh-Catalyzed Asymmetric Heck Rh(I) catalyst, chiral ligandDihydropyridines, arylboronic acids57-91%91-99% ee[10]
Organocatalytic aza-Michael Quinoline-based organocatalystN-tethered α,β-unsaturated estersGoodHigh ee[2]

Protocols: Step-by-Step Methodologies

Protocol 1: Diastereoselective Synthesis of 2,6-Diaryl-3-methylpiperidin-4-one via Mannich Reaction

This protocol is adapted from established literature procedures for the synthesis of substituted piperidin-4-ones.[5][7]

Materials:

  • Substituted aromatic aldehyde (20 mmol)

  • Ethyl methyl ketone (10 mmol)

  • Ammonium acetate (10 mmol)

  • Absolute ethanol (50 mL)

  • Concentrated Hydrochloric Acid

  • 10% Aqueous Ammonia

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted aldehyde (20 mmol), ethyl methyl ketone (10 mmol), and ammonium acetate (10 mmol) in absolute ethanol (30 mL).

  • Stir the mixture at room temperature for 12-16 hours. The solution may become cloudy.

  • After the initial stirring period, carefully add concentrated hydrochloric acid (10 mL) while cooling the flask in an ice bath. A precipitate (the hydrochloride salt of the piperidone) should form.

  • Collect the precipitate by vacuum filtration and wash it with a cold 1:5 mixture of ethanol and diethyl ether.

  • Suspend the collected hydrochloride salt in acetone (50 mL) and neutralize by adding 10% aqueous ammonia dropwise until the solution is basic (pH ~9-10), which frees the piperidone base.

  • Add an excess of water (200 mL) to precipitate the free piperidone product.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and air dry.

  • Purification: The crude product is a mixture of diastereomers. It can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to separate the isomers.

Expected Outcome:

  • Yields typically range from 60-80%.

  • The product is a mixture of cis and trans diastereomers, with the ratio depending on the specific aldehyde used. The major isomer often has the bulky C2 and C6 aryl groups in an equatorial position.

Protocol 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective α-alkylation of a pseudoephedrine glycinamide enolate, a key step in constructing the chiral backbone for 3-methylpiperidone analogs, based on the principles described by Myers.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine glycinamide (5 mmol)

  • Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone (50 mL)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (10.5 mmol, 2.1 eq)

  • Methyl iodide (MeI) (7.5 mmol, 1.5 eq)

  • Anhydrous Lithium Chloride (LiCl) (10 mmol, 2.0 eq)

  • Schlenk flask, argon or nitrogen atmosphere setup, syringes, low-temperature thermometer.

Procedure:

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous LiCl (10 mmol) and pseudoephedrine glycinamide (5 mmol). Add anhydrous THF (50 mL) via cannula.

  • Deprotonation: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq) dropwise via syringe over 15 minutes. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the α-carbon to form the chelated enolate.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours. The progress can be monitored by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to yield the highly diastereomerically enriched α-methylated amide.

Expected Outcome:

  • Yields are typically high (>85%).

  • Diastereomeric ratios are often excellent (>95:5 d.r.), as the bulky phenyl group of the auxiliary effectively shields one face of the enolate.

  • The resulting product can then be hydrolyzed and cyclized in subsequent steps to form the target enantioenriched this compound.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. ElectronicsAndBooks.
  • A general approach for the asymmetric synthesis of densely substituted piperidines and fully... RSC Publishing.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Asymmetric Routes to Substituted Piperidines.
  • Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing n
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
  • A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans.
  • Chiral auxiliary. Wikipedia.
  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry.
  • Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH.
  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone deriv
  • Chiral Auxiliaries. Sigma-Aldrich.
  • This compound. Benchchem.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. Sci-Hub.
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Synthesis of Piperidones by MCR.

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Application Notes and Protocols: Leveraging 3-Methylpiperidin-4-one in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methylpiperidin-4-one in Modern Synthetic Chemistry

In the landscape of contemporary drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design, featuring prominently in a vast array of FDA-approved therapeutics.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile framework for constructing complex, three-dimensional molecules. Within this important class of heterocycles, this compound stands out as a particularly valuable building block. The presence of a ketone functionality, a secondary amine, and a stereocenter introduced by the methyl group provides multiple points for diversification, making it an ideal substrate for combinatorial chemistry and the rapid generation of compound libraries.[2]

Multi-component reactions (MCRs) are a powerful class of chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials.[3][4][5] This inherent efficiency, coupled with high atom economy and operational simplicity, has positioned MCRs as a vital tool in the synthesis of diverse heterocyclic compounds.[6][7]

This comprehensive guide provides detailed application notes and protocols for the strategic use of this compound in several key multi-component reactions. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices. The protocols described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to harness the full potential of this versatile piperidone in their quest for novel therapeutic agents.

I. The Synthesis of Spiro[piperidine-4,5'-pyrimidine] Scaffolds via a Biginelli-Type Reaction

The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[6][8] By replacing the linear β-ketoester with a cyclic ketone like this compound, this reaction can be adapted to generate structurally complex and medicinally relevant spiro-heterocyclic scaffolds.[9][10]

Scientific Rationale and Mechanistic Insight

The reaction is believed to proceed through the formation of an N-acylimine intermediate from the aldehyde and urea, which is then attacked by the enol or enolate of this compound. Subsequent cyclization and dehydration yield the final spiro-dihydropyrimidinone. The acidic catalyst is crucial for activating the aldehyde and promoting the key condensation steps. The methyl group at the 3-position of the piperidone ring introduces a stereocenter, which can influence the diastereoselectivity of the reaction, offering possibilities for stereocontrolled synthesis.

Diagram 1: Proposed Mechanism for the Biginelli-Type Reaction with this compound

Biginelli_Mechanism Aldehyde ArCHO Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Condensation Urea Urea Urea->Acylimine Condensation Piperidone This compound Enol Piperidone Enol Piperidone->Enol Tautomerization Catalyst H+ Catalyst->Acylimine Condensation Catalyst->Enol Tautomerization Adduct Open-Chain Adduct Acylimine->Adduct Nucleophilic Attack Enol->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Spiro[piperidine-4,5'-pyrimidinone] Cyclized->Product Dehydration [-H2O]

Caption: Proposed mechanism for the Biginelli-type reaction.

Experimental Protocol: Synthesis of a Model Spiro[piperidine-4,5'-pyrimidinone]

This protocol describes the synthesis of a representative spiro[piperidine-4,5'-pyrimidinone] using this compound, benzaldehyde, and urea.

Materials and Reagents:

Reagent/MaterialGradeSource
This compound≥98%Commercially Available
BenzaldehydeReagent GradeCommercially Available
UreaACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Diethyl EtherACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.13 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred suspension, add 5-6 drops of concentrated hydrochloric acid. The addition of an acid catalyst is critical for the initial condensation step between the aldehyde and urea.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The structure and purity of the resulting spiro[piperidine-4,5'-pyrimidinone] should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Expected Outcome:

This procedure is expected to yield the desired spiro-heterocycle in moderate to good yields (typically 50-70%), depending on the purity of the starting materials and adherence to the reaction conditions.

II. Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

This MCR provides a highly efficient route to the synthesis of dihydropyrano[2,3-c]pyrazole scaffolds, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The use of this compound in this reaction leads to novel spiro-piperidine fused pyranopyrazoles.

Scientific Rationale and Mechanistic Insight

This one-pot, four-component reaction involves an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-keto compound (in this case, this compound). The reaction is typically catalyzed by a base, such as piperidine or triethylamine. The mechanism is thought to initiate with the Knoevenagel condensation of the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. Concurrently, hydrazine hydrate reacts with the β-ketoester (or in this case, the enolizable this compound) to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the benzylidenemalononitrile, followed by intramolecular cyclization and tautomerization, affords the final dihydropyrano[2,3-c]pyrazole product.

Diagram 2: General Workflow for the Four-Component Synthesis of Pyranopyrazoles

Pyranopyrazole_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Piperidone This compound Piperidone->Pyrazolone Reaction One-Pot Reaction (Solvent, Catalyst, Heat) Product Spiro-Piperidine Pyranopyrazole Reaction->Product Knoevenagel->Reaction Pyrazolone->Reaction

Caption: Workflow for the synthesis of pyranopyrazoles.

Experimental Protocol: Synthesis of a Model Spiro-Dihydropyrano[2,3-c]pyrazole

This protocol outlines the synthesis of a representative spiro-dihydropyrano[2,3-c]pyrazole derivative.

Materials and Reagents:

Reagent/MaterialGradeSource
This compound≥98%Commercially Available
4-ChlorobenzaldehydeReagent GradeCommercially Available
Malononitrile≥99%Commercially Available
Hydrazine Hydrate80% in H₂OCommercially Available
Ethanol95%Commercially Available
PiperidineReagent GradeCommercially Available

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (1.13 g, 10 mmol) in 20 mL of 95% ethanol.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) and stir the mixture at room temperature for 10-15 minutes.

  • Catalyst Addition: Add a catalytic amount of piperidine (4-5 drops) to the reaction mixture. The basic catalyst is essential for promoting the condensation and cyclization steps.[11]

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC (ethyl acetate/hexane, 1:1).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final spiro-dihydropyrano[2,3-c]pyrazole derivative by spectroscopic methods (NMR, IR, Mass Spectrometry).

Expected Outcome:

This highly efficient reaction is expected to produce the desired spiro-pyranopyrazole in high yields (often >80%). The operational simplicity and use of readily available starting materials make this a very attractive synthetic route.

III. Ugi-Type Reaction for the Synthesis of α-Acylamino Amide Derivatives

The Ugi four-component reaction (U-4CR) is one of the most powerful and versatile MCRs, capable of generating complex α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[3][10][13][14] The use of cyclic ketones, including N-substituted piperidones, has been successfully demonstrated, paving the way for the application of this compound in this reaction.[15][16]

Scientific Rationale and Mechanistic Insight

The Ugi reaction mechanism is initiated by the formation of an iminium ion from the condensation of the ketone (this compound) and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product. The reaction is often performed in polar solvents like methanol or trifluoroethanol to facilitate the formation of the ionic intermediates.

Diagram 3: The Ugi Four-Component Reaction

Ugi_Reaction cluster_reactants Four Components Ketone This compound Iminium Iminium Ion Ketone->Iminium Amine Primary Amine Amine->Iminium CarboxylicAcid Carboxylic Acid Adduct Trapped Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Key steps in the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Piperidine-Containing α-Acylamino Amide

This protocol details the synthesis of a complex peptidomimetic structure using N-benzyl-3-methylpiperidin-4-one as the ketone component. Note: The secondary amine of this compound would need to be protected or substituted (e.g., N-benzylated) prior to the Ugi reaction to prevent side reactions.

Materials and Reagents:

Reagent/MaterialGradeSource
N-Benzyl-3-methylpiperidin-4-one≥97%Synthesized or Commercially Available
BenzylamineReagent GradeCommercially Available
Acetic AcidGlacialCommercially Available
tert-Butyl Isocyanide≥98%Commercially Available
MethanolAnhydrousCommercially Available

Procedure:

  • Reaction Setup: To a 25 mL screw-cap vial containing a magnetic stir bar, add N-benzyl-3-methylpiperidin-4-one (1.02 g, 5 mmol) and methanol (10 mL).

  • Component Addition: Sequentially add benzylamine (0.54 g, 5 mmol), acetic acid (0.30 g, 5 mmol), and finally tert-butyl isocyanide (0.42 g, 5 mmol) to the stirred solution at room temperature.

  • Reaction Execution: Tightly cap the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic upon addition of the isocyanide.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure α-acylamino amide product.

  • Characterization: Confirm the structure of the product using NMR, IR, and high-resolution mass spectrometry.

Expected Outcome:

The Ugi reaction is known for its broad substrate scope and generally provides good to excellent yields of the desired product (60-90%). The resulting complex amide provides a scaffold rich in functionality for further chemical modifications.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, drug-like molecules using the power and efficiency of multi-component reactions. The protocols detailed in this guide for Biginelli-type, pyranopyrazole, and Ugi reactions serve as a robust starting point for researchers to explore the vast chemical space accessible from this single piperidone precursor. The inherent stereochemistry of this compound also presents exciting opportunities for the development of asymmetric MCRs, a rapidly advancing field in organic synthesis. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of MCRs with readily available and functionalized building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery of the next generation of therapeutics.

References

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Sources

catalytic hydrogenation of 3-Methylpiperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Hydrogenation of 3-Methylpiperidin-4-one Derivatives

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals, it is a key structural component in a vast number of FDA-approved drugs.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional scaffold for interacting with biological targets.

Among the vast family of piperidine derivatives, 3-substituted-4-hydroxypiperidines are particularly valuable chiral building blocks.[4] These molecules, possessing two stereocenters, are integral to the synthesis of potent enzyme inhibitors and other therapeutics for treating conditions ranging from cancer to hypertension.[4][5] The most direct, atom-economical, and industrially scalable method to produce these vital intermediates is the catalytic hydrogenation of their this compound precursors.[2] This transformation, however, presents a significant stereochemical challenge: the reduction of the C4-ketone generates a new stereocenter, leading to the formation of cis and trans diastereomers. Achieving high diastereoselectivity is therefore a primary objective in the synthesis of these high-value compounds.

This guide provides a comprehensive overview of the principles, catalysts, and experimental protocols for the catalytic hydrogenation of this compound derivatives, with a focus on achieving high yield and stereochemical control.

The Chemistry of Ketone Hydrogenation in Piperidine Systems

The catalytic hydrogenation of a ketone is a reduction reaction where molecular hydrogen (H₂) adds across the carbonyl double bond (C=O) to form a hydroxyl group (C-OH).[6] This process, while thermodynamically favorable, has a high activation energy and requires a catalyst to proceed at a practical rate.[7]

General Mechanism

The reaction occurs on the surface of a metal catalyst. The fundamental steps are as follows[6]:

  • Adsorption: Both the hydrogen gas and the this compound substrate adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on its surface.

  • Hydrogen Transfer: The substrate, also adsorbed on the surface, undergoes a stepwise addition of two hydrogen atoms to the carbonyl group.

  • Desorption: The newly formed 3-methyl-4-hydroxypiperidine product desorbs from the catalyst surface, freeing the active site to catalyze another reaction cycle.

The stereochemical outcome—the ratio of cis to trans isomers—is determined during the hydrogen transfer step and is influenced by the steric environment of the substrate as it approaches the catalyst surface.

sub This compound (Substrate) adsorption Adsorption onto Catalyst Surface sub->adsorption cat_H2 Catalyst + H₂ cat_H2->adsorption transfer Stepwise Hydrogen Transfer adsorption->transfer desorption Desorption transfer->desorption cis cis-3-Methyl-4-hydroxypiperidine desorption->cis Product A trans trans-3-Methyl-4-hydroxypiperidine desorption->trans Product B G cluster_products Diastereomeric Products start N-Protected This compound cis cis-Isomer (e.g., axial -OH) start->cis Catalytic Hydrogenation trans trans-Isomer (e.g., equatorial -OH) start->trans Catalytic Hydrogenation

Caption: Formation of cis and trans diastereomers.

The diastereomeric ratio is governed by the direction of hydrogen delivery to the carbonyl face.

  • Axial Attack: Delivery of hydrogen from the axial face leads to the formation of the equatorial alcohol (generally the more thermodynamically stable trans isomer). This is often favored with less sterically hindered reducing agents and many standard heterogeneous hydrogenation catalysts like Pd/C. [8]* Equatorial Attack: Delivery of hydrogen from the equatorial face yields the axial alcohol (the cis isomer). This pathway is favored by sterically bulky reducing agents (e.g., L-Selectride® in chemical reductions) that approach from the less hindered direction. [8] Factors that can be tuned to control this selectivity include:

  • Catalyst Choice: As noted, the nature and morphology of the catalyst surface play a key role.

  • Nitrogen Protecting Group: A bulky protecting group on the piperidine nitrogen (e.g., tert-butoxycarbonyl, Boc) can influence the ring's conformation and sterically hinder one face of the carbonyl, directing the hydrogenation.

  • Solvent and Additives: The solvent can affect substrate solubility and interaction with the catalyst. Acidic additives like acetic acid can protonate the substrate, altering its reactivity and conformation. [9][10]

Experimental Protocols & Methodologies

The following protocols provide robust starting points for the hydrogenation of N-protected this compound derivatives.

Protocol 1: General Procedure using Palladium on Carbon (Pd/C)

This method is widely applicable and uses a common, recoverable heterogeneous catalyst, often favoring the formation of the trans (equatorial alcohol) product. [11][8] Materials:

  • N-Boc-3-methylpiperidin-4-one (1.0 eq)

  • 5% or 10% Palladium on Carbon (Pd/C), typically 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor vessel is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the vessel, add N-Boc-3-methylpiperidin-4-one (e.g., 5.0 g) and the solvent (e.g., 50 mL MeOH). Stir until the substrate is fully dissolved.

  • Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care, and do not allow the dry catalyst to be exposed to air.

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times before pressurizing to the desired pressure (e.g., 50-100 psi / 3-7 bar).

  • Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 25-50 °C). The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing by TLC or LC-MS. [11]8. Workup: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: General Procedure using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This classic method uses Adams' catalyst, which is reduced in situ to active platinum metal. The acidic medium often enhances the reaction rate. [9][12] Materials:

  • This compound derivative (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 1-5 mol%

  • Glacial Acetic Acid (AcOH)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution for neutralization

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor, add the this compound derivative (e.g., 2.0 g) and glacial acetic acid (e.g., 20 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas to a high pressure (e.g., 50-70 bar / 725-1015 psi). [9][12]4. Reaction: Begin vigorous stirring at room temperature. Monitor the reaction by pressure drop.

  • Workup: After the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Filtration: Dilute the mixture with methanol and filter through Celite® to remove the catalyst.

  • Neutralization: Concentrate the filtrate under reduced pressure. Carefully neutralize the residue by slowly adding it to a stirred, chilled solution of saturated NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Clean & Purge Reactor with Inert Gas charge 2. Charge Substrate & Solvent setup->charge catalyst 3. Add Catalyst (under inert atm) charge->catalyst purge_h2 4. Purge with H₂ catalyst->purge_h2 pressurize 5. Pressurize & Heat purge_h2->pressurize monitor 6. Monitor H₂ Uptake (TLC, LC-MS) pressurize->monitor depressurize 7. Cool & Depressurize monitor->depressurize filter 8. Filter Catalyst (through Celite®) depressurize->filter isolate 9. Concentrate Filtrate filter->isolate purify 10. Purify Product (Crystallization/Chromatography) isolate->purify

Caption: Standard experimental workflow for heterogeneous hydrogenation.

Reaction Monitoring and Analysis

Careful monitoring is essential to determine the reaction endpoint and prevent over-reduction or side reactions.

  • Thin-Layer Chromatography (TLC): A rapid and effective method. A small aliquot is filtered and spotted on a TLC plate against the starting material. A typical eluent system is a mixture of hexanes and ethyl acetate. The spots can be visualized with a potassium permanganate (KMnO₄) stain, which reacts with the product alcohol but is less reactive with the starting ketone. [11]* Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and can help identify the products and any byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and, crucially, to determine the diastereomeric ratio by integrating the signals unique to the cis and trans isomers. Online or flow NMR can also be used for real-time reaction monitoring. [13]

High-Throughput Screening for Optimization

For novel derivatives or when optimizing for a specific diastereomer, high-throughput screening (HTS) is a powerful strategy. [14]This involves running a large number of reactions in parallel on a small (nanomole) scale in microtiter plates. [14]Variables such as catalyst type, catalyst loading, solvent, temperature, and pressure can be screened simultaneously. Rapid analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the quick identification of the most promising conditions, which can then be scaled up for synthesis. [14][15]

Conclusion

The catalytic hydrogenation of this compound derivatives is a fundamental and powerful tool for accessing stereochemically rich 4-hydroxypiperidines, which are of immense value in pharmaceutical development. Success hinges on a rational approach to selecting the catalyst and reaction conditions. Heterogeneous catalysts like Pd/C and PtO₂ offer robust and scalable solutions, while an understanding of the factors governing stereoselectivity allows for the targeted synthesis of the desired diastereomer. By employing systematic optimization, guided by modern analytical techniques, researchers can efficiently develop and implement this critical transformation in their synthetic programs.

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  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • ChemTalk. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone.
  • de Vries, J.G., & Elsevier, C.J. (Eds.). (2007).
  • Rehana, K. (2021). Diastereoselective Catalytic Hydrogenation. Journal of Organic & Inorganic Chemistry.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • ResearchGate. (2025). (PDF)
  • RSC Publishing. (2018).
  • PubChem. (n.d.). This compound.
  • SpringerLink. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Cambridge Open Engage. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • PubMed. (2017).
  • ResearchGate. (n.d.).

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Troubleshooting & Optimization

Navigating the Mannich Reaction for Piperidin-4-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Mannich reaction, with a specific focus on the synthesis of piperidin-4-ones. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that success in synthesis goes beyond just following a protocol; it requires a deep understanding of the reaction mechanism and the interplay of various experimental parameters. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the nuanced problems you may face.

Understanding the Core Reaction: The Mannich Synthesis of Piperidin-4-ones

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In the context of piperidin-4-one synthesis, it is a powerful multicomponent reaction that typically involves an aldehyde, an amine (or ammonia), and a ketone.[2][3] The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol or enolate of the ketone.[2][4] The resulting β-amino carbonyl compound, or "Mannich base," can then undergo an intramolecular cyclization to form the desired piperidin-4-one ring system.[5] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[6][7]

Diagram of the general Mannich reaction mechanism:

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_addition Nucleophilic Addition cluster_cyclization Intramolecular Cyclization Amine Amine (R₂NH) Iminium Iminium Ion Amine->Iminium + Aldehyde Aldehyde Aldehyde (R'CHO) MannichBase Mannich Base (β-Amino Ketone) Iminium->MannichBase + Enol Ketone Ketone (with α-H) Enol Enol Ketone->Enol Tautomerization Piperidinone Piperidin-4-one MannichBase->Piperidinone

Caption: General workflow for piperidin-4-one synthesis via the Mannich reaction.

Frequently Asked Questions & Troubleshooting Guide

Low or No Product Yield

Q1: My Mannich reaction is yielding little to no piperidin-4-one. What are the most common culprits and how can I address them?

A1: Low or non-existent yields in a Mannich reaction can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. Here are the key areas to investigate:

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: If using paraformaldehyde, ensure it is fresh and of high quality. Depolymerization of old paraformaldehyde can be inefficient, leading to low concentrations of reactive formaldehyde.[8]

    • Amine Salt Quality: Ensure the amine hydrochloride salt is dry and has been stored properly to prevent degradation.[8]

    • Ketone Purity: Impurities in the starting ketone can lead to unwanted side reactions.[8]

    • Molar Ratios: Carefully check the molar ratios of your reactants. While a 1:1:1 stoichiometry of ketone, aldehyde, and amine is a common starting point, optimization is often necessary. An excess of one reagent may be required depending on the specific substrates.[8]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Some Mannich reactions require heating or reflux to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.[8][9] Experimenting with a range of temperatures is advisable.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from a few hours to overnight.[8]

    • Solvent Choice: Protic solvents like ethanol, methanol, or water are commonly used as they facilitate the formation of the electrophilic iminium ion.[8] The choice of solvent can significantly impact reaction rates and yields.

  • pH of the Reaction Medium:

    • The pH of the reaction is critical. The reaction is often acid-catalyzed to promote the formation of the iminium ion.[2][4] However, excessively acidic conditions can lead to unwanted side reactions or decomposition. Conversely, basic conditions can favor aldol condensation of the starting ketone.[8] The use of an amine hydrochloride salt often provides a suitable acidic environment.[8] If necessary, a catalytic amount of a strong acid like HCl can be added.[8]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckpH Assess Reaction pH Start->CheckpH Optimize Systematically Optimize Parameters CheckReagents->Optimize Fresh reagents, correct ratios CheckConditions->Optimize Vary T, time, solvent CheckpH->Optimize Adjust acid/base catalyst

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpiperidin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize their synthetic routes. We will delve into the mechanistic underpinnings of common synthetic strategies, address frequently encountered issues, and provide actionable protocols to enhance reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs) & Synthetic Strategy

This section addresses high-level questions regarding the synthesis of 3-methyl-4-piperidones, helping you select the most appropriate strategy for your research goals.

Q1: What are the primary methods for synthesizing the 3-methyl-4-piperidone core?

A1: The construction of the 3-methyl-4-piperidone scaffold is principally achieved through two robust and versatile methods: the Mannich reaction and the Dieckmann condensation.

  • Mannich Reaction: This is a multi-component condensation reaction that is highly effective for producing substituted piperidin-4-ones, particularly 2,6-diaryl-3-methylpiperidin-4-ones.[1][2] It involves the reaction of an aldehyde, a primary or secondary amine (or ammonia source like ammonium acetate), and a ketone with an enolizable proton (e.g., ethyl methyl ketone).[2][3]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, catalyzed by a base, to form a cyclic β-keto ester.[4][5][6][7] Subsequent hydrolysis and decarboxylation yield the desired piperidone. This method is particularly useful for constructing the core ring system when a suitable diester precursor is available.

A less common but effective approach involves a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[1]

Q2: How do I choose between the Mannich reaction and the Dieckmann condensation?

A2: Your choice depends on the desired substitution pattern and the availability of starting materials.

  • Choose the Mannich Reaction for:

    • High Substitution: If you need significant substitution, especially at the 2- and 6-positions with aryl groups, the Mannich reaction is superior.[2][3]

    • Convergent Synthesis: As a multi-component reaction, it allows for the rapid assembly of complex molecules from simple, commercially available starting materials in a single step.[1]

  • Choose the Dieckmann Condensation for:

    • Unsubstituted 2- and 6-positions: If you require a simpler piperidone core without bulky groups at the C2 and C6 positions, the Dieckmann condensation is often more direct, provided the precursor diester is accessible.

    • Control over Ring Formation: It is a highly reliable method for forming 5- and 6-membered rings.[4][6]

Part 2: Troubleshooting Guide: The Mannich Reaction

The Mannich reaction is a cornerstone for piperidin-4-one synthesis, but its multi-component nature can present challenges.[1]

Workflow: Mannich Reaction for Piperidin-4-one Synthesis

Mannich_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Workup & Isolation Ketone Ethyl Methyl Ketone Condensation One-Pot Condensation (e.g., Reflux in Ethanol) Ketone->Condensation Aldehyde Aromatic Aldehyde(s) Aldehyde->Condensation Amine Ammonium Acetate Amine->Condensation Precipitation Cooling & Precipitation of Hydrochloride Salt Condensation->Precipitation Add conc. HCl Neutralization Neutralization with Base (e.g., aq. Ammonia) Precipitation->Neutralization Isolation Filtration / Extraction Neutralization->Isolation Product Crude 3-Methyl-2,6-diaryl- piperidin-4-one Isolation->Product Purification Recrystallization (e.g., Ethanol) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for Mannich synthesis of piperidones.

Q3: My Mannich reaction yield is very low or fails completely. What are the likely causes?

A3: Low yield in a Mannich reaction typically points to issues with one of the two key intermediates: the iminium ion or the enol/enolate.

  • Inefficient Iminium Ion Formation: The reaction between the aldehyde and the amine source (ammonium acetate) forms an electrophilic iminium ion.[1] This step can be hampered by:

    • Steric Hindrance: Bulky aldehydes or amines can slow this step.

    • Electronic Effects: Electron-withdrawing groups on the aldehyde can destabilize the iminium ion.

    • Incorrect Stoichiometry: Ensure a proper molar ratio of reactants, typically 2:1:1 of aldehyde:ketone:amine source for diaryl derivatives.[3]

  • Poor Enolization of the Ketone: Ethyl methyl ketone must tautomerize to its enol form to act as the nucleophile.[1]

    • Incorrect pH: The reaction is often run under mildly acidic conditions (from the ammonium acetate) which facilitates both iminium ion formation and enolization. Strongly acidic or basic conditions can promote side reactions.

    • Reaction Time/Temperature: Ensure the reaction is heated (reflux is common) for a sufficient duration to allow all equilibria to be established.[3]

Troubleshooting Protocol: Enhancing Iminium Ion Formation & Enolization

ParameterRecommended ActionRationale
Solvent Use absolute ethanol.Protic solvents can facilitate proton transfer required for both iminium and enol formation. Ensure it is anhydrous to avoid hydrolysis of the iminium ion.
Catalyst Acetic acid can be used as a co-solvent or catalyst.The mildly acidic conditions favor the dehydration step in iminium ion formation and also catalyze enolization.
Temperature Reflux the reaction mixture.Increased temperature drives the equilibrium towards product formation by overcoming the activation energy for C-C bond formation.
Reaction Time Monitor by TLC. Reactions can take several hours to overnight.The reaction involves multiple equilibria; sufficient time is crucial for completion. A common protocol suggests standing overnight followed by heating.[2]

Q4: My main product is contaminated with significant side products. What are they and how can I avoid them?

A4: The most common side products are self-condensation products of the aldehyde or ketone.

  • Aldol Condensation: The ketone (ethyl methyl ketone) can self-condense under the reaction conditions.

  • Cannizzaro Reaction (for aldehydes without α-hydrogens): Aromatic aldehydes can disproportionate into the corresponding alcohol and carboxylic acid.

Mitigation Strategies:

  • Control Reactant Addition: Add the ketone slowly to the mixture of the aldehyde and amine. This maintains a low concentration of the enolizable component, favoring the cross-Mannich reaction over self-condensation.

  • Optimize Temperature: While heat is necessary, excessive temperatures for prolonged periods can promote side reactions. Find the minimum effective temperature and time via TLC monitoring.

  • Purification: Most side products can be effectively removed during workup and recrystallization. The piperidone product is often precipitated as its hydrochloride salt, which helps separate it from less basic impurities.[2] Treatment with a base like aqueous ammonia then liberates the free piperidone for final purification.[2]

Part 3: Troubleshooting Guide: The Dieckmann Condensation

The Dieckmann condensation is a powerful cyclization reaction, but its success hinges on careful control of the base and reaction conditions.

Mechanism: The Dieckmann Condensation

Dieckmann_Mechanism A Acyclic Diester B Enolate Formation (Base abstracts α-proton) A->B + Base (e.g., NaOEt) C Intramolecular Nucleophilic Attack B->C 5- or 6-exo-trig cyclization D Tetrahedral Intermediate C->D E Expulsion of Alkoxide D->E Reformation of C=O F Cyclic β-Keto Ester (Deprotonated) E->F G Acidic Workup (Protonation) F->G + H₃O⁺ H Final Cyclic β-Keto Ester G->H

Caption: Key mechanistic steps of the Dieckmann condensation.

Q5: My Dieckmann condensation is not yielding the cyclic β-keto ester. What could be wrong?

A5: Failure in a Dieckmann condensation often relates to the base, the solvent, or the substrate itself.

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not engage in significant side reactions.

    • Problem: Using a base like NaOH or KOH will saponify (hydrolyze) the esters to carboxylates, killing the reaction.

    • Solution: Use an alkoxide base corresponding to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[4][5] Sterically hindered bases like potassium t-butoxide (t-BuOK) or sodium hydride (NaH) are also excellent choices as they are non-nucleophilic.

  • Anhydrous Conditions: Alkoxide bases and the intermediate enolates are extremely sensitive to water.

    • Problem: Traces of water will protonate the enolate, preventing cyclization, and will consume the base.

    • Solution: Use freshly dried solvents (e.g., toluene, THF, or absolute ethanol).[4] Ensure all glassware is oven- or flame-dried before use.

  • Ring Strain: The reaction works best for forming sterically stable 5- and 6-membered rings.[6][7]

    • Problem: Synthesizing larger (7+) or smaller (3-4) membered rings is often low-yielding due to high ring strain or unfavorable entropy, leading to competing intermolecular Claisen condensation (dimerization).[4][6]

    • Solution: For larger rings, high-dilution conditions are necessary to favor the intramolecular reaction over the intermolecular one.

Q6: The reaction works, but the yield is poor. How can I optimize it?

A6: Optimizing the Dieckmann condensation involves fine-tuning the reaction parameters.

Optimization Protocol: Maximizing Dieckmann Condensation Yield

ParameterConditionRationale & Key InsightSource
Base Sodium Hydride (NaH) or Potassium t-butoxide (t-BuOK)These strong, non-nucleophilic bases irreversibly deprotonate the α-carbon, driving the equilibrium towards the enolate and subsequent cyclization.[4]
Solvent Aprotic solvents (Toluene, THF)Aprotic solvents prevent protonation of the highly basic enolate intermediate, stabilizing it for the cyclization step. Toluene is excellent for reactions with NaH, allowing for heating.[4]
Temperature Varies (0 °C to reflux)Start at a lower temperature (0 °C) during base addition to control the initial exothermic deprotonation. Then, gently heat (e.g., 50-80 °C) to facilitate the cyclization, which has a higher activation energy.[8]
Workup Quench with acid (e.g., dilute HCl or aq. NH₄Cl)The final product is a β-keto ester, which is acidic and exists as its enolate salt in the basic reaction mixture. An acidic workup is required to protonate it to the neutral product.[4][6][4][6]

Part 4: Purification and Characterization

Q7: What is the best way to purify the crude this compound?

A7: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid piperidone derivatives.

    • Solvent Choice: Ethanol is widely reported as an excellent solvent for recrystallizing piperidones and their derivatives.[9] Other options include methanol or mixtures like ethanol-ethyl acetate.[2][9]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step.

    • Eluent System: A mixture of a non-polar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate) is typically used. A common starting point is a 5:1 ratio of petroleum ether:ethyl acetate, with the polarity gradually increased as needed.[8]

Part 5: Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [2]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine ethyl methyl ketone (0.1 mol), the desired aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in absolute ethanol (e.g., 100 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or allow it to stand at room temperature overnight before heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Hydrochloride Salt: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic. The hydrochloride salt of the piperidone will often precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated salt by vacuum filtration and wash it with a cold 1:5 mixture of ethanol and diethyl ether.[2]

  • Liberation of Free Base: Suspend the collected hydrochloride salt in acetone or water and add a concentrated aqueous ammonia solution dropwise with stirring until the mixture is basic. The free piperidone base will precipitate or can be extracted.

  • Final Purification: Collect the solid free base by filtration, wash with cold water, and dry. Recrystallize the crude product from absolute ethanol to obtain the pure compound.[9]

References

  • ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Alkhafaji, M. T., & Al-Masoudi, W. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Life Sciences, 21(2). Retrieved from [Link]

  • Manikandan, A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Indian Patent Application 33/2015. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Kamal, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

Sources

Troubleshooting Guide: Common Purification Issues & Solutions

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_thought>## Technical Support Center: Purification of 3-Methylpiperidin-4-one

Welcome to the technical support center for the purification of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile piperidin-4-one scaffold. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled from extensive laboratory experience to address common challenges and provide robust solutions for obtaining high-purity this compound.

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product of this compound is a yellow oil, but I need a solid. How can I crystallize it?

This is a frequent challenge as this compound can exist as a low-melting solid or a supercooled liquid at room temperature. The hydrochloride salt is often more crystalline.[1][2]

Root Cause Analysis: The presence of minor impurities can inhibit crystallization. Also, the free base of this compound has a relatively low melting point. Conversion to a salt, such as the hydrochloride, often facilitates the formation of a stable crystalline lattice.

Recommended Protocol: Conversion to Hydrochloride Salt and Recrystallization

  • Dissolution: Dissolve the crude this compound oil in a minimal amount of a suitable solvent. Anhydrous dichloromethane or diethyl ether are good starting points.

  • Acidification: At 0°C, slowly add an ethanolic HCl solution dropwise to the stirred solution.[3] Monitor the reaction with thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, you can aid precipitation by adding a less polar co-solvent like hexane or by concentrating the solution under reduced pressure.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization. Ethanol is a commonly used solvent for recrystallizing piperidin-4-one derivatives.[4][5] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

Question 2: I'm performing a column chromatography purification of a this compound derivative, but I'm getting poor separation of my desired product from a closely-related impurity.

Root Cause Analysis: Poor separation in column chromatography can be due to several factors: an inappropriate solvent system, incorrect stationary phase, or overloading the column. For piperidin-4-ones, which are basic, interactions with the slightly acidic silica gel can also lead to tailing and poor resolution.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running the column, it is crucial to determine the optimal eluent using TLC.[6] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and maximize the difference in Rf values (ΔRf) between your product and the impurity. A common eluent for piperidin-4-one derivatives is a mixture of ethyl acetate and hexanes.[4]

  • Consider a Different Stationary Phase: If you are using silica gel, its acidic nature can sometimes cause issues with basic compounds like piperidin-4-ones.[7] Consider using neutral alumina as the stationary phase, which can improve the separation of basic compounds.

  • Basify the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can help to mitigate the interaction of your basic compound with the acidic silica gel, leading to sharper peaks and better separation.

  • Check for Column Overloading: Using too much sample for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a 20-50 fold excess by weight of stationary phase to your crude sample.[7]

Question 3: My purified this compound decomposes or discolors upon storage. What are the best storage conditions?

Root Cause Analysis: Piperidin-4-ones can be susceptible to oxidation and degradation, especially if they are not completely pure. The presence of residual acid or base from the purification process can also catalyze decomposition. The free base is generally less stable than its salt form.

Recommended Storage Conditions:

  • Form: Store as the hydrochloride salt if possible, as it is generally more stable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Temperature: Store at low temperatures, typically 2-8°C.[8]

  • Purity: Ensure the product is free of any residual solvents or reagents from the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound and its derivatives?

The most frequently cited purification methods for this compound and its analogues are recrystallization and column chromatography.

  • Recrystallization is highly effective for obtaining crystalline solids from a crude mixture, especially after converting the compound to its hydrochloride salt.[4][5] Ethanol is a very common and effective solvent for this purpose.[4]

  • Column Chromatography is used to separate the desired product from impurities with different polarities.[7] Silica gel is the most common stationary phase, often with an eluent system of ethyl acetate and hexanes.[4][9]

Q2: What are the typical impurities I might encounter in a synthesis of this compound?

The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • By-products: Products from side reactions, such as over-alkylation or condensation products.

  • Solvents: Residual solvents from the reaction or workup.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying these impurities.[10]

Q3: Can I use distillation to purify this compound?

Yes, vacuum distillation can be a viable purification method for the free base of this compound, which is a liquid at room temperature.[8] It has a reported boiling point of 50-51°C at 2 Torr.[8] This method is particularly useful for removing non-volatile impurities. However, care must be taken as the compound may be sensitive to high temperatures.

Experimental Protocols

Protocol 1: Purification of this compound via Hydrochloride Salt Formation and Recrystallization

This protocol is designed for the purification of a crude sample of this compound that is an oil or a semi-solid.

Materials:

  • Crude this compound

  • Anhydrous Dichloromethane (DCM)

  • Ethanolic HCl (e.g., 1.25 M in ethanol)

  • Anhydrous Diethyl Ether

  • Ethanol

  • Ice bath

  • Büchner funnel and filter flask

  • Round bottom flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous DCM in a round bottom flask.

  • Acidification: Cool the solution to 0°C in an ice bath. While stirring, slowly add ethanolic HCl dropwise. A white precipitate should start to form.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in DCM with 1% triethylamine) to ensure all the starting material has been converted.

  • Precipitation and Isolation: Once the reaction is complete, add anhydrous diethyl ether to the flask to further precipitate the hydrochloride salt. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Transfer the crude this compound hydrochloride to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for purifying a derivative of this compound using flash column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture. Aim for an Rf value of 0.2-0.4 for your desired compound.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.[7]

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.[11]

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Apply pressure (e.g., with a nitrogen line or a pump) to increase the flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[12]

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization (as HCl salt) >98%High purity, scalable, removes insoluble impuritiesRequires a crystalline solid, potential for product loss in the mother liquor
Column Chromatography 95-99%Good for separating closely related compounds, versatileCan be time-consuming, requires significant solvent, potential for product loss on the column
Vacuum Distillation (free base) >97%Effective for removing non-volatile impuritiesRequires a thermally stable compound, not suitable for high-boiling point derivatives

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude product a solid or an oil? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Solid form_salt Convert to HCl salt and recrystallize is_solid->form_salt Oil/Semi-solid distill Consider Vacuum Distillation is_solid->distill Oil & Thermally Stable check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity form_salt->check_purity distill->check_purity column Perform Column Chromatography column->check_purity check_purity->column Purity Not Acceptable pure_product Pure Product check_purity->pure_product Purity Acceptable

Caption: Decision tree for selecting a purification method.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199. [Link]

  • This compound hydrochloride - ChemBK. (2024). ChemBK. [Link]

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  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

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Technical Support Center: Synthesis of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methylpiperidin-4-one, a key intermediate in pharmaceutical development, can be accomplished through several synthetic routes.[1] However, each pathway presents unique challenges and potential for byproduct formation. This guide focuses on two prevalent methods: the Mannich reaction and the Dieckmann condensation, providing detailed protocols and troubleshooting for common issues.

Section 1: Mannich Reaction Approach

The Mannich reaction is a powerful tool for constructing the piperidin-4-one core, often utilized in a multi-component fashion.[2] This reaction typically involves the condensation of an ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt.[2][3][4] While efficient, this approach is susceptible to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Mannich synthesis of this compound derivatives?

A1: The primary side products in the Mannich reaction for this synthesis are typically over-alkylation products and aldol condensation byproducts. Over-alkylation can occur at the nitrogen atom, while the ethyl methyl ketone can undergo self-condensation or condensation with the aldehyde in a competing aldol reaction.

Q2: How can I minimize the formation of aldol condensation byproducts?

A2: Controlling the reaction temperature and the rate of addition of the ketone are crucial. Running the reaction at a lower temperature can help to favor the Mannich reaction over the aldol condensation. Additionally, adding the ketone slowly to the reaction mixture can help to keep its concentration low, further disfavoring the self-condensation side reaction.

Q3: My reaction is producing a complex mixture of products that is difficult to separate. What are the likely causes?

A3: A complex product mixture often points to a lack of control over the reaction conditions. This could be due to several factors, including incorrect stoichiometry of reactants, temperature fluctuations, or the use of non-anhydrous solvents. It is essential to use dry solvents and maintain a consistent temperature throughout the reaction.

Troubleshooting Guide: Mannich Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Competing aldol condensation. - Incomplete reaction. - Product degradation during workup.- Lower the reaction temperature. - Add the ketone dropwise. - Monitor the reaction by TLC to ensure completion. - Use a milder workup procedure, avoiding strong acids or bases if possible.
Formation of Over-Alkylated Byproducts - Excess of the alkylating agent (aldehyde). - Reaction temperature is too high.- Use a stoichiometric amount of the aldehyde. - Maintain a lower reaction temperature.
Difficult Purification - Presence of multiple, closely-related byproducts.- Optimize reaction conditions to improve selectivity. - Employ column chromatography with a carefully selected solvent system for separation.
Experimental Protocol: Mannich Condensation for 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the aromatic aldehyde (2 equivalents) and ammonium acetate (1 equivalent) in ethanol, add ethyl methyl ketone (1 equivalent).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography.[4]

Reaction Pathway: Mannich Condensation

Mannich_Reaction Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Amine Amine Amine->Iminium Ion Ketone (Enol form) Ketone (Enol form) beta-Amino Carbonyl Adduct beta-Amino Carbonyl Adduct Ketone (Enol form)->beta-Amino Carbonyl Adduct Iminium Ion->beta-Amino Carbonyl Adduct This compound This compound beta-Amino Carbonyl Adduct->this compound Cyclization Dieckmann_Condensation Diester Diester Enolate Enolate Diester->Enolate Base Cyclic beta-Keto Ester Cyclic beta-Keto Ester Enolate->Cyclic beta-Keto Ester Intramolecular Attack This compound This compound Cyclic beta-Keto Ester->this compound Hydrolysis & Decarboxylation

Sources

Technical Support Center: Resolving Impurities in the NMR Spectrum of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR impurities in 3-Methylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may face in your experiments.

Introduction: The Challenge of Purity in this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] Its reactivity and the multi-step nature of its synthesis can often lead to the presence of impurities that complicate spectral interpretation and can impact downstream applications.[3] This guide provides a systematic approach to identifying and resolving these impurities using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows more signals than expected. What are the likely culprits?

Unassigned peaks in your NMR spectrum can arise from several sources.[3] The most common include:

  • Residual Solvents: Solvents used during synthesis or purification are common contaminants.[4][5][6]

  • Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials.

  • Reaction Byproducts: Side reactions can generate structurally related impurities.

  • Degradation Products: The compound may degrade over time or under certain storage conditions.

Q2: What are some common impurities I should look out for from the synthesis of this compound?

A common synthetic route to this compound hydrochloride involves the deprotection of a Boc-protected precursor, namely 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.[3] Therefore, potential impurities could include:

  • Unreacted Boc-protected starting material.

  • Byproducts from the Boc-deprotection step.

  • Residual solvents from the reaction and workup (e.g., DCM, EtOAc, EtOH). [4][5][6]

Q3: How can I confirm if a broad peak in my spectrum is an N-H or O-H proton?

Broad peaks in a proton spectrum can sometimes be attributed to exchangeable protons like those on amines (N-H) or alcohols (O-H), or residual water.[7] A simple way to confirm this is by performing a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[7] Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish in intensity.

Troubleshooting Guides

Troubleshooting Overlapping Signals

Overlapping signals in an NMR spectrum can make it difficult to determine the structure and purity of your compound.[4]

Initial Steps:

  • Optimize Shimming: Poor magnetic field homogeneity is a common cause of peak broadening and can exacerbate overlapping signals.[8] Ensure the spectrometer is well-shimmed before acquiring your spectrum.

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[9] Diluting the sample may improve resolution.

  • Change the NMR Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts), which may resolve overlapping resonances.[7] For example, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can often separate overlapping signals.

Advanced Techniques:

If the above steps are insufficient, consider employing 2D NMR techniques:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, spreading out the proton signals into a second dimension based on the carbon chemical shifts.[10] This is highly effective for resolving overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together molecular fragments and identifying impurities.[11]

Identifying Unknown Impurities

When faced with significant, unidentifiable peaks, a more systematic approach is required.[12]

Workflow for Impurity Identification:

G cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Advanced Characterization cluster_3 Structure Elucidation A Acquire High-Resolution ¹H NMR Spectrum B Identify Known Signals (Product, Solvents) A->B C Integrate All Signals B->C D Hypothesize Impurity Structures (Starting Materials, Byproducts) C->D Unassigned Peaks Present E Compare Integrals to Stoichiometry D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F Hypothesis Insufficient G Acquire Mass Spectrometry Data (LC-MS, HRMS) E->G Hypothesis Insufficient H Assemble Fragments from 2D NMR F->H I Confirm Molecular Formula with MS G->I J Final Structure Assignment H->J I->J

Caption: Workflow for the systematic identification of unknown impurities.

Step-by-Step Protocol for Impurity Identification:

  • Acquire High-Quality 1D NMR Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Identify Known Signals: Assign the peaks corresponding to this compound and any known residual solvents.

  • Integrate and Analyze Unknown Peaks: Carefully integrate the remaining unknown signals. The integration values can provide clues about the relative amounts and the number of protons giving rise to each signal.

  • Hypothesize Potential Impurities: Based on the synthetic route, consider what starting materials, reagents, or byproducts might be present.

  • Acquire 2D NMR Data: If the 1D spectra are insufficient, run a suite of 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and piece together the structures of the impurities.[11][13][14]

  • Utilize Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to determine the molecular formula of the impurities.[13]

  • Combine and Conquer: Use the combined information from 1D and 2D NMR, and MS to elucidate the final structure of the impurity.

Data Presentation: Expected NMR Chemical Shifts

The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound and a potential precursor impurity. These values are based on data for structurally similar piperidin-4-one derivatives and should be used as a guide for initial assignments.[13] Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Compound Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
This compound C2-H~3.0 - 3.4 (m)~55 - 59
C3-H~2.5 - 2.9 (m)~45 - 49
C5-H~2.3 - 2.7 (m)~40 - 44
C6-H~2.9 - 3.3 (m)~48 - 52
3-CH₃~1.0 - 1.2 (d)~10 - 15
N-HVariable, broad-
C=O-~208 - 212
3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (Boc-protected precursor) C2-H~3.8 - 4.2 (m)~48 - 52
C3-H~2.6 - 3.0 (m)~44 - 48
C5-H~2.4 - 2.8 (m)~39 - 43
C6-H~3.5 - 3.9 (m)~40 - 44
3-CH₃~1.0 - 1.2 (d)~10 - 15
Boc C(CH₃)₃~1.4 - 1.5 (s)~28 - 29
Boc C=O-~154 - 156
Ring C=O-~207 - 211

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality data begins with proper sample preparation.

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.

  • Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃, DMSO-d₆, or D₂O are common choices for piperidone derivatives.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Ensure Homogeneity: Gently vortex or sonicate the sample to ensure it is completely dissolved. A homogenous solution is crucial for good shimming and sharp peaks.[9]

  • Filter if Necessary: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Performing a D₂O Exchange Experiment

This experiment is used to identify exchangeable protons (e.g., -OH, -NH).[7]

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze the Spectra: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable proton.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering common issues in an NMR spectrum.

G cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Resolution A Observe NMR Spectrum B Broad Peaks? A->B C Overlapping Signals? A->C D Unexpected Peaks? A->D E Check Shims & Concentration B->E F Change Solvent C->F H Run 2D NMR (COSY, HSQC) C->H G D₂O Exchange D->G Broad Singlet? D->H I Check Synthesis Route for Impurities D->I J Sharper Peaks E->J K Resolved Signals F->K L Impurity Identified G->L H->K H->L I->L

Caption: A decision tree for troubleshooting common NMR spectral issues.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Dumez, J. N. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
  • Likhotvorik, I. (2015, May 11). Structure Elucidation of Impurities in Drug Substances by 2D NMR. Pittcon 2015.
  • Fiveable. (n.d.). Accidentally Overlapping Signals Definition.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • SpectraBase. (n.d.). N-Methyl-4-piperidone.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • University of Wisconsin. (n.d.). NMR Sample Preparation.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • University of Liverpool. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Likhotvorik, I. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II. YouTube.
  • Likhotvorik, I. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III. YouTube.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). This compound hydrochloride synthesis.
  • Dalton Pharma Services. (n.d.). Structure Elucidation of Impurities.
  • Likhotvorik, I. (2015, May 15). Structure Elucidation of Impurities in Drug Substances by 2D NMR Part V: Conclusions and Q&A. YouTube.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • ChemBK. (2024, April 9). This compound hydrochloride.
  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (2025, July 16). This compound.

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Technical Support Center: Scaling Up 3-Methylpiperidin-4-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methylpiperidin-4-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important heterocyclic intermediate from laboratory-scale discovery to larger-scale production. The piperidine core is a ubiquitous feature in many pharmaceutical agents, and mastering its synthesis at scale is a critical capability.[1][2]

This document moves beyond simple procedural outlines to address the nuanced challenges of process scale-up, focusing on causality, troubleshooting, and robust process design.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common and industrially viable synthetic routes for this compound?

While several synthetic strategies exist, the most prominent and scalable route is a multi-step process involving a Dieckmann condensation.[6][7] This pathway is favored for its use of readily available and cost-effective starting materials: methylamine and an acrylic acid ester (e.g., ethyl or methyl acrylate).[6] The key steps are:

  • Double Michael Addition: Reaction of methylamine with two equivalents of an acrylate ester to form a diester, such as methyl-di-(β-carbethoxyethyl)-amine.[6]

  • Intramolecular Dieckmann Condensation: A base-catalyzed cyclization of the diester to form the piperidone ring with a β-keto ester functionality.[8][9]

  • Hydrolysis and Decarboxylation: Acid-catalyzed removal of the ester group to yield the final this compound product.[6][10]

Alternative routes, such as those based on reductive amination of a precursor diketone or hydrogenation of a substituted pyridine, have also been explored but often present different scale-up challenges, such as catalyst cost, handling, or the synthesis of complex starting materials.[11][12]

Q2: Why is this compound typically isolated and sold as its hydrochloride (HCl) salt?

The free base of this compound can be an oil or a low-melting solid, which presents significant handling challenges at a large scale, including difficulty in filtration, drying, and storage. Converting the compound to its hydrochloride salt offers several distinct advantages for manufacturing:

  • Improved Crystallinity: The HCl salt is typically a stable, crystalline solid, which is much easier to handle, isolate via filtration, and dry.[13]

  • Enhanced Stability: Salts are often more chemically stable and have a longer shelf-life than the corresponding free bases.

  • Simplified Purification: The crystallization process used to form the salt is an effective purification step, helping to remove non-basic impurities.

Q3: What is the mechanistic principle behind the Dieckmann condensation, and why is the choice of base critical during scale-up?

The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation.[7][8] The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to cyclization.[7]

The choice of base is paramount. While traditional lab-scale syntheses might use sodium ethoxide in ethanol, this can lead to competing transesterification reactions.[8] For large-scale production, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents (e.g., toluene, THF) are often preferred.[7] This choice minimizes side reactions and can lead to cleaner product profiles and higher yields, which are critical for process efficiency at scale.[7]

Troubleshooting Guide for Scale-Up

Scaling a chemical synthesis is rarely a linear process; challenges that are insignificant at the 10-gram scale can become process-limiting at the 10-kilogram scale.[3][14] This section addresses common problems encountered during the scale-up of this compound production.

Problem 1: Yield in Dieckmann Cyclization Drops Significantly at Scale

Q: We successfully achieved an 85% yield for the Dieckmann cyclization in the lab (100g scale), but the yield has dropped to below 50% on the 5 kg scale. What are the most probable causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[4][5] Several factors are likely at play:

  • Inefficient Heat Transfer: The Dieckmann condensation is often exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making it harder to dissipate heat. Uncontrolled temperature spikes can lead to side reactions, such as intermolecular condensation or decomposition, reducing the yield. The solution is to ensure your reactor has adequate cooling capacity and to control the addition rate of the reagents to manage the exotherm.[3]

  • Poor Mixing and Localized "Hot Spots": Inadequate agitation in a large reactor can lead to poor distribution of the base and localized areas of high concentration or temperature. This can degrade the starting material or product. Verify that the agitation speed and impeller design are sufficient for the vessel size and reaction mass viscosity.

  • Moisture Contamination: The enolates central to the Dieckmann condensation are highly sensitive to moisture. On a larger scale, there are more opportunities for atmospheric moisture to enter the system (e.g., during reagent transfer). Ensure all solvents are rigorously dried and the reaction is maintained under a robust inert atmosphere (Nitrogen or Argon).

  • Base Stoichiometry and Activity: Ensure the molar equivalent of the base is maintained and that the quality of the base has not degraded. For solid bases like NaH or t-BuOK, ensure they are properly dispersed and not clumped together.

Problem 2: Incomplete Hydrolysis and Decarboxylation

Q: Our in-process control (IPC) by HPLC shows that after the final acidic workup, we still have 15-20% of the β-keto ester intermediate remaining. How can we push this reaction to completion?

A: This indicates that the hydrolysis and subsequent decarboxylation are incomplete. The root cause is typically insufficient energy or chemical potential to overcome the activation barrier at scale.

  • Reaction Time and Temperature: The most straightforward solution is to increase the reflux time. While 4-8 hours might suffice in the lab, 12-24 hours may be necessary in a large plant reactor to ensure complete conversion due to less efficient heat transfer.[10]

  • Acid Concentration: Ensure the concentration of the hydrochloric acid is sufficient. As the reaction proceeds, water is consumed, and the effective acid concentration can decrease. The reaction often requires concentrated HCl to be effective.[10]

  • Efficient Distillation: For the decarboxylation step, which releases CO₂, ensure that the gas can effectively evolve from the reaction mixture. In some cases, inefficient stirring can trap CO₂, potentially impeding the reaction equilibrium.

Data Presentation: Lab vs. Plant Scale-Up Considerations
ParameterLaboratory Scale (e.g., 1L Flask)Plant Scale (e.g., 100L Reactor)Key Challenge & Mitigation Strategy
Heat Transfer High surface area-to-volume ratio; rapid heating/cooling.Low surface area-to-volume ratio; slow thermal response.Challenge: Runaway reactions or localized overheating. Mitigation: Use jacketed reactors with precise temperature control; control reagent addition rates to manage exotherms.[3][4]
Mixing Efficiency High; typically uniform mixing with a magnetic stir bar.Variable; depends on impeller type, speed, and fluid viscosity.Challenge: Non-homogenous reaction, leading to side products. Mitigation: Employ appropriate agitator design (e.g., pitched-blade turbine) and perform mixing studies if necessary.
Reagent Addition Fast; often added in one portion or quickly via dropping funnel.Slow and controlled; requires pumps and flow controllers.Challenge: Large initial exotherm if added too quickly. Mitigation: Program a slow, controlled addition profile and monitor internal temperature closely.[3]
Inert Atmosphere Easy to maintain with a balloon or gas line.Requires careful purging and pressure regulation of the headspace.Challenge: Air/moisture leaks leading to reaction failure. Mitigation: Pressure test the reactor before starting; ensure a positive, steady flow of inert gas.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low overall yield in the production of this compound.

Troubleshooting_Workflow Start Problem Identified: Low Overall Yield (<70%) Check_Step1 Analyze Dieckmann Step Start->Check_Step1 Check_Step2 Analyze Hydrolysis/ Decarboxylation Step Start->Check_Step2 Check_Step3 Analyze Isolation/ Purification Step Start->Check_Step3 Cause1A Incomplete Conversion? Check_Step1->Cause1A IPC Analysis Cause1B High Impurity Level? Check_Step1->Cause1B Purity Analysis Cause2A Intermediate Detected (β-keto ester)? Check_Step2->Cause2A IPC Analysis Cause3A High Loss in Mother Liquor? Check_Step3->Cause3A Mass Balance Sol1A Action: • Verify base stoichiometry/activity • Check for moisture • Improve mixing/temp control Cause1A->Sol1A Yes Sol1B Action: • Check for temp overshoot • Use non-nucleophilic base • Ensure inert atmosphere Cause1B->Sol1B Yes Sol2A Action: • Increase reflux time/temp • Verify acid concentration Cause2A->Sol2A Yes Sol3A Action: • Optimize crystallization solvent/temp • Analyze mother liquor for product • Consider rework of liquors Cause3A->Sol3A Yes

Sources

Technical Support Center: Byproducts of the Mannich Reaction for 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the byproducts encountered during the Mannich reaction of 3-Methylpiperidin-4-one. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind the experimental challenges and solutions.

Section 1: The Primary Challenge: Regioselectivity and the Formation of Isomeric Products
Q1: My reaction produces two distinct products with the same mass. What are they, and how can I control their formation?

A1: Core Issue

You are likely observing the formation of regioisomers. This compound is an unsymmetrical ketone with two possible sites for enolization and subsequent reaction: the C3 (methine) position and the C5 (methylene) position. This leads to two different Mannich products.

Deep Dive & Troubleshooting

The Mannich reaction proceeds through the nucleophilic attack of an enol or enolate on an electrophilic iminium ion.[1][2] The regioselectivity of the reaction is determined by which enol intermediate is formed and reacts.

  • Thermodynamic Enolate (C3 Product): Formation of the enol at the more substituted C3 position is thermodynamically favored. This pathway is typically promoted by protic solvents and higher reaction temperatures, which allow equilibrium to be established. However, this position is sterically hindered by the methyl group, which can slow down the rate of attack.

  • Kinetic Enolate (C5 Product): Formation of the enol at the less substituted C5 position is kinetically favored, meaning it forms faster. This pathway is promoted by sterically hindered bases, aprotic solvents, and lower temperatures. The C5 position is also statistically favored as it has two acidic protons.

Troubleshooting Protocol: Influencing Regioselectivity

ParameterTo Favor C5-Aminomethylation (Kinetic)To Favor C3-Aminomethylation (Thermodynamic)Rationale
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures (e.g., reflux)Lower temperatures prevent equilibration to the more stable thermodynamic enolate.[3]
Solvent Aprotic solvents (e.g., THF, Dioxane)Protic solvents (e.g., Ethanol, Water, Acetic Acid)Protic solvents facilitate the proton exchange needed to reach thermodynamic equilibrium.[4]
Catalyst/Base Use of pre-formed iminium salts (e.g., Eschenmoser's salt) under anhydrous conditions.Acid catalysis (e.g., HCl) in a protic solvent.Pre-formed electrophiles can react quickly with the first-formed kinetic enolate. Acid catalysis promotes enol formation and equilibration.[5]

Diagram: Regioselective Pathways

G cluster_start Starting Material cluster_pathways Enolate Formation cluster_products Products start This compound k_enol Kinetic Enolate (at C5) start->k_enol Faster (Low Temp) t_enol Thermodynamic Enolate (at C3) start->t_enol Slower, More Stable (High Temp) k_enol->t_enol Equilibration c5_product 5-(Aminomethyl)-3-methyl -piperidin-4-one k_enol->c5_product + Iminium Ion c3_product 3-(Aminomethyl)-3-methyl -piperidin-4-one t_enol->c3_product + Iminium Ion G start This compound c5_mono C5 Mono-Mannich Product start->c5_mono + Iminium Ion aldol Aldol Dimer (Self-Condensation) start->aldol + another Ketone molecule (Unfavorable pH/Temp) bis_mannich C5 Bis-Mannich Product (Overreaction) c5_mono->bis_mannich + Iminium Ion (Excess Reagents) iminium Iminium Ion (from R2NH + CH2O) G start Problem: Low or No Yield q1 Is Paraformaldehyde Fresh? start->q1 s1 Use fresh paraformaldehyde or formalin. q1->s1 No q2 Was the Catalyst Appropriate? q1->q2 Yes s1->q2 s2 Ensure proper pH. Use catalytic HCl for acidic conditions. q2->s2 No q3 Were Temperature & Time Optimal? q2->q3 Yes s2->q3 s3 Monitor by TLC. Try increasing temperature or time incrementally. q3->s3 No end Reaction Optimized q3->end Yes s3->end

Sources

improving stereoselectivity in 3-Methylpiperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of 3-Methylpiperidin-4-one

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic process. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it crucial in the synthesis of this compound?

A1: Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. For this compound, which contains a chiral center at the C3 position, controlling the stereochemistry is paramount. The biological activity of piperidine-containing pharmaceuticals is often highly dependent on the specific three-dimensional arrangement of atoms. Therefore, producing a single, desired stereoisomer is essential for efficacy and safety in drug development.

Q2: What are the primary strategies for achieving stereoselectivity in this synthesis?

A2: The main approaches to induce stereoselectivity in the synthesis of this compound and related piperidinones include:

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer.[2] Common examples include asymmetric hydrogenation and asymmetric Michael additions.[2][3]

  • Substrate Control: The inherent stereochemistry of a chiral starting material can influence the formation of new stereocenters.

Q3: What are the common synthetic routes to this compound?

A3: Key synthetic pathways include the Mannich reaction, which is a three-component condensation of an aldehyde, an amine, and a ketone with an enolizable proton.[4] Another significant route involves the cyclization of appropriate precursors, such as a double aza-Michael reaction.[5] Modifications of these routes are often employed to introduce stereocontrol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in achieving high stereoselectivity during the synthesis of this compound.

Issue 1: Poor Diastereomeric Ratio (d.r.) in Cyclization or Alkylation Steps

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors could be contributing to this lack of selectivity, and how can I improve it?

A: Poor diastereoselectivity often stems from insufficient facial bias during the formation of the new stereocenter. Several factors can influence this outcome.

Potential Causes & Solutions:

  • Suboptimal Chiral Auxiliary: The choice of chiral auxiliary is critical for inducing a significant energy difference between the transition states leading to the different diastereomers.

    • Troubleshooting Steps:

      • Screen Different Auxiliaries: Experiment with various chiral auxiliaries known for high steric hindrance and predictable facial shielding. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are common choices.[1]

      • Verify Auxiliary Purity: Ensure the enantiomeric purity of the chiral auxiliary is high, as the presence of the other enantiomer will lead to the formation of the undesired diastereomer.

      • Consider Auxiliary Placement: The position of the auxiliary relative to the reacting center can significantly impact its directing effect.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, thus reducing selectivity.[6]

    • Troubleshooting Steps:

      • Lower the Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the energy difference between the diastereomeric transition states.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry.[6][7]

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) to find the optimal medium for diastereoselectivity.[7]

  • Nature of the Base or Lewis Acid: In alkylation reactions, the choice of base can affect the geometry of the resulting enolate. Similarly, the Lewis acid used in cyclization reactions can influence the transition state.

    • Troubleshooting Steps:

      • Base Selection: For alkylations, screen different bases such as LDA, LiHMDS, or NaHMDS, as the counterion can impact aggregation and stereoselectivity.

      • Lewis Acid Optimization: In Lewis acid-catalyzed reactions, evaluate a panel of catalysts (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) and their stoichiometry.

Illustrative Workflow for Optimizing Diastereoselectivity

Caption: Troubleshooting workflow for poor diastereomeric ratio.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

Q: I am employing an asymmetric catalytic method (e.g., hydrogenation) to synthesize a chiral 3-methyl-4-piperidone precursor, but the enantiomeric excess is low. How can I enhance the enantioselectivity?

A: Achieving high enantioselectivity in asymmetric catalysis is highly dependent on the interplay between the catalyst, substrate, and reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The chiral ligand is the primary source of stereochemical information in the catalytic cycle.

    • Troubleshooting Steps:

      • Ligand Screening: The most critical step is to screen a variety of chiral ligands. For asymmetric hydrogenations, popular choices include BINAP and its derivatives in combination with rhodium or ruthenium.[8][9] For aza-Michael reactions, chiral phosphoric acids can be effective.[2]

      • Catalyst Loading: Vary the catalyst loading. While higher loading can sometimes improve conversion, it may not always enhance enantioselectivity and can be costly.

  • Reaction Temperature: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity by amplifying the small energy differences between the enantiomeric transition states.[7]

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically lower the reaction temperature and monitor the effect on both reaction rate and enantiomeric excess.

  • Solvent Choice: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.[7]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents of varying polarities and coordinating abilities.[7]

  • Hydrogen Pressure (for Asymmetric Hydrogenation): The pressure of hydrogen gas can influence the kinetics and selectivity of the reaction.

    • Troubleshooting Steps:

      • Pressure Variation: Investigate a range of hydrogen pressures to find the optimal conditions for your specific substrate and catalyst system.

Data Summary: Impact of Reaction Parameters on Enantioselectivity

ParameterCondition Ae.e. (%)Condition Be.e. (%)Reference
Ligand (R)-BINAP85(S)-PhanePhos95[8]
Temperature 25 °C900 °C98[7]
Solvent Methanol92Toluene80[7]
Issue 3: Difficulty in Removing the Chiral Auxiliary

Q: I have successfully synthesized the desired diastereomer using a chiral auxiliary, but I am struggling to remove the auxiliary without racemization or decomposition of my product. What are the best practices for auxiliary cleavage?

A: The removal of the chiral auxiliary is a critical step that must be carefully optimized to preserve the stereochemical integrity of the product.

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: The conditions required to cleave the auxiliary may be too harsh for the piperidinone product, leading to side reactions or racemization.

    • Troubleshooting Steps:

      • Milder Reagents: Explore milder cleavage conditions. For example, if acidic hydrolysis is causing decomposition, consider enzymatic cleavage or reductive cleavage methods.

      • Orthogonal Protection Strategies: In the initial synthetic design, choose a chiral auxiliary that can be removed under conditions that are orthogonal to other protecting groups in the molecule.

  • Product Instability: The final this compound may be unstable under the cleavage conditions.

    • Troubleshooting Steps:

      • Protecting Group Manipulation: It may be necessary to modify a protecting group on the piperidine nitrogen before or after auxiliary removal to enhance stability.

      • Immediate Derivatization: After cleavage, immediately convert the product to a more stable derivative if it is prone to degradation.

Chiral Auxiliary Removal Workflow

G A Start: Auxiliary Removal B Select Cleavage Method A->B C Standard Conditions B->C D Milder Conditions B->D E Enzymatic Cleavage B->E F Analyze Product C->F D->F E->F G Success F->G H Racemization/Decomposition F->H H->B

Caption: Decision workflow for chiral auxiliary removal.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol provides a general procedure for the diastereoselective methylation of an N-acylated piperidinone precursor.

Step-by-Step Methodology:

  • Acylation: Acylate the piperidinone nitrogen with a suitable chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-acylated piperidinone in anhydrous THF. Cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions, for example, by treatment with lithium hydroxide in a mixture of THF and water.

Protocol 2: Asymmetric Hydrogenation of a Tetrahydropyridinone Precursor

This protocol outlines a general procedure for the enantioselective reduction of a double bond in a precursor to form the chiral 3-methyl-4-piperidone.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the tetrahydropyridinone substrate, a chiral catalyst such as [Rh(COD)((R,R)-Me-DuPhos)]BF₄, and a degassed solvent (e.g., methanol).

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 bar). Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitored by GC-MS or TLC).

  • Workup: Carefully vent the hydrogen from the reactor and purge with an inert gas. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. Journal of Organic Chemistry, 78(3), 1222–1229. Retrieved from [Link]

  • Synfacts. (2017). Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. Synfacts, 13(12), 1276.
  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. ResearchGate. Retrieved from [Link]

  • CEA. (n.d.). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Retrieved from [Link]

  • De Luca, L., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2295–2307. Retrieved from [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Al-khafaji, M. T. Y., & Al-Masoudi, W. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-27.
  • Gayathri, D., et al. (2014). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o887.
  • Arockia doss, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Franco-Molina, M. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
  • Jia, T., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14220–14227.
  • Students of Chemistry. (2021, August 19). Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN [Video]. YouTube. Retrieved from [Link]

  • Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews.
  • Dr. R. (2021, April 23). CHEM 622 Asymmetric Hydrogenation 4-23-21 [Video]. YouTube. Retrieved from [Link]

  • Dr. Perygin. (2020, June 9). Ch8 7 Asymmetric Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2023, December 15). Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. Retrieved from [Link]

  • Professor Dave Explains. (2025, January 24). Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methylpiperidin-4-one by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the specific challenges encountered during the fractional distillation of this important heterocyclic intermediate.

Fundamentals: Why Fractional Distillation Under Vacuum?

Purification of this compound (CAS: 5773-58-0) presents a distinct challenge that necessitates a specific purification strategy.[1][2] The compound's high boiling point at atmospheric pressure and its potential for thermal degradation make standard distillation risky and inefficient.

  • High Boiling Point: The boiling point of this compound is approximately 182.6°C at atmospheric pressure (760 mmHg).[1][3] Distillation at such temperatures can be slow and energy-intensive, and more importantly, it can lead to decomposition, polymerization, or side reactions, reducing yield and purity.

  • Thermal Sensitivity: Like many amine and ketone-containing compounds, prolonged exposure to high temperatures can cause degradation. Vacuum distillation is a technique used to lower the boiling point of liquids by reducing the pressure in the system.[4][5] This allows for distillation to occur at a much lower, safer temperature, preserving the integrity of the molecule.[5]

  • Presence of Structurally Similar Impurities: The synthesis of this compound, often via Mannich-type reactions, can result in impurities with boiling points close to the main product, such as unreacted starting materials or side-products.[6][7] A simple distillation is insufficient for separating components with boiling points that differ by less than 100°C.[8] Fractional distillation, which incorporates a fractionating column, introduces numerous theoretical plates (cycles of vaporization and condensation) to achieve a much finer separation.[9]

Therefore, vacuum fractional distillation is the authoritative and recommended method for obtaining high-purity this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the distillation process in a direct question-and-answer format.

Q1: I've set up my apparatus and started heating, but no distillate is collecting. What's wrong?

A1: This is a common issue that can point to several root causes. Systematically check the following:

  • Inadequate Vacuum: The most frequent cause is a leak in your system. Even a small leak will prevent the pressure from dropping sufficiently to lower the boiling point into your heating range.

    • Solution: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. Check that all vacuum tubing is heavy-walled and has no cracks. Listen for a hissing sound, which indicates a leak.[10] A manometer is essential for quantifying the vacuum level.

  • Insufficient Heating: Your heating mantle or oil bath may not have reached the target temperature, or the heat transfer to the flask is poor.

    • Solution: Ensure the flask is properly seated in the heating mantle. You can wrap the distillation flask and the fractionating column below the condenser with glass wool or aluminum foil to minimize heat loss, especially if the distillation is slow.[9]

  • Thermometer Placement: The thermometer bulb must be positioned correctly—just below the arm of the distillation head leading to the condenser—to accurately measure the temperature of the vapor that is actively distilling.[9] If it's too high, the vapor won't reach it, and you'll get a falsely low reading.

Q2: My distillation is proceeding, but the vacuum level is fluctuating wildly.

A2: An unstable vacuum leads to an unstable boiling point and poor separation.

  • Cause 1: Inconsistent Vacuum Source: If you are using a water aspirator, fluctuations in water pressure will directly impact the vacuum level.[11]

    • Solution: Use a dedicated vacuum pump with a regulator for precise and stable pressure control.[4] If an aspirator is your only option, run it at full flow and consider adding a large trap or buffer volume between the aspirator and your setup to dampen fluctuations.

  • Cause 2: Vigorous Bumping: If the liquid boils violently ("bumps"), it can send surges of vapor through the system, causing pressure swings.

    • Solution: Ensure you are using a magnetic stir bar at a vigorous speed. Boiling stones are ineffective under vacuum as the trapped air in their pores is quickly evacuated.[10][11] A Claisen adapter between the flask and the column can also help prevent bumped liquid from contaminating the column and distillate.[10]

Q3: The distillate is coming over, but my final product is still impure.

A3: This indicates poor separation efficiency.

  • Cause 1: Distillation Rate is Too Fast: Rapid distillation does not allow for proper equilibrium to be established on the theoretical plates within the fractionating column.

    • Solution: Reduce the heating rate. The ideal rate is typically 1-2 drops of distillate per second. A slow, steady rate is key to good separation.

  • Cause 2: Inadequate Fractionating Column: The column you are using may not have enough theoretical plates for the separation.

    • Solution: Use a more efficient column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). For very difficult separations, a longer column is necessary.

  • Cause 3: Column Flooding: If you heat too aggressively, the upward vapor flow can prevent the downward flow of condensate in the column, leading to "flooding." This ruins the separation gradient.

    • Solution: Immediately reduce the heat and allow the column to drain. Resume heating at a much slower rate.

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting common distillation problems.

TroubleshootingFlow Problem Problem Detected NoDistillate No Distillate Problem->NoDistillate UnstableVacuum Unstable Vacuum Problem->UnstableVacuum ImpureProduct Impure Product Problem->ImpureProduct CheckVacuum Check Vacuum Level (Manometer Reading) NoDistillate->CheckVacuum Is pressure low? CheckHeat Check Heat Setting & Insulation NoDistillate->CheckHeat Is temp correct? CheckThermo Check Thermometer Placement NoDistillate->CheckThermo Is it placed right? CheckPump Check Vacuum Source (Pump/Aspirator) UnstableVacuum->CheckPump CheckStirring Check Stirring (Vigorous?) UnstableVacuum->CheckStirring Is boiling smooth? CheckRate Check Distillation Rate (Too Fast?) ImpureProduct->CheckRate CheckColumn Check Column Type & Condition (Flooded?) ImpureProduct->CheckColumn FixLeak Solution: Find & Fix Leaks (Grease Joints) CheckVacuum->FixLeak IncreaseHeat Solution: Increase Heat Slowly, Insulate Apparatus CheckHeat->IncreaseHeat AdjustThermo Solution: Reposition Thermometer CheckThermo->AdjustThermo StabilizePump Solution: Use Pump with Regulator, Check for Bumping CheckPump->StabilizePump IncreaseStir Solution: Ensure Vigorous Stirring (No Boiling Stones!) CheckStirring->IncreaseStir ReduceHeat Solution: Reduce Heat for Slower Distillation Rate CheckRate->ReduceHeat ImproveColumn Solution: Use More Efficient Column, Restart if Flooded CheckColumn->ImproveColumn

Caption: Troubleshooting Decision Tree for Vacuum Distillation.

Frequently Asked Questions (FAQs)
  • Q: What are the expected boiling points for this compound under vacuum?

    • A: While the boiling point at 760 mmHg is 182.6°C, precise data at various pressures is not widely published.[1][3] However, using a standard pressure-temperature nomograph, we can estimate the boiling points. These are estimates; the actual observed temperature may vary based on your system's efficiency and manometer accuracy.

Pressure (mmHg)Estimated Boiling Point (°C)
760182.6 (Published)
100~125 - 135
50~110 - 120
20~90 - 100
10~75 - 85
5~65 - 75
1~45 - 55
Disclaimer: These values are estimations and should be used as a starting guide. The optimal distillation temperature must be determined empirically.
  • Q: What kind of vacuum pump should I use?

    • A: A standard rotary vane vacuum pump capable of reaching pressures of 1-10 mmHg is ideal. A cold trap, filled with dry ice/acetone or liquid nitrogen, must be placed between your distillation apparatus and the pump to prevent corrosive vapors from damaging the pump oil and the pump itself.[10][12]

  • Q: How should I store the purified this compound?

    • A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation.[13]

  • Q: Is it necessary to use a fractionating column? Can I just do a simple vacuum distillation?

    • A: It is highly recommended to use a fractionating column. Synthetic preparations of this compound are unlikely to be free of related impurities with similar volatilities. A simple distillation will not provide the separating power needed to achieve high purity (>99%).[8]

Detailed Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines a self-validating workflow for the purification of crude this compound.

5.1. Apparatus Setup

DistillationSetup cluster_setup Vacuum Fractional Distillation Apparatus Flask Distilling Flask (with stir bar) Adapter Claisen Adapter Flask->Adapter Joint 1 (Greased) Mantle Heating Mantle & Magnetic Stirrer Column Vigreux Column (Fractionating Column) Head Distillation Head (Y-adapter) Column->Head Joint 3 (Greased) Adapter->Column Joint 2 (Greased) Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser Joint 4 (Greased) VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Joint 5 (Greased) WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask VacuumAdapter->Receiver Joint 6 (Greased) VacLine To Vacuum Trap & Pump/Manometer VacuumAdapter->VacLine WaterIn Water In WaterIn->Condenser Cooling

Caption: Diagram of a Vacuum Fractional Distillation Setup.

5.2. Step-by-Step Procedure
  • Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks or star fractures. Weakened glassware can implode under vacuum.[5]

  • Assembly:

    • Place a correctly sized magnetic stir bar into a round-bottom flask (no more than 2/3 full of the crude material).

    • Assemble the apparatus as shown in the diagram above. Use a Claisen adapter to minimize bumping.[10]

    • Apply a thin, uniform layer of vacuum grease to all ground-glass joints.

    • Securely clamp the distilling flask and receiving flask.

    • Connect the condenser to a cold water source (water in at the bottom, out at the top).

    • Connect the vacuum adapter via heavy-walled tubing to a cold trap, and then to a manometer and vacuum pump.

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to a high speed. This is a critical safety step to prevent bumping. [10]

    • Turn on the vacuum pump to slowly evacuate the system. You may observe bubbling as residual low-boiling solvents are removed.[11]

    • Once the pressure has stabilized at the desired level (e.g., 10 mmHg), begin to heat the distilling flask gently with the heating mantle.

  • Collecting Fractions:

    • Increase the heat gradually until you observe a ring of condensate slowly rising up the fractionating column.[9]

    • The first few drops to distill are the "forerun" and may contain residual solvents or low-boiling impurities. Collect this in the initial receiving flask and set it aside.

    • When the temperature at the distillation head stabilizes, this indicates a pure fraction is distilling. The temperature should remain constant (within a few degrees) as the main fraction is collected.[11] Record the stable temperature and pressure.

    • If you need to change receiving flasks to collect different fractions, you must stop the distillation.

  • Stopping the Distillation:

    • Remove the heating mantle and allow the system to cool for at least 15-20 minutes.

    • Slowly and carefully vent the system to atmospheric pressure. A sudden influx of air can cause a violent reaction with the hot residue.

    • Once at atmospheric pressure, turn off the vacuum pump.[11]

    • Turn off the stirrer and cooling water. Disassemble the apparatus.

Safety First: Handling this compound

Your safety is paramount. Adhere to the following precautions based on the compound's safety data sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]

  • Ventilation: Handle this compound only in a well-ventilated chemical fume hood to avoid inhaling vapors.[1]

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Ingestion/Inhalation: Move to fresh air. If swallowed or if feeling unwell after inhalation, seek immediate medical attention.[1]

References
  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? Retrieved from [Link]

  • Nichols, L. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound hydrochloride. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022, March 18). Why is my vacuum distillation not working? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

  • LabSolutions. This compound. Retrieved from [Link]

  • Wikipedia. Fractional distillation. Retrieved from [Link]

  • Nichols, L. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • The Chemistry Blog. What is Fractional Distillation? Retrieved from [Link]

  • ChemSrc. 3-methyl-4-piperidone. Retrieved from [Link]

  • PubChemLite. This compound (C6H11NO). Retrieved from [Link]

  • Talaq, M. H. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Retrieved from [Link]

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Technical Support Center: Solvent Removal from 3-Methylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Methylpiperidin-4-one. As a crucial intermediate in the synthesis of various pharmaceutical agents, including analgesics and other CNS-active compounds, the effective isolation and purification of this compound are paramount to achieving high yield and purity in subsequent synthetic steps.[1][2] This guide provides in-depth, field-proven insights into the critical process of solvent removal, structured to address the specific challenges researchers encounter.

Section 1: Foundational Knowledge - Properties and Principles

A thorough understanding of the physicochemical properties of your compound is the bedrock of any successful laboratory procedure. The choice of solvent removal technique is dictated by the compound's volatility, thermal stability, and the properties of the solvents used.

Key Physicochemical Properties of this compound

The relatively high boiling point of this compound is advantageous, as it allows for the removal of most common, lower-boiling organic solvents with minimal product loss.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[3][4]
Molecular Weight 113.16 g/mol [3][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 182.6 °C @ 760 mmHg50-51 °C @ 2 Torr[4][5][6]
Storage Conditions Store at 2–8 °C under inert gas[6]
Core Principles of Solvent Removal

Effective solvent removal hinges on manipulating the vapor pressure of the solvent. The primary methods used in a laboratory setting achieve this through different means:

  • Reduced-Pressure Evaporation: By lowering the pressure above a liquid, its boiling point is significantly reduced. This is the principle behind the rotary evaporator, allowing for rapid evaporation at temperatures well below the solvent's atmospheric boiling point, thereby protecting thermally sensitive compounds.

  • Surface Area Enhancement: Increasing the surface area of the solution accelerates evaporation. A rotary evaporator accomplishes this by creating a thin film of the solution on the inner surface of the rotating flask.[7][8]

  • Inert Gas Stream (Blowdown): Passing a stream of inert gas (like nitrogen) over the surface of the liquid disrupts the vapor-liquid equilibrium, continuously removing solvent molecules from the headspace and promoting further evaporation.[9]

  • Sublimation (Freeze-Drying/Lyophilization): This technique is ideal for removing solvents (primarily water) from non-volatile, often heat-sensitive solids. The sample is frozen, and the pressure is reduced, causing the frozen solvent to sublimate directly from a solid to a gas.[9][10] This is particularly useful for isolating salts of this compound.

Section 2: Standard Protocols for Solvent Removal

Here we detail the standard, validated procedures for the most common scenarios involving this compound.

Protocol: Rotary Evaporation of Common Volatile Solvents

This is the most frequently used method for removing solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or Methanol (MeOH).

Methodology:

  • Preparation: Ensure the crude reaction mixture has been appropriately worked up (e.g., washed and dried over an anhydrous salt like Na₂SO₄ or MgSO₄) to remove inorganic salts and water.[11]

  • Flask Setup: Transfer the dried organic solution to a round-bottom flask. Causality: Do not fill the flask more than halfway to prevent the solution from bumping into the condenser during evaporation.[12]

  • Assembly: Securely attach the flask to the bump trap of the rotary evaporator using a Keck clip. The bump trap is critical to prevent loss of product due to accidental foaming or bumping.[12]

  • System Parameters:

    • Turn on the condenser's cooling water. A chilled condenser is essential for efficiently trapping solvent vapors.

    • Begin rotating the flask at a moderate speed (~110-150 rpm). This creates the large surface area needed for efficient evaporation.[12]

    • Lower the flask into the water bath. A general rule of thumb is to set the bath temperature about 20°C higher than the boiling point of the solvent at the target vacuum pressure. For heat-sensitive compounds, use the lowest possible temperature.[13]

  • Evaporation: Gradually apply vacuum. The solvent should begin to boil gently. If bumping or foaming occurs, reduce the vacuum by slightly opening the stopcock and then re-apply it more slowly.[12]

  • Completion: Continue evaporation until all visible solvent has been removed and the residue (your crude this compound) is at a constant volume. To remove final traces, you may continue to evaporate for an additional 5-10 minutes.

  • Shutdown: Release the vacuum before stopping the rotation to prevent the solvent in the collection flask from being sucked back into your product flask. Stop the rotation, remove the flask from the bath, and then detach it from the apparatus.

Protocol: Lyophilization of this compound Salts

For isolating the hydrochloride or other salts of this compound, especially when aiming for a highly pure, stable, and easily soluble solid, lyophilization is the superior method.[14][15]

Methodology:

  • Preparation: After synthesis and workup, the this compound salt is typically dissolved in an aqueous solution. Ensure all organic solvents have been removed via rotary evaporation first.

  • Freezing: Place the aqueous solution in a lyophilizer flask and freeze it completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask. Causality: A thin shell maximizes the surface area for sublimation, drastically reducing drying time.

  • Lyophilization: Attach the frozen flask to the lyophilizer manifold. The high vacuum of the instrument will cause the frozen water to sublimate directly into water vapor, which is then trapped on a cold condenser.

  • Completion: The process is complete when all the ice has disappeared, leaving a fluffy, solid product. This can take several hours to overnight, depending on the volume. The resulting solid is typically amorphous and highly porous, making it very easy to re-dissolve.[14]

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the workup and solvent removal for this compound reactions.

Q: My product is dissolved in a high-boiling point solvent like DMF or DMSO. Rotary evaporation is slow and ineffective. How do I remove it?

A: Do not rely on evaporation for these solvents. The most effective method is to remove them during the aqueous workup before the final evaporation step.

  • Explanation: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar and fully miscible with water. This property can be exploited to remove them.

  • Solution:

    • Dilute the reaction mixture with a water-immiscible organic solvent, such as Ethyl Acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash it multiple times with water or brine (a saturated aqueous solution of NaCl). For every 5 mL of DMF/DMSO, a wash with 5 x 10 mL of water is a good rule of thumb.[16]

    • The DMF or DMSO will partition into the aqueous layer and be discarded.

    • After the aqueous washes, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄) and then remove the extraction solvent (EtOAc/DCM) by rotary evaporation as described in Protocol 2.1.[17]

Q: I've used the rotovap, but my product remains a thick, viscous oil instead of a free-flowing liquid. Is it still wet?

A: This is likely due to residual, high-boiling point impurities or trace solvent. The technique of azeotropic removal is highly effective here.

  • Explanation: An azeotrope is a mixture of liquids that has a constant boiling point lower than any of the individual components.[18] Toluene forms azeotropes with many common impurities, including trace amounts of water and other high-boiling organic solvents.[16]

  • Solution:

    • Add a small volume of toluene to your oily product in the round-bottom flask.

    • Place the flask back on the rotary evaporator and remove the toluene under reduced pressure.

    • The toluene will co-distill with the residual impurities, effectively pulling them out of your product.

    • Repeat this process 2-3 times. This should leave you with a cleaner, less viscous product.

Q: My reaction mixture is foaming or "bumping" violently in the rotovap, and I'm losing product to the bump trap.

A: Bumping is a common issue caused by the rapid, uncontrolled boiling of a solution under vacuum. Several factors can be adjusted to prevent it.

  • Explanation: Smooth boiling relies on nucleation points. Under vacuum, superheating can occur, followed by sudden, violent boiling. The rotation of the flask is designed to prevent this, but other parameters are also critical.[8]

  • Solution:

    • Reduce Flask Volume: Ensure the flask is no more than half full.[12]

    • Apply Vacuum Gradually: Open the stopcock slowly to gently reduce the pressure. A sudden drop in pressure is a primary cause of bumping.

    • Lower Bath Temperature: If the bath is too hot, the solvent will boil too vigorously. Reduce the temperature.

    • Increase Rotation Speed: A faster, more stable rotation can sometimes help prevent localized superheating.

    • Use a Larger Flask: If possible, transferring to a larger flask increases the surface area and can mitigate the problem.

Q: After removing the solvent, my yield is very low. Could I be losing my product during evaporation?

A: Yes, this is possible, especially if incorrect parameters are used. This compound is not extremely volatile, but product loss can occur under overly aggressive conditions.

  • Explanation: Every compound has a vapor pressure, and even high-boiling liquids can be lost to a vacuum system if the temperature is too high and the vacuum is too strong (pressure is too low).

  • Solution:

    • Check Condenser Temperature: Ensure your cooling liquid is sufficiently cold. If the condenser is not cold enough to trap the vapors of your product, it will be pulled into the vacuum pump.

    • Avoid Overheating: Use the minimum water bath temperature necessary for steady evaporation. For removing a solvent like DCM (B.P. 40°C), a bath temperature of 20-30°C is often sufficient.

    • Use a Two-Stage Vacuum System: For very sensitive compounds, a well-controlled vacuum pump with a pressure gauge is superior to a water aspirator, as it allows for precise pressure control.

    • Check the Bump Trap: Always rinse any material that collects in the bump trap back into your main flask and re-evaporate.[12]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for extracting this compound during a workup? A: Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices. They have good solvating power for this compound, are immiscible with water, and have low boiling points, making them easy to remove via rotary evaporation.[19][20]

Q: Can I use simple distillation instead of a rotary evaporator? A: Yes, but it is less efficient for lab-scale work. Simple distillation is effective when the boiling point difference between the solvent and your compound is greater than 100°C, which is true for this compound and many common solvents.[13] However, it is much slower and exposes your compound to higher temperatures for a longer duration, increasing the risk of thermal degradation. A rotovap is faster and gentler.

Q: My compound is the hydrochloride salt. Does this change the solvent removal process? A: Yes, significantly. Salts are non-volatile and have very strong intermolecular forces. You will not lose the salt to evaporation. The primary concern becomes ensuring complete removal of water and any other solvents. For the final drying step, placing the crude salt under high vacuum for several hours is effective. For the highest purity and best physical form, lyophilization (Protocol 2.2) is the recommended method.[14]

Section 5: Visual Workflow

To aid in selecting the appropriate solvent removal strategy, the following decision tree has been designed.

SolventRemovalWorkflow start Reaction Mixture Containing This compound decision1 Is the primary solvent high-boiling (e.g., DMF, DMSO)? start->decision1 workup Perform Aqueous Workup to Partition Solvent into Water decision1->workup Yes rotovap Primary Removal via Rotary Evaporation decision1->rotovap No evap_extraction Evaporate Extraction Solvent (e.g., EtOAc, DCM) workup->evap_extraction decision2 Is the final product a salt and/or heat-sensitive? evap_extraction->decision2 lyophilize Final Drying via Lyophilization decision2->lyophilize Yes decision3 Are residual high-boiling impurities suspected? decision2->decision3 No rotovap->decision2 final_product Pure, Dry This compound lyophilize->final_product azeotrope Perform Azeotropic Removal with Toluene decision3->azeotrope Yes decision3->final_product No azeotrope->final_product

Caption: Decision tree for selecting the optimal solvent removal strategy.

References

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Technical Support Center: Synthesis and Stability of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and handling of 3-Methylpiperidin-4-one. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to researchers encountering challenges in their synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] However, its synthesis and storage can be compromised by decomposition, leading to reduced yields, impure products, and challenges in downstream applications. This guide provides a comprehensive overview of the common challenges associated with the synthesis and stability of this compound and offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most widely employed synthetic strategies for constructing the this compound core are the Mannich reaction and the Dieckmann condensation .[3][4]

  • Mannich Reaction: This is a one-pot multicomponent reaction involving an enolizable ketone (e.g., ethyl methyl ketone), an aldehyde (often formaldehyde), and an amine (e.g., ammonia or an ammonium salt).[3][5] It is a versatile and convergent approach.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the cyclic ketone.[4][6] This method is particularly useful for constructing 5- and 6-membered rings.[4]

Q2: What are the primary decomposition pathways for this compound?

A2: this compound is susceptible to degradation through several pathways, primarily driven by its functional groups (a secondary amine and a ketone) and the inherent reactivity of the piperidine ring. The main decomposition routes include:

  • Oxidation: The piperidine ring can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen and the carbonyl group. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. Plausible mechanisms involve hydrogen abstraction from C-H or N-H bonds, potentially leading to the formation of imines, hydroxylamines, or ring-opened products.

  • Acid/Base Catalyzed Degradation: Both acidic and basic conditions can promote decomposition.[7]

    • Acidic Conditions: Under strong acidic conditions, hydrolysis of the enamine intermediate or other acid-catalyzed side reactions can occur.

    • Basic Conditions: Strong bases can promote self-condensation reactions, such as aldol-type additions, leading to oligomerization or polymerization.

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition. A study on a related piperidin-4-one derivative showed a single-step decomposition process under a nitrogen atmosphere.[8]

  • Photodegradation: As with many cyclic amines, exposure to UV light can initiate degradation pathways, often involving radical mechanisms.[9][10]

Q3: How can I detect and quantify the decomposition of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the purity of this compound and identifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for purity assessment and can be developed into a stability-indicating method.[11][12] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and degradation products.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated impurities.[16][17][18] Characteristic shifts in the spectra can indicate the presence of degradation products.

  • Forced Degradation Studies: To develop a robust stability-indicating method, it is crucial to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products and ensure they can be separated from the parent compound.[7]

Troubleshooting Guide for Synthesis

Mannich Reaction: Common Issues and Solutions

The Mannich reaction, while efficient, can be prone to side reactions that lower the yield and purity of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Formation of Bis-Mannich Products: Reaction of the initial product with another equivalent of formaldehyde and amine.- Use a stoichiometric excess of the ketone. - Control the addition rate of formaldehyde.
Polymerization/Oligomerization: Self-condensation of the product under the reaction conditions.- Optimize the reaction temperature; lower temperatures may be beneficial.[19] - Control the pH of the reaction mixture.
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or GC. - Gradually increase the reaction temperature if necessary, but be mindful of decomposition.[20]
Product Impurity Formation of Side-Products: Aldol condensation of the ketone with itself or the aldehyde.- Use a pre-formed imine or iminium salt if possible. - Optimize the order of addition of reagents.
Residual Starting Materials: Incomplete conversion.- Increase reaction time or temperature cautiously. - Use a slight excess of one of the more volatile starting materials.
Difficult Isolation/Purification Product is an oil or difficult to crystallize: Presence of impurities inhibiting crystallization.- Perform a thorough workup to remove unreacted reagents and byproducts. - Consider converting the free base to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[1][21]
Visualizing the Mannich Reaction and Potential Side Products

Mannich_Reaction cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products Ketone Ethyl Methyl Ketone Mannich_Reaction Mannich Reaction Ketone->Mannich_Reaction Aldehyde Formaldehyde Aldehyde->Mannich_Reaction Amine Ammonia Amine->Mannich_Reaction Target This compound Mannich_Reaction->Target Desired Pathway Side_Product Bis-Mannich Product / Polymers Mannich_Reaction->Side_Product Side Reactions

Caption: The Mannich reaction for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride via Mannich Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl methyl ketone (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add aqueous formaldehyde (37 wt. %, 1.1 eq) to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to a gentle reflux (approximately 70-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove unreacted starting materials and non-polar impurities.

  • Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Step 4: Purification as the Hydrochloride Salt

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) until the solution is acidic (test with pH paper).

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the white crystalline precipitate of this compound hydrochloride by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Preventing Decomposition: A Proactive Approach

Proactive measures during synthesis and storage are critical to maintaining the integrity of this compound.

During Synthesis:
  • Temperature Control: Avoid excessive heating during the reaction and work-up.[20] Lowering the reaction temperature can sometimes minimize the formation of side products.[19]

  • Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Carefully control the pH during the work-up. Strong acidic or basic conditions should be used judiciously and for the shortest time necessary.

  • Prompt Purification: Purify the crude product as soon as possible after synthesis to remove impurities that could catalyze decomposition.

During Storage:
  • Storage Conditions: Store this compound (especially the free base) under an inert atmosphere, protected from light, and at a reduced temperature (e.g., 2-8 °C).

  • Form of Storage: The hydrochloride salt of this compound is generally more stable and less prone to degradation than the free base.[1][21] For long-term storage, converting the free base to its hydrochloride salt is highly recommended.

Visualizing Stability Factors

Stability_Factors cluster_compound This compound cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies cluster_outcome Outcome Compound This compound Storage Inert Atmosphere & Low Temp. Compound->Storage Salt Conversion to HCl Salt Compound->Salt Purification Prompt & Thorough Purification Compound->Purification Heat Heat Heat->Compound Degraded Degraded Product Heat->Degraded Light Light (UV) Light->Compound Light->Degraded Oxygen Oxygen (Air) Oxygen->Compound Oxygen->Degraded pH Extreme pH (Acid/Base) pH->Compound pH->Degraded Stable Stable Product Storage->Stable Salt->Stable Purification->Stable

Caption: Factors influencing the stability of this compound.

Analytical Data Summary

The following table provides typical analytical data for this compound. Note that exact values may vary depending on the solvent and instrument used.

Technique Parameter Expected Value/Observation
1H NMR Chemical Shifts (δ)Signals corresponding to the methyl group, the piperidine ring protons, and the N-H proton. The exact shifts and multiplicities will depend on the solvent and the stereochemistry of the methyl group.
13C NMR Chemical Shifts (δ)A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm, along with signals for the methyl and piperidine ring carbons.[16][18]
Mass Spec (GC-MS) Molecular Ion (M+)m/z = 113.16 (for C6H11NO)[2]
HPLC Retention TimeDependent on the specific method (column, mobile phase, flow rate). A well-resolved peak should be observed.

Conclusion

The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction mechanism and potential side reactions, as well as careful control of reaction and work-up conditions. By implementing the strategies outlined in this guide, researchers can minimize decomposition, improve yields, and ensure the quality of this important synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.

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  • Chirit, I., & Chira, A. (2007). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie, 52(10), 975-981.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Stankov, S., Stankova, I., & Dimitrov, M. (2024).
  • Alhabardi, S., Al-Malki, A., & Al-Ghamdi, S. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

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Technical Support Center: Purification of 3-Methylpiperidin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 3-Methylpiperidin-4-one using column chromatography. Here, we will address common challenges and provide solutions in a clear, question-and-answer format to ensure the successful isolation of your target compound.

Introduction to Chromatographic Purification of this compound

This compound is a polar, basic heterocyclic compound.[1] Its purification via silica gel column chromatography presents a unique set of challenges primarily due to the presence of a secondary amine. The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a phenomenon that can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the stationary phase.[2]

This guide will provide you with the necessary knowledge to anticipate and overcome these challenges, ensuring a high-yield, high-purity isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common and cost-effective stationary phase for the purification of this compound is silica gel (SiO₂) .[3] However, due to the acidic nature of standard silica gel, it is crucial to deactivate it to achieve optimal separation of basic compounds like this piperidone derivative.[4]

Q2: How do I choose an appropriate mobile phase (eluent) for my separation?

A2: The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3] A good starting point for polar compounds like this compound is a binary solvent system consisting of a non-polar solvent and a polar solvent.[5]

  • Recommended Solvent Systems:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexane or Heptane

    • Chloroform / Methanol

The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[4]

Q3: Why is my this compound streaking or tailing on the TLC plate and column?

A3: Streaking or tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[6] The secondary amine in this compound can be protonated by the surface silanol groups of silica, leading to strong ionic interactions that hinder smooth elution.

To mitigate this, it is highly recommended to add a small amount of a basic modifier to your mobile phase.[6][7]

  • Recommended Basic Modifiers:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v).[8]

    • Ammonia Solution: A mobile phase consisting of Dichloromethane with 10% ammonia in methanol solution can be effective for stubborn amines.[5]

These basic additives work by neutralizing the acidic sites on the silica gel, thus preventing the strong adsorption of the basic analyte.[2][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the acidic silica gel.1. Gradually increase the polarity of the mobile phase. For example, if you are using a DCM/MeOH system, slowly increase the percentage of MeOH.2. Ensure a basic modifier is present in your eluent. Prepare a fresh mobile phase containing 1-2% triethylamine and flush the column.[8]
Poor separation of the product from impurities 1. Inappropriate solvent system. 2. Column was overloaded with the crude sample.3. Column was packed improperly, leading to channeling.1. Re-optimize the mobile phase using TLC. Test different solvent systems and gradients to maximize the separation factor (ΔRf) between your product and impurities.2. Reduce the amount of sample loaded. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.3. Repack the column carefully. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[10]
Product elutes with a broad, tailing peak Strong interaction with acidic silanol groups on the silica gel.Deactivate the silica gel. This can be done in two ways: - Add a basic modifier to the eluent: Consistently use 0.5-2% triethylamine or a similar base in your mobile phase.[2][7] - Pre-treat the silica gel: Make a slurry of the silica gel in the chosen eluent containing the basic modifier before packing the column.[8]
Multiple fractions contain a mix of product and impurities The separation window (ΔRf) is too small. Use a gradient elution. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[8]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Prepare several TLC chambers with different solvent systems. Good starting points include:

    • 95:5 Dichloromethane / Methanol

    • 90:10 Dichloromethane / Methanol

    • 50:50 Ethyl Acetate / Hexane

  • To one set of these systems, add 1% triethylamine.

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates (e.g., using a potassium permanganate stain, as amine compounds are often UV-inactive).

  • Select the solvent system that provides an Rf value of approximately 0.3 for this compound and gives the best separation from visible impurities. Note if the addition of triethylamine improves the spot shape.

Protocol 2: Column Chromatography with a Basic Modifier
  • Column Preparation:

    • Select an appropriately sized column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.[10]

  • Packing the Column:

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and to dislodge air bubbles.[10]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin protective layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, dissolve the crude material in a more polar solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Troubleshooting Workflow

troubleshooting_workflow start Start Purification tlc Perform TLC Analysis (with and without 1% TEA) start->tlc rf_check Is Rf ~0.3 and spot shape good? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No, Rf too high/low pack_column Pack Column with Silica + Eluent rf_check->pack_column Yes streaking Problem: Streaking/Tailing rf_check->streaking No, spot is streaked adjust_polarity->tlc add_tea Add 1% TEA to Eluent add_tea->tlc load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Is Separation Successful? analyze_fractions->separation_check combine_pure Combine Pure Fractions & Evaporate separation_check->combine_pure Yes no_elution Problem: No Elution separation_check->no_elution No, Compound Stuck poor_sep Problem: Poor Separation separation_check->poor_sep No, Mixed Fractions streaking->add_tea increase_polarity Use More Polar Eluent no_elution->increase_polarity re_optimize Re-optimize TLC with Different Solvents or Gradient poor_sep->re_optimize re_optimize->start increase_polarity->run_column

Caption: Troubleshooting workflow for this compound purification.

References

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Galaxie Blog. Available at: [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Chromatography: The Solid Phase (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP (n.d.). Phenomenex. Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid (2004). Biomedical Chromatography. Available at: [Link]

  • Tips for Flash Column Chromatography (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC (2023). Pharma Growth Hub. Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Available at: [Link]

  • Column chrom
  • 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis (n.d.). ChemicalBook.
  • Polar Compouds Separation_Column Recommendation (2006).
  • How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube.
  • Column chromatography (n.d.). Simon Fraser University.
  • A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Mobile Phase Optimization: A Critical Factor in HPLC (2025). Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques (2025).
  • 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one (n.d.).
  • Synthesis of 1-benzyl-3-methyl-4-piperidone (n.d.). PrepChem.com.
  • How to run column chrom
  • Chemical/Laboratory Techniques: Column Chrom
  • Chromatography: Solvent Systems For Flash Column (n.d.). University of Rochester, Department of Chemistry.
  • Column Chromatography (n.d.).
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  • Technical Support Center: Purification of Pyrazolidine-3,5-dione Deriv
  • TLC Tips and Tricks (n.d.). Merck.
  • Silica gel column preparation and compound purific
  • Technical Support Center: Synthesis and Purific
  • 3-methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column (n.d.). SIELC Technologies.
  • This compound (n.d.). PubChem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis (n.d.). BenchChem.
  • Piperidine Synthesis (2025). DTIC.
  • Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines (2025).
  • Principles of chromatography | Stationary phase (article) (n.d.). Khan Academy.
  • 3-[( E )-4Methoxybenzylidene]-1-methylpiperidin-4-one (2014).
  • 1-Methyl-4-piperidone synthesis (n.d.). ChemicalBook.
  • A purification process of silica (n.d.).
  • Furan, 5-heptyl-3-methyl-2-pentyl (n.d.). Organic Syntheses Procedure.

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Technical Support Center: Recrystallization of 3-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methylpiperidin-4-one and its derivatives. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the recrystallization process for this important class of heterocyclic ketones. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity crystalline products.

Section 1: The Science of Solvent Selection for Piperidinones

The success of any recrystallization hinges on the choice of solvent.[1] For this compound derivatives, which possess a polar ketone group and a secondary amine capable of hydrogen bonding, solvent selection requires careful consideration of polarity and chemical compatibility.[2]

The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility is the driving force for crystallization upon cooling.

Key Principles:
  • Polarity Matching ("Like Dissolves Like"): The piperidinone core is moderately polar. Therefore, solvents of intermediate to high polarity are often the best starting points. Highly nonpolar solvents (e.g., hexane, cyclohexane) are unlikely to dissolve these compounds even when hot, while highly polar solvents (e.g., water) might dissolve them too readily even at room temperature.[2]

  • Hydrogen Bonding: The secondary amine (N-H) and ketone group (C=O) can act as hydrogen bond donors and acceptors, respectively. Protic solvents like alcohols (ethanol, methanol, isopropanol) can interact strongly with these groups, influencing solubility.

  • Chemical Inertness: The solvent must not react with the compound.[3][4] For instance, using an acidic solvent with a basic piperidine derivative could lead to salt formation, altering the solubility profile entirely.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[3]

The Decision Workflow for Solvent Selection

The following diagram illustrates a systematic approach to identifying a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_tests Solvent Screening start Start: Crude This compound Derivative test_solvents Test Solubility in Small-Scale Vials (~10mg solid, ~0.2mL solvent) start->test_solvents ethanol Ethanol ipa Isopropanol (IPA) ethyl_acetate Ethyl Acetate acetone Acetone water Water dissolves_cold Dissolves in Cold Solvent? ethanol->dissolves_cold ipa->dissolves_cold ethyl_acetate->dissolves_cold acetone->dissolves_cold water->dissolves_cold dissolves_hot Dissolves when Heated to Boiling? dissolves_cold->dissolves_hot No unsuitable Unsuitable: Too Soluble dissolves_cold->unsuitable Yes crystals_on_cooling Crystals Form upon Cooling? dissolves_hot->crystals_on_cooling Yes insoluble Unsuitable: Insoluble dissolves_hot->insoluble No try_mixed Consider Mixed Solvent System crystals_on_cooling->try_mixed No (or Oiling Out) suitable Suitable Solvent Found! crystals_on_cooling->suitable Yes

Caption: A flowchart for systematically screening potential recrystallization solvents.

Section 2: Recommended Solvent Systems

Based on literature reviews and empirical data, certain solvents and solvent systems have proven effective for piperidin-4-one derivatives.[5]

Derivative TypeRecommended Single SolventsRecommended Mixed SolventsRationale & Notes
Simple N-unsubstituted or N-alkyl derivatives Ethanol, Isopropanol (IPA), AcetoneEthanol/Water, Acetone/HexaneThese derivatives are moderately polar. Alcohols often provide the ideal solubility gradient.[5] For mixed systems, water or hexane can be used as an anti-solvent.[3]
N-aryl or N-benzyl derivatives Ethanol, Ethyl Acetate, TolueneDichloromethane/Methanol (1:1), Ethanol/Ethyl AcetateIncreased non-polar character from the aromatic ring may require a less polar solvent like ethyl acetate or a mixed system to fine-tune solubility.[5]
Hydrochloride Salts Ethanol, Methanol, WaterEthanol/Isopropanol, Methanol/Ethyl AcetateThe ionic nature of the salt dramatically increases polarity. Highly polar, protic solvents are required. Recrystallization from water is often effective but may require slow evaporation.[6][7]
Derivatives with multiple aromatic groups Ethanol, Benzene/Petroleum EtherEthanol/Ethyl AcetateThese compounds often require a solvent mixture to achieve the desired solubility characteristics.[5]

Section 3: Standard Recrystallization Protocol

This protocol provides a robust starting point. Adjustments may be necessary based on the specific derivative and chosen solvent.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent—just enough to create a slurry. Heat the mixture to a gentle boil with stirring (using a magnetic stir bar is ideal).

  • Achieve Saturation: Continue adding the solvent dropwise from a hot pipette until the solid just dissolves.[1] Adding a large excess of solvent is the most common reason for poor yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[10] Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities.[11]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the recrystallization of this compound derivatives.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a very common issue, typically caused by two main problems: using too much solvent or supersaturation.[8]

  • Problem: Too much solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (5-10% of the volume) in a fume hood. Allow the concentrated solution to cool again.[8][12]

  • Problem: Supersaturation. The solution contains more dissolved solute than it theoretically should, and the crystals lack a surface to begin growing on.[8]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][10] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[10]

Q2: My compound separated as an oil instead of crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[8][10] It is also common when the compound is highly impure.

  • Causality: The high concentration of the solute effectively depresses its own melting point, causing it to come out of solution as a supercooled liquid (oil) rather than a solid crystal lattice. Impurities often dissolve preferentially in this oil, frustrating the purification process.[10][13]

  • Solutions:

    • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) to lower the saturation point.[8][10] This ensures that the compound will begin to crystallize at a lower temperature, hopefully below its melting point.

    • Slow Down Cooling: After re-dissolving, ensure the solution cools as slowly as possible. Insulate the flask to retain heat longer.[8]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q3: My final yield is very low. Where did my compound go?

A3: A low yield is most often traced back to experimental technique.

  • Possible Causes:

    • Excess Solvent: As discussed in Q1, using too much hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[10]

    • Premature Crystallization: If the compound crystallized during a hot filtration step, a significant portion of the product may have been lost.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of the product.

    • Incomplete Transfer: Mechanical losses from transferring the solid between flasks and the filter funnel.

  • Troubleshooting: If you still have the mother liquor (the filtrate), you can try to recover more product by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I choose between a single-solvent and a mixed-solvent recrystallization?

A: Always try to find a suitable single solvent first, as it is a simpler procedure.[2] A mixed-solvent system is used when no single solvent has the ideal property of dissolving the compound when hot but not when cold. In this system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid). A drop or two of the "good" solvent is then added to clarify the solution before it is allowed to cool slowly.[2]

Q: The literature mentions using ethanol for a similar compound, but it's not working for my derivative. Why?

A: Small changes in the structure of a derivative can significantly alter its polarity and crystal lattice energy, leading to different solubility behavior. A methyl group versus an ethyl group, or a fluoro- versus a chloro-substituent on an aromatic ring, can be enough to require a different solvent system. Always perform a small-scale solvent screen for your specific compound.[2]

Q: Can I put my hot flask directly into an ice bath to speed things up?

A: This is strongly discouraged. Rapid cooling leads to the formation of small, impure crystals because impurities get trapped in the rapidly forming crystal lattice.[10][11] Slow, gradual cooling is essential for growing large, high-purity crystals.[1]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2001).
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

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managing reaction temperature for optimal 3-Methylpiperidin-4-one yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methylpiperidin-4-one. This molecule is a critical building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceuticals.[1][2] Achieving an optimal yield of this piperidone derivative is highly dependent on the precise control of reaction parameters, with temperature being one of the most critical variables.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will explore temperature management within the context of common synthetic routes, including the Dieckmann Condensation and Reductive Amination, providing a framework for rational experimental design.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature as the root cause and solution.

Question: My yield is consistently low, and the reaction doesn't seem to go to completion. Should I just increase the heat?

Answer: While insufficient heat can lead to slow or stalled reactions, indiscriminately increasing the temperature is a common pitfall that can often worsen the outcome. Before adjusting the temperature, consider the specific synthetic route you are employing.

  • For Cyclization Reactions (e.g., Dieckmann Condensation): These reactions require a certain activation energy to proceed. If the temperature is too low, the rate of the desired intramolecular cyclization will be impractically slow. A gradual, controlled increase in temperature is advisable. For instance, some Dieckmann condensations are run at reflux to drive the reaction to completion.[3][4] However, be aware that excessive heat can promote side reactions.

  • For Reductive Amination: This is often a multi-step, one-pot process. The initial formation of the imine or enamine may benefit from room temperature or gentle heating. However, the subsequent reduction step, especially with reactive hydrides like sodium borohydride, is often exothermic and requires cooling (e.g., 0-5 °C) to prevent over-reduction or decomposition of the reducing agent.[5] In this case, low yield might stem from improper temperature control during the reduction phase, not the initial condensation.

Recommended Action:

  • Confirm Reaction Kinetics: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, LC-MS). If the concentration of starting material is not decreasing over time, a modest and incremental increase in temperature (e.g., 5-10 °C increments) is a logical next step.

  • Evaluate Reagent Stability: Ensure your reagents and the target molecule are stable at higher temperatures. This compound has a boiling point of approximately 182.6 °C at standard pressure, but thermal degradation can occur below this point.[6][7]

  • Consider Solvent: The reaction temperature is often limited by the boiling point of the solvent. Switching to a higher-boiling point solvent is an option, but this must be done with careful consideration of solubility and potential solvent-reagent interactions.

Question: I'm getting a good conversion of my starting material, but the final product is impure with significant byproducts. How can temperature management help?

Answer: This is a classic symptom of a reaction temperature that is too high. Excessive thermal energy can open up undesired reaction pathways that compete with the formation of this compound.

  • In Dieckmann Condensations: The primary competing reaction is intermolecular condensation, where two different diester molecules react with each other instead of one molecule cyclizing. This is particularly problematic in concentrated solutions. High temperatures provide the kinetic energy to overcome the steric hindrance of this intermolecular pathway. Using lower temperature conditions, often in conjunction with sterically hindered bases like potassium tert-butoxide (t-BuOK) or LDA in aprotic solvents, can significantly favor the desired intramolecular cyclization.[8]

  • Decomposition: Reactants, intermediates, or even the final product can decompose at elevated temperatures, leading to a complex mixture of impurities.

  • Side Reactions: In Mannich reactions, which are also used to synthesize piperidone scaffolds, high temperatures can lead to the formation of complex condensation products or polymers.[9]

Recommended Action:

  • Lower the Reaction Temperature: This is the most direct approach. Attempt the reaction at a lower temperature for a longer duration. What fails to complete in 2 hours at 80 °C might proceed cleanly to 90% yield in 24 hours at 40 °C.

  • High-Dilution Conditions: For intramolecular reactions like the Dieckmann condensation, performing the reaction under high-dilution conditions (i.e., very low concentration) can physically separate the molecules, making the desired intramolecular pathway statistically more likely than the intermolecular one. This is often done by the slow addition of the substrate to a heated solution of the base.

  • Analyze Byproducts: Isolate and identify the major byproducts. Understanding their structure will provide crucial clues about the undesired reaction pathways that are occurring, allowing you to make more informed adjustments to the reaction conditions.

Process Optimization Diagram

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature based on experimental outcomes.

Temperature_Optimization_Workflow start Initial Synthesis Attempt outcome Analyze Yield & Purity (TLC, GC-MS, NMR) start->outcome high_yield Optimal Conditions Achieved Proceed to Scale-Up outcome->high_yield High Yield & High Purity low_yield Problem: Low Yield outcome->low_yield Low Yield impure Problem: High Impurity outcome->impure High Yield & Low Purity incomplete Is Starting Material Consumed? low_yield->incomplete decrease_temp Action: Decrease Temperature & Extend Reaction Time impure->decrease_temp analyze_byproducts Action: Identify Byproducts (e.g., Intermolecular vs. Decomposition) impure->analyze_byproducts For Deeper Insight increase_temp Action: Cautiously Increase Temp (e.g., +10°C) or Extend Time incomplete->increase_temp No byproducts Are Byproducts Formed? incomplete->byproducts Yes increase_temp->outcome decrease_temp->outcome

Caption: A decision workflow for optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the most common this compound synthesis methods?

A1: Optimal temperatures are highly dependent on the specific reagents, solvents, and scale. However, the following table provides general guidelines based on established protocols.

Synthesis MethodStepTypical Temperature RangeRationale & Key Considerations
Dieckmann Condensation CyclizationRoom Temp to Reflux (e.g., 78 °C in Ethanol)Higher temperatures drive the reaction to completion but risk byproduct formation. Lower temperatures are achievable with stronger, non-nucleophilic bases (e.g., LDA, NaH) in aprotic solvents (e.g., THF, Toluene).[3][4][8]
Reductive Amination Imine FormationRoom Temperature to 50 °CGentle heating can accelerate the initial condensation between the ketone precursor and the amine.
Reduction (NaBH₄)0 °C to 5 °CThis step is often exothermic. Low temperatures are critical to control the reaction rate, prevent over-reduction, and maintain the stability of the borohydride reducing agent.[5]
Reduction (STAB)Room TemperatureSodium triacetoxyborohydride (STAB) is a milder reducing agent, allowing the reaction to be run safely at ambient temperature.[10][11]
Catalytic Hydrogenation Pyridine ReductionRoom Temp to 40 °CThis method is often run at moderate pressures (e.g., 5 bar H₂) and slightly elevated temperatures to ensure a reasonable reaction rate without degrading the catalyst.[12]

Q2: How does my choice of solvent affect the reaction temperature?

A2: The solvent plays a pivotal role in three ways:

  • Boiling Point: For reactions run at reflux, the solvent's boiling point directly sets the maximum temperature of the reaction. Toluene (b.p. 111 °C) will provide more thermal energy than tetrahydrofuran (THF, b.p. 66 °C).

  • Solubility: All reactants, intermediates, and catalysts must be sufficiently soluble at the chosen reaction temperature to ensure a homogeneous reaction environment and efficient kinetics.

  • Stability and Reactivity: Some solvents can react with strong bases or reagents. For instance, using protic solvents like ethanol with a strong base like NaH is generally avoided as the solvent will be deprotonated. Aprotic solvents like THF or toluene are preferred for such reactions.[4]

Q3: What are the best practices for accurately monitoring and controlling temperature in the lab?

A3: Precise control is key.

  • Monitoring: Use a calibrated digital thermometer or thermocouple with the probe placed directly in the reaction mixture (not just in the heating bath) to measure the true internal temperature.

  • Heating: Use a heating mantle connected to a proportional-integral-derivative (PID) controller for stable and accurate temperature regulation. Avoid manual control with a simple rheostat, which can lead to significant temperature fluctuations.

  • Cooling: For sub-ambient temperatures, use an ice-water bath (0 °C), an ice-salt bath (down to -20 °C), or a cryostat for precise electronic cooling.

  • Stirring: Ensure efficient and continuous stirring throughout the reaction. This prevents the formation of local hot spots, ensures even heat distribution, and promotes contact between reagents.

Experimental Protocol: Dieckmann Condensation for a β-Keto Ester Precursor

This protocol is an example of an intramolecular cyclization to form a piperidone precursor, where temperature control during reflux is critical.

Objective: To synthesize a cyclic β-keto ester via Dieckmann condensation.

Materials:

  • Appropriate diester precursor (e.g., a 1,7-diester for a six-membered ring)[13]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching excess NaH if necessary, use with extreme caution)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen/argon inlet, and a thermometer. Ensure the system is under an inert atmosphere.

  • Base Addition: To a solution of the diester (1.0 eq) in dry toluene, carefully add sodium hydride (1.5 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Initial Stirring: Stir the resulting mixture at room temperature for 30-60 minutes.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux (approx. 110-111 °C for toluene) using a temperature-controlled heating mantle.

  • Reaction Monitoring: Maintain the reflux for 12-24 hours. Monitor the reaction's progress by periodically taking small aliquots (carefully quenching them in a separate vial with dilute acid) and analyzing them by TLC or GC-MS. The reaction is complete upon the disappearance of the starting diester.[4]

  • Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography to afford the desired cyclic β-keto ester.

References

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.
  • ResearchGate. (n.d.). General mechanism of Dieckmann condensation. ResearchGate.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Alfa Chemistry.
  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry.
  • Wikipedia. (2023). Dieckmann condensation. Wikipedia.
  • NIH. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company.
  • Smolecule. (n.d.). Buy this compound | 5773-58-0. Smolecule.
  • Benchchem. (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Benchchem.
  • NIH. (n.d.). Recent progress in the chemistry of β-aminoketones. PMC - NIH.
  • ChemicalBook. (2025). This compound - Safety Data Sheet. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Benchchem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
  • Chemsrc. (2025). 3-methyl-4-piperidone | CAS#:5773-58-0. Chemsrc.

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Technical Support Center: Synthesis of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methylpiperidin-4-one. This guide is designed to provide in-depth, practical advice for the critical work-up and purification stages of this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your outcomes.

The synthesis of this compound, a key building block in medicinal chemistry, often involves a Dieckmann condensation followed by hydrolysis and decarboxylation, or the deprotection of an N-protected precursor.[1][2] The success of the synthesis hinges on a meticulous work-up procedure to isolate the target compound from byproducts, salts, and unreacted starting materials. This guide addresses the most common challenges encountered during this phase.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: I have completed the reaction, but after performing a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), my organic layers show little to no product by TLC or NMR. Where did my product go?

Answer: This is a classic and frequent issue when working with basic amines like piperidones. The most likely cause is that your product is protonated and remains dissolved in the aqueous layer.

  • Causality: this compound is a secondary amine with a pKa around 9.[3] If the aqueous phase is acidic or even neutral (pH ≤ 7), the piperidine nitrogen will be protonated, forming a water-soluble ammonium salt (e.g., this compound hydrochloride). This salt is highly polar and will not partition into common organic solvents.

  • Solution Protocol:

    • pH Adjustment: Before extraction, you must basify the aqueous layer. While stirring, add a suitable base such as a saturated sodium bicarbonate solution, 1-2M sodium hydroxide, or potassium carbonate until the pH of the aqueous phase is basic (pH 9-11).[4][5] Confirm the pH using litmus paper or a pH meter.

    • Thorough Extraction: Once basified, the amine is in its neutral, "free base" form, which is significantly more soluble in organic solvents. Proceed with multiple extractions (e.g., 3 x volume of dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[6][7]

    • Salting Out (Optional): If you suspect your product has some water solubility even in its free base form, saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the solubility of organic compounds in the aqueous phase and can improve extraction efficiency.

Question 2: During the basic extraction, I've formed a persistent emulsion that won't separate. How can I break it?

Answer: Emulsion formation is common when basic aqueous solutions are vigorously mixed with organic solvents, especially in the presence of salts or partially soluble byproducts.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have affinity for both phases. Vigorous shaking during extraction can easily lead to their formation.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Often, the layers will separate on their own.

    • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Gentle Agitation: Gently swirl the separatory funnel in a circular motion rather than shaking it vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and aid separation.

    • Solvent Addition: Add a small amount of the organic solvent used for extraction to see if it helps break the emulsion.

Question 3: I have isolated the intermediate β-keto ester from a Dieckmann condensation, but the subsequent hydrolysis and decarboxylation step is slow or incomplete. How can I drive the reaction to completion?

Answer: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid requires forcing conditions. Incomplete reaction is usually due to insufficient acid concentration or temperature.

  • Causality: This step is a classic acid-catalyzed ester hydrolysis followed by the thermal decarboxylation of a β-keto acid.[2] The process is not instantaneous and requires sufficient thermal energy and hydronium ion concentration.

  • Optimized Protocol:

    • Acid Choice: Use a strong mineral acid. Refluxing in 3-6M hydrochloric acid or sulfuric acid is standard.[8][9]

    • Temperature and Time: Ensure the reaction mixture is heated to a steady reflux (typically >100 °C). Monitor the reaction by TLC until the starting β-keto ester spot is completely consumed. This can take several hours (3-12 h).[7]

    • Monitoring CO₂ Evolution: The decarboxylation step releases carbon dioxide gas. You should observe bubbling during the reflux. The reaction is often complete when gas evolution ceases.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route where work-up is critical?

A: The Dieckmann condensation of diesters like diethyl 3,3'-methyliminodipropionate is a very common route.[2] The work-up involves neutralizing the basic condensation reaction, extracting the resulting cyclic β-keto ester, and then performing an acidic hydrolysis and decarboxylation to get the final product.[10][11][12][13] Each step presents unique challenges addressed in the troubleshooting guide.

Q: How do I properly handle the work-up after a Boc-deprotection to get the hydrochloride salt?

A: If you are synthesizing this compound by removing a tert-butyloxycarbonyl (Boc) protecting group, the work-up is straightforward. Typically, the deprotection is done using a strong acid like trifluoroacetic acid (TFA) or ethanolic HCl.[14]

  • Monitor Reaction: Ensure the starting material is fully consumed via TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acid and solvent.

  • Trituration/Precipitation: Add a non-polar solvent like diethyl ether or hexanes to the residue. This will cause the hydrochloride or TFA salt of the product to precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash it with a small amount of the non-polar solvent, and dry it under vacuum. The crude salt is often pure enough for the next step or can be recrystallized from a solvent mixture like ethanol/ether.[15][16]

Q: What is the best method for purifying the final this compound free base?

A: The free base is often a colorless to light yellow liquid or a low-melting solid.[3]

  • Vacuum Distillation: This is the preferred method for purification on a larger scale. The boiling point is reported as 50-51 °C at 2 Torr.[3] This method effectively removes non-volatile impurities and residual solvent.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate containing a small amount (e.g., 1%) of triethylamine to prevent the product from streaking on the acidic silica gel.[6]

Q: My final product is a yellow or brown oil. What causes this discoloration and how can I fix it?

A: Discoloration often indicates minor impurities from oxidation or side reactions. While vacuum distillation is the best remedy, you can also try an activated carbon treatment. Dissolve the crude product in a suitable solvent (like ethanol), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite® to remove the carbon. After removing the solvent, proceed with distillation or another purification method.

Data Summary and Protocols

Key Work-up Parameters
ParameterRecommended Value/SolventRationale & Notes
Extraction pH 9 - 11To ensure the amine is in its neutral free base form for solubility in organic solvents.
Extraction Solvents Dichloromethane, Ethyl Acetate, TolueneGood solvency for the free base. Dichloromethane is denser than water, which can simplify extractions.[6][7]
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄)To remove residual water from the combined organic extracts before solvent evaporation.
Purification Method Vacuum DistillationHighly effective for the liquid free base. B.p. ~50-51 °C @ 2 Torr.[3]
Purification (Salt) Recrystallization (e.g., Ethanol/Ether)For purifying the solid hydrochloride salt.[4][15][16]

Experimental Workflow Diagrams

Diagram 1: General Work-up & Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to the final purified product.

G cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification crude_mix Crude Reaction Mixture ph_adjust pH Adjustment (Basify to pH 9-11) crude_mix->ph_adjust extraction Solvent Extraction (e.g., DCM, EtOAc) ph_adjust->extraction drying Dry Organic Layers (e.g., Na2SO4) extraction->drying concentrate Concentrate Under Reduced Pressure drying->concentrate purify Purification concentrate->purify distill Vacuum Distillation purify->distill Liquid Free Base chrom Column Chromatography purify->chrom Small Scale / High Purity pure_product Pure this compound distill->pure_product chrom->pure_product

Caption: Workflow for the work-up and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

This diagram illustrates the decision-making process when troubleshooting a low yield after extraction.

G start Problem: Low/No Yield in Organic Layer check_ph Check pH of Aqueous Layer start->check_ph is_acidic Is pH < 8? check_ph->is_acidic Yes is_basic Is pH > 8? check_ph->is_basic No remedy_ph Action: Basify to pH 9-11 with NaOH or K2CO3 is_acidic->remedy_ph check_emulsion Check for Emulsion or Third Layer is_basic->check_emulsion re_extract Re-extract Aqueous Layer remedy_ph->re_extract final_check Re-evaluate Yield re_extract->final_check emulsion_yes Emulsion Present? check_emulsion->emulsion_yes Yes emulsion_no No Emulsion check_emulsion->emulsion_no No remedy_emulsion Action: Add Brine, Filter through Celite® emulsion_yes->remedy_emulsion check_solubility Consider Product Water Solubility emulsion_no->check_solubility remedy_emulsion->re_extract remedy_solubility Action: Saturate Aqueous Layer with NaCl (Brine) check_solubility->remedy_solubility remedy_solubility->re_extract

Caption: Troubleshooting logic for low extraction yield of basic amine products.

References

  • This compound hydrochloride - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Natural and Applied Sciences, 21(2). Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. (n.d.). Quick Company. Retrieved from [Link]

  • CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. (2015). Google Patents.
  • CN114044783A - Preparation method of idoxaban and intermediate thereof. (2022). Google Patents.
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010). Google Patents.
  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org. (2005). Sciencemadness.org. Retrieved from [Link]

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate - Chemistry Stack Exchange. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 3-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The 3-methylpiperidin-4-one scaffold is a prevalent motif in a wide array of pharmacologically active compounds, and the stereochemical configuration of the methyl group at the C3 position, as well as the relative stereochemistry of other substituents, can profoundly influence receptor binding and metabolic profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of this compound derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple listing of methods. It is designed to provide the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate technique for your specific research needs.

The Central Challenge: Relative and Absolute Configuration

The stereochemical puzzle presented by this compound derivatives is twofold. First, determining the relative configuration —the spatial relationship between the C3-methyl group and other substituents on the piperidine ring (e.g., cis or trans). Second, for chiral molecules, assigning the absolute configuration (R or S) at each stereocenter. Each of the techniques discussed herein offers unique advantages and limitations in addressing these challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution, providing a wealth of information about connectivity and spatial relationships.[2] For this compound derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is indispensable for determining relative stereochemistry.

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å).[3] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly revealing for determining the relative stereochemistry of substituted piperidones.[3][4]

dot graph TD { A[Proton A] -- "Through-space interaction (<5Å)" --> B[Proton B]; B -- "NOE observed in NOESY spectrum" --> C{Relative Stereochemistry Deduced}; }

Caption: The fundamental principle of a NOESY experiment.

For a this compound derivative existing in a chair conformation, the observation of a NOESY correlation between the C3-methyl protons and an axial proton at C2 or C5 would strongly suggest a cis relationship. Conversely, the absence of such a correlation, and potentially the presence of a correlation to an equatorial proton, would indicate a trans relationship.

Table 1: Interpreting NOESY Data for a 3-Methyl-Substituted Piperidin-4-one

Observed NOESY CorrelationImplied ProximityDeduced Relative Stereochemistry
C3-Methyl H ↔ C2-Axial HC3-Methyl and C2-H are on the same face of the ringcis
C3-Methyl H ↔ C5-Axial HC3-Methyl and C5-H are on the same face of the ringcis
C3-Methyl H ↔ C2-Equatorial HC3-Methyl and C2-H are on opposite faces of the ringtrans
C3-Methyl H ↔ C5-Equatorial HC3-Methyl and C5-H are on opposite faces of the ringtrans
Experimental Protocol: 2D NOESY for a this compound Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and stable.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.[5]

  • NOESY Parameter Optimization:

    • Use a standard noesyph pulse program.[5]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The mixing time (d8) is a crucial parameter. For small molecules like piperidone derivatives, a mixing time of 400-800 ms is a good starting point.[5] It is often beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of NOE correlations.

    • Set the number of scans (ns) based on the sample concentration to achieve an adequate signal-to-noise ratio. A multiple of 8 or 16 is typically used for phase cycling.[6]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully.

    • Analyze the cross-peaks off the diagonal. The presence of a cross-peak between two protons indicates their spatial proximity.

Assigning Absolute Configuration with Chiral Derivatizing Agents (CDAs)

Standard NMR cannot distinguish between enantiomers. However, by reacting the this compound derivative with a chiral derivatizing agent (CDA), such as Mosher's acid, a pair of diastereomers is formed.[2] These diastereomers will have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original enantiomer.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides an unparalleled level of structural detail, including precise bond lengths, bond angles, and, crucially, the unambiguous determination of both relative and absolute stereochemistry.[2][7]

dot graph TD { A[Single Crystal] --> B{X-ray Diffraction}; B --> C[Electron Density Map]; C --> D{3D Molecular Structure}; D --> E{Absolute Configuration}; }

Caption: The workflow of single-crystal X-ray crystallography.

The primary challenge of this technique lies in the growth of high-quality single crystals, which can be a time-consuming and often empirical process.[8]

Experimental Protocol: X-ray Crystallography of a this compound Derivative
  • Crystallization:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) to find conditions where the compound has moderate solubility.[8]

    • Crystal Growth Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[8]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor will induce crystallization.[8]

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[8]

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[8]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

  • Absolute Configuration Determination: For chiral compounds crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the absolute configuration.

Vibrational Circular Dichroism (VCD): Stereochemistry in Solution without Crystallization

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] A key advantage of VCD is that it provides information about the absolute configuration of a molecule in solution, thus circumventing the need for crystallization.[10][11]

The VCD spectrum of one enantiomer is the mirror image of the other. The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known configuration.[9]

Experimental Protocol: VCD Analysis of a Chiral this compound Derivative
  • Sample Preparation:

    • Dissolve a relatively high concentration of the sample (5-10 mg) in a small volume (100-150 µL) of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is transparent in the infrared region of interest.[11]

  • Data Acquisition:

    • Acquire the VCD and infrared absorption spectra simultaneously using a VCD spectrometer.

    • Data collection times can be several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the this compound derivative using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.

    • A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[11]

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers

Chiral HPLC is an indispensable technique for separating enantiomers, which is essential for determining enantiomeric purity and for isolating individual enantiomers for further characterization.[12] While it does not directly provide the absolute configuration, it is a powerful tool for resolving stereoisomers.

dot graph TD { A[Racemic Mixture] --> B(Chiral HPLC Column); B --> C{Separated Enantiomers}; C --> D[Quantification]; }

Caption: The principle of chiral HPLC for enantiomer separation.

Experimental Protocol: Chiral HPLC Method Development for a this compound Derivative
  • Column Screening:

    • Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point.

    • Test different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[13]

  • Method Optimization:

    • Once a promising CSP and mobile phase system are identified, optimize the separation by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

    • For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[13]

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14]

Comparative Analysis of Techniques

The choice of technique for stereochemical determination depends on several factors, including the nature of the sample, the information required, and the available instrumentation.

Table 2: Comparison of Techniques for Stereochemical Confirmation of this compound Derivatives

FeatureNMR SpectroscopyX-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral HPLC
Information Provided Relative stereochemistry, solution conformationAbsolute and relative stereochemistry, solid-state conformationAbsolute configuration in solutionSeparation and quantification of enantiomers
Sample Requirements Soluble, ~5-10 mgHigh-quality single crystalSoluble, ~5-10 mg, high concentrationSoluble, small amount for analytical scale
Primary Advantage Provides detailed information about solution-state structure and dynamicsUnambiguous determination of 3D structureNo crystallization required, provides absolute configuration in solutionExcellent for determining enantiomeric purity and for preparative separation
Primary Limitation Does not directly provide absolute configuration (requires CDAs)Crystal growth can be a significant bottleneckRequires access to specialized equipment and computational resourcesDoes not provide absolute configuration directly
Throughput ModerateLowModerateHigh (for analytical scale)

Conclusion: An Integrated Approach

For a comprehensive and unambiguous determination of the stereochemistry of this compound derivatives, an integrated approach is often the most robust. NMR spectroscopy, particularly 2D NOESY, is an excellent first step for elucidating the relative stereochemistry in solution. If the compound is chiral and can be crystallized, single-crystal X-ray crystallography provides the definitive answer for both relative and absolute configuration. In cases where crystallization is challenging, VCD offers a powerful alternative for determining the absolute configuration in solution. Finally, chiral HPLC is the go-to method for assessing enantiomeric purity and for obtaining enantiomerically pure samples for further biological evaluation.

By understanding the strengths and limitations of each technique, researchers can strategically select the most efficient and effective methods to confidently assign the stereochemistry of these important pharmaceutical building blocks, thereby accelerating the drug discovery and development process.

References

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  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • De Simone, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2277–2287. [Link]

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  • Reek, J. N. H., et al. (2023). Synthesis and VCD Spectroscopic Characterization of a Series of Azacryptands from a Chiral Valine-Based Derivative of Tris(2-aminoethyl)amine (TREN). Chemistry – A European Journal, e202302324. [Link]

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A Comparative Guide to the Biological Activity of 3-Methylpiperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in diverse biological interactions.[1][2] Among the various substituted piperidones, the 3-Methylpiperidin-4-one scaffold has emerged as a particularly versatile template in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] This guide provides a comparative analysis of the biological activities of various this compound analogs, supported by experimental data and insights into their structure-activity relationships (SAR).

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of this compound analogs as potent anticancer agents.[1][5][6] These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, often with greater efficacy than existing chemotherapeutic drugs.[7]

A notable study synthesized a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and evaluated their cytotoxic effects on various hematological cancer cell lines.[1] The results, summarized in the table below, demonstrate that specific substitutions on the aryl rings significantly influence the anticancer activity.

Compound IDAr-GroupCell LineCC50 (µM)
Compound II 4-chlorophenylH929 (Multiple Myeloma)~1
Compound IV 4-methylphenylH929 (Multiple Myeloma)~1
Compound V 4-methoxyphenylH929 (Multiple Myeloma)~1
Melphalan (Standard Drug)(Average over 9 lines)17.8

Data synthesized from multiple studies, including[1][7]. CC50 is the concentration at which 50% of cell population is dead.

Compounds II and IV, with 4-chlorophenyl and 4-methylphenyl substitutions respectively, exhibited significant cytotoxicity against the H929 multiple myeloma cell line, with complete inhibition of cell proliferation observed at 5 µM.[1] Further investigations revealed that these compounds induce apoptosis by upregulating the mRNA expression of the tumor suppressor gene p53 and the pro-apoptotic protein Bax.[1][8] This suggests a mechanism of action involving the activation of the intrinsic apoptotic pathway.[7]

Another study on curcumin analogs derived from N-methyl-4-piperidone demonstrated strong to moderate cytotoxic activity against the T47D breast cancer cell line.[9] Specifically, N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone showed a potent IC50 value of 4 µg/mL.[9]

The general workflow for evaluating the anticancer potential of these analogs is depicted below:

Caption: General workflow for the synthesis and evaluation of anticancer activity of this compound analogs.

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[3][10][11] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12]

A study on substituted piperidin-4-one oxime ethers revealed that the nature and position of substituents play a crucial role in determining the antimicrobial potency.[10] For instance, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime exhibited good antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) comparable to the standard drug streptomycin.[10] In the same series, compounds with 2-chlorophenylmethyl and 2-bromophenylmethyl oxime ethers showed potent antifungal activity against Aspergillus flavus and Candida-51, respectively.[10]

Another study focused on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones.[3] These compounds were screened for their in vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, and for antifungal activity against several fungal species. Many of these derivatives exhibited significant antimicrobial and antifungal activity when compared to the standard drugs ampicillin and terbinafine.[3]

The following table summarizes the antimicrobial activity of selected this compound analogs:

Compound TypeTarget OrganismActivity
Oxime ethersBacillus subtilisGood antibacterial activity
Oxime ethersAspergillus flavus, Candida-51Potent antifungal activity
ThiosemicarbazonesS. aureus, E. coli, B. subtilisSignificant antibacterial activity
ThiosemicarbazonesM. gypseum, M. canis, C. albicansSignificant antifungal activity

Data synthesized from[3][10].

Anticonvulsant Potential: Modulating Neuronal Excitability

The exploration of this compound analogs has also extended to the central nervous system, with several derivatives showing promising anticonvulsant properties.[13][14][15][16] The mechanism of action is often linked to the modulation of ion channels, such as voltage-sensitive sodium and calcium channels, which are crucial for regulating neuronal excitability.[16]

One study investigated a series of N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione.[16] All tested compounds showed significant anticonvulsant activity in the maximal electroshock (MEST) test in mice.[16] Notably, some of these compounds also exhibited analgesic properties, suggesting a broader therapeutic potential.[16] Another study on N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones found that compounds with electron-withdrawing groups on the 4-arylpiperazine moiety were particularly active in the maximal electroshock seizure (MES) test.[14]

The general structure-activity relationship for anticonvulsant activity is illustrated below:

SAR_Anticonvulsant cluster_Substituents Key Substitutions for Enhanced Activity Core This compound Core Key for basic activity Arylpiperazine N-Arylpiperazine Moiety Electron-withdrawing groups increase activity Core->Arylpiperazine Alkyl_Spacer Alkyl Spacer Length Ethylene or propylene spacer is optimal Core->Alkyl_Spacer Phenyl_Group Phenyl Group at C3 Methyl substitution can be beneficial Core->Phenyl_Group

Caption: Key structural features influencing the anticonvulsant activity of this compound analogs.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a remarkable diversity of biological activities. The evidence presented in this guide underscores the potential of these compounds in the development of new anticancer, antimicrobial, and anticonvulsant therapies. The structure-activity relationships discussed highlight the importance of targeted chemical modifications to optimize the potency and selectivity of these analogs. Further research into the precise molecular mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

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3-Methylpiperidin-4-one vs N-Boc-4-piperidone in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthetic Strategy: 3-Methylpiperidin-4-one vs. N-Boc-4-piperidone

For researchers and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] Among the most versatile building blocks for constructing this motif are substituted piperidin-4-ones. This guide provides a detailed comparison of two prominent examples: this compound and N-Boc-4-piperidone, offering insights into their respective strengths and strategic applications.

The Contenders: A Structural and Reactivity Overview

At first glance, both molecules offer a ketone handle for elaboration and a piperidine core. However, their key substituents—a C-3 methyl group versus an N-Boc protecting group—impart fundamentally different chemical personalities, guiding their use in distinct synthetic strategies.

This compound is characterized by a methyl group adjacent to the carbonyl. This feature introduces a permanent stereocenter and steric bulk, which can influence the conformation of the piperidine ring and the stereochemical outcome of subsequent reactions.[3] It is often employed when a C-3 alkyl substituent is a required feature of the final target molecule.

N-Boc-4-piperidone , or tert-butyl 4-oxopiperidine-1-carboxylate, features a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The primary role of the Boc group is to act as a protecting group, temporarily masking the reactivity of the piperidine nitrogen.[4] This prevents the secondary amine from participating in undesired side reactions like self-condensation, Michael additions, or acting as a competing nucleophile.[4][5] The Boc group is robust but can be readily removed under mild acidic conditions, revealing the nitrogen for late-stage functionalization.[6][7]

G cluster_0 Structural Comparison mol1 mol1 lab1 This compound Key Feature: C-3 Methyl Group - Introduces a stereocenter - Steric influence on reactivity mol2 mol2 lab2 N-Boc-4-piperidone Key Feature: N-Boc Group - Protects the secondary amine - Enables late-stage N-functionalization G start N-Boc-4-piperidone + Primary Amine (R-NH2) step1 Iminium Ion Formation (Weakly Acidic, e.g., AcOH) start->step1 - H2O step2 In-situ Reduction (e.g., NaBH(OAc)3) step1->step2 step3 4-Amino-N-Boc-piperidine Derivative step2->step3 step4 Acidic Deprotection (e.g., HCl, TFA) step3->step4 + H+ end Final N-unsubstituted 4-Aminopiperidine step4->end

Caption: Synthetic workflow using N-Boc-4-piperidone.

This compound: A More Complex Scenario

Using this compound in a reductive amination presents a different set of challenges and considerations. The secondary amine is reactive and can compete with the desired primary amine reactant. Furthermore, the presence of the 3-methyl group can sterically hinder the approach of the amine to the carbonyl, potentially requiring more forcing conditions.

To circumvent the issue of the reactive secondary amine, a common strategy is to first N-alkylate or N-arylate the piperidone (e.g., N-benzylation) before proceeding with the reductive amination. [8]This adds steps to the synthesis but ensures a clean reaction at the C-4 position. The stereochemistry of the 3-methyl group can also influence the diastereoselectivity of the reduction step, yielding a mixture of cis and trans products, which may or may not be desirable depending on the target molecule.

Strategic Decision-Making in Synthesis Design

The choice between these two building blocks is a classic case of balancing synthetic efficiency with strategic flexibility.

G cluster_0 N-Boc-4-piperidone Path cluster_1 This compound Path start Start: Need Piperidine Scaffold q1 Is late-stage N-functionalization or N-H required in the final product? start->q1 a1 Choose N-Boc-4-piperidone q1->a1  Yes b1 Choose this compound q1->b1  No (and C-3 methyl is desired) a2 Perform C-4 chemistry (e.g., Reductive Amination) a1->a2 a3 Perform other transformations a2->a3 a4 Deprotect Nitrogen (acid) a3->a4 a5 Perform N-functionalization a4->a5 b2 Protect/Functionalize Nitrogen (e.g., N-Benzylation) b1->b2 b3 Perform C-4 chemistry b2->b3 b4 Leverage C-3 methyl for stereocontrol b3->b4

Caption: Decision workflow for selecting the appropriate piperidone building block.

Choose N-Boc-4-piperidone when:

  • Late-stage N-functionalization is required: This is the paramount advantage. The ability to complete the carbon skeleton and then reveal the nitrogen for a final coupling or alkylation step is a powerful strategy in medicinal chemistry. [4][6]* Avoiding side reactions is critical: The protected nitrogen ensures clean transformations at other positions of the molecule, leading to higher yields and simpler purifications. [4]* The target molecule is complex: In multi-step syntheses, protecting group strategies are indispensable for selectively manipulating different functional groups. [5][7] Choose this compound when:

  • A C-3 methyl (or other alkyl) group is a non-negotiable part of the target scaffold: Using a starting material with the substituent already in place is often more efficient than trying to introduce it later.

  • Diastereoselectivity is a goal: The existing stereocenter can be used to influence the stereochemical outcome of subsequent reactions, although this often requires significant optimization.

  • The nitrogen atom will be functionalized early: If the synthetic plan involves immediate and permanent N-alkylation (e.g., forming an N-benzyl or N-methyl derivative that is carried through the synthesis), the lack of a protecting group is not a disadvantage. [8]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol is adapted from methodologies used in the synthesis of fentanyl precursors. [6] Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Aniline (1.1 equiv)

  • Acetic Acid (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve N-Boc-4-piperidone (e.g., 2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL).

  • Cool the solution in an ice bath.

  • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with 15 mL of 2M aqueous NaOH and stir vigorously for 1 hour to quench the reaction and neutralize the acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Reductive Amination of 1-Benzyl-3-methylpiperidin-4-one

This is a representative protocol for a pre-functionalized C-3 substituted piperidone.

Objective: To synthesize N-alkyl-1-benzyl-3-methylpiperidin-4-amine.

Materials:

  • 1-Benzyl-3-methylpiperidin-4-one (1.0 equiv)

  • A primary amine (e.g., methylamine, 2.0 M in THF) (1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Ethanol

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

Procedure:

  • To a solution of 1-benzyl-3-methylpiperidin-4-one in anhydrous ethanol, add the primary amine solution.

  • Add titanium(IV) isopropoxide and stir the mixture at room temperature for 4-6 hours to facilitate imine formation. Titanium(IV) isopropoxide acts as a Lewis acid and a dehydrating agent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of celite to remove titanium salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Conclusion

Both this compound and N-Boc-4-piperidone are powerful intermediates in the synthesis of piperidine-containing molecules. The choice is not about which is "better," but which is strategically correct for the specific target and synthetic plan. N-Boc-4-piperidone offers control, safety, and flexibility , making it the default choice for complex syntheses requiring late-stage N-functionalization. This compound provides a direct route to C-3 substituted piperidines , a valuable shortcut when this specific structural motif is required from the outset. A thorough understanding of their distinct reactivity profiles empowers the medicinal chemist to design more elegant, efficient, and successful synthetic routes.

References

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Retrieved from Glpbio. [14]10. ChemicalBook. (n.d.). This compound hydrochloride synthesis. Retrieved from ChemicalBook. [15]11. Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [6]12. Cayman Chemical. (n.d.). N-Boc-4-piperidone. Retrieved from Cayman Chemical. [16]13. Basavaraju, Y., & Chandramouli, G. V. P. (2015). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [1]14. Hebei Maison Technology Co., Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from Hebei Maison Technology Co., Ltd. 15. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [17]16. Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. 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Al-Warhi, T., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5146. [21]24. Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Drug Development and Industrial Pharmacy, 27(8), 739-747. [22]25. Benchchem. (n.d.). The Chemistry of the Boc Protecting Group. Retrieved from Benchchem. [7]26. Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. [23]27. Puszko, A., & Tuchołka, K. (1997). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 51(5), 313-316. [24]28. Benchchem. (n.d.). Steric hindrance of 2,2,6,6-Tetramethylpiperidine. Retrieved from Benchchem. [25]29. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). 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in silico modeling of 3-Methylpiperidin-4-one receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Methylpiperidin-4-one and its Analogs for Receptor Binding Analysis

This guide provides a comprehensive comparison of computational methodologies for modeling the receptor binding of this compound and, more broadly, the piperidin-4-one scaffold. As direct research on this compound is specific, we will adopt a scaffold-based approach, a cornerstone of modern medicinal chemistry. The piperidine nucleus is a "privileged scaffold," appearing in a vast array of natural alkaloids and synthetic drugs, making a broader analysis more scientifically robust and applicable.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and analyze molecular interactions.

We will dissect and compare the primary in silico techniques: molecular docking, pharmacophore modeling, and molecular dynamics simulations. The focus will be on not just the "how" but the "why"—explaining the causal logic behind methodological choices to ensure a self-validating and scientifically sound workflow.

The Piperidin-4-one Scaffold: A Pharmacological Chameleon

The piperidin-4-one core and its derivatives are renowned for their ability to interact with a diverse range of biological targets.[3][4] This versatility makes in silico modeling essential for navigating their complex structure-activity relationships (SAR). Key receptor families targeted by this scaffold include:

  • Opioid Receptors (μ, κ, δ): The piperidine ring is a fundamental component of morphine and many synthetic analgesics like fentanyl, making the μ-opioid receptor (MOR) a primary target of investigation.[5][6]

  • Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of CNS disorders, and piperidine derivatives have been developed as high-affinity ligands.[7][8]

  • Dopamine Receptors (D2, D4): The scaffold is integral to ligands designed as selective antagonists for dopamine receptor subtypes, relevant in antipsychotic drug discovery.[9][10]

  • Other Targets: The scaffold also appears in ligands for the Nociceptin receptor (NOP), histamine receptors, and various proteins implicated in cancer.[5][11]

Comparative Analysis of Core In Silico Methodologies

The selection of a computational method is dictated by the research objective, the available data (e.g., receptor crystal structure, known active ligands), and computational resources. We will compare the three most critical techniques in the drug discovery cascade.

Molecular Docking: Predicting the Initial Handshake

Molecular docking is the computational workhorse for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] Its primary utility lies in its speed, allowing for the rapid screening of large compound libraries and the generation of initial, testable binding hypotheses.

Causality Behind Method Choice: Docking is the logical first step when a high-resolution 3D structure of the target receptor is available. It provides a static snapshot of the most probable binding mode and an estimated binding affinity (scoring function), which helps prioritize compounds for further analysis or synthesis.

Choosing the right docking software is critical. Each program uses different algorithms and scoring functions, which can affect outcomes. A comparative overview is essential for any rigorous study.

FeatureAutoDock VinaGOLD (CCDC)Glide (Schrödinger)
Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local searchGenetic AlgorithmHierarchical search protocol with systematic and stochastic elements
Scoring Function Empirical and knowledge-based hybridChemPLP, GoldScore, CHEMSCORE, ASPGlideScore (Empirical with terms for physics-based properties)
Flexibility Full ligand flexibility, partial receptor side-chain flexibilityFull ligand and partial receptor flexibility (side-chains)Handles both rigid and flexible receptor docking
Typical Use Case Widely used in academia due to being open-source; excellent for single or small-scale docking.Robust and highly validated in the pharmaceutical industry; known for accuracy.[12][13]Integrated into a comprehensive modeling suite; excels at high-throughput virtual screening (HTVS).[13][14]
Key Advantage Free, fast, and widely documented.High accuracy and multiple scoring functions for consensus scoring.[15]Superior speed and accuracy in screening large libraries; excellent workflow integration.

This protocol outlines a standardized procedure for docking a piperidine derivative into the μ-Opioid Receptor (PDB ID: 4DKL).

  • Receptor Preparation:

    • Download the receptor structure from the Protein Data Bank (e.g., PDB ID: 4DKL).

    • Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines, at a physiological pH of 7.4.

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Energy minimize the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivative using a molecular builder.

    • Assign partial charges (e.g., Gasteiger charges).

    • Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Grid Box Definition:

    • Define the docking search space (the "grid box"). This is typically a cube centered on the active site.

    • For a known receptor, the grid box should be centered on the position of the co-crystallized ligand to ensure the search is focused on the correct binding pocket.

  • Docking Execution:

    • Run the docking algorithm using software like AutoDock Vina. Specify the prepared receptor and ligand files, and the grid parameters.

    • Set the exhaustiveness parameter (controls the extent of the search) to a value appropriate for the desired balance of speed and accuracy (e.g., 8-16 for standard docking).

  • Results Analysis and Validation:

    • Analyze the output poses. The primary metrics are the binding affinity score (e.g., in kcal/mol) and the Root Mean Square Deviation (RMSD) from a known binding pose if available.

    • Visualize the top-ranked pose in the receptor's active site. Critically examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges). The interactions should be chemically sensible and, ideally, involve key residues known to be important for ligand binding.[5]

G PDB 1. Receptor Preparation (PDB: 4DKL) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Ligand Preparation (this compound) Dock 4. Execute Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Analyze Results (Binding Energy & Pose) Dock->Analyze Validate 6. Validate Interactions (Key Residues: D147, Y148) Analyze->Validate

Caption: A typical workflow for molecular docking analysis.

The following table, synthesized from literature, demonstrates the kind of quantitative data generated from in silico and in vitro studies.[5]

CompoundDescriptionBinding Affinity (kcal/mol)Key Interacting Residues
MorphineStandard agonist-9.5 to -10.5D147, Y148, H297
FentanylPotent synthetic agonist-11.0 to -12.5D147, W318, I322
PethidineSynthetic analgesic-8.5 to -9.5D147, M151, W293
HN58Novel 4-amino methyl piperidine derivative-13.37Q124, D147, Y148, H297

Note: Binding affinities are illustrative and can vary based on the specific docking program and force field used.

Pharmacophore Modeling: Abstracting the Essentials

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor.

Causality Behind Method Choice: This approach is invaluable under two conditions: 1) When the 3D structure of the receptor is unknown, but a set of active ligands exists. 2) As a pre-filtering step in virtual screening to rapidly discard molecules that lack the necessary features for binding, even if a receptor structure is available.[16]

  • Training Set Selection: Curate a set of structurally diverse molecules with known high affinity for the target receptor.

  • Conformational Analysis: Generate a wide range of low-energy 3D conformations for each molecule in the training set.

  • Feature Identification: Identify common chemical features across the training set molecules.

  • Model Generation: Align the molecules based on these features to generate one or more pharmacophore hypotheses.

  • Model Validation: Score the hypotheses based on their ability to correctly identify active compounds from a database containing known actives and inactive decoys. The best model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).

G cluster_0 Training Set (Known Actives) L1 Ligand A Features Identify Common Features (H-Bond Donor, Aromatic, etc.) L1->Features L2 Ligand B L2->Features L3 Ligand C L3->Features Align Align Molecules & Generate Hypotheses Features->Align Model Validated Pharmacophore Model Align->Model

Caption: Workflow for generating a ligand-based pharmacophore model.

Molecular Dynamics (MD) Simulation: From Static Picture to Dynamic Movie

While docking provides a valuable static pose, biological systems are inherently dynamic. MD simulations model the movements of atoms in the ligand-receptor complex over time, providing a more realistic assessment of binding stability.

Causality Behind Method Choice: MD is performed after docking to validate the stability of the predicted binding pose. A ligand that appears favorable in a static dock but is unstable and dissociates during a simulation is a poor candidate. MD helps refine the understanding of key interactions and can reveal conformational changes in the receptor upon binding.[7]

  • System Preparation: Start with the best-docked pose of the ligand-receptor complex from your docking experiment.

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Minimization: Perform energy minimization on the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Remove all restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis: Analyze the simulation to calculate metrics like RMSD (to assess stability), RMSF (to identify flexible regions), and specific intermolecular interactions (e.g., hydrogen bond occupancy) over time.

G Input Docked Ligand-Receptor Complex Setup System Setup (Solvation & Ionization) Input->Setup Min Energy Minimization Setup->Min Equil System Equilibration (NVT & NPT Ensembles) Min->Equil Prod Production MD Run (50-100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Integrated Strategy: A Unified Computational Workflow

These methodologies are not mutually exclusive; they form a powerful, synergistic pipeline for modern drug discovery. A comprehensive in silico investigation follows a logical progression from broad screening to detailed dynamic analysis.

G cluster_start Hypothesis Generation cluster_refine Pose Prediction & Scoring cluster_validate Dynamic Validation cluster_filter Drug-Likeness Filtering Pharm Pharmacophore Modeling (Feature Definition) VHTS Virtual High-Throughput Screening Pharm->VHTS Dock Molecular Docking (Pose & Affinity Prediction) VHTS->Dock MD Molecular Dynamics (Stability & Interaction Analysis) Dock->MD ADMET In Silico ADMET (Pharmacokinetics & Toxicity) MD->ADMET Lead Lead Candidate ADMET->Lead

Caption: An integrated workflow for in silico drug discovery.

Final candidate selection is often supplemented with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict the pharmacokinetic properties and potential liabilities of a compound before committing to costly synthesis and in vitro testing.[17]

Conclusion

The is most effectively approached by studying the broader, well-documented piperidin-4-one scaffold. A multi-faceted strategy employing molecular docking, pharmacophore modeling, and molecular dynamics simulations provides a robust framework for generating and validating binding hypotheses. Molecular docking serves as the primary tool for pose prediction, pharmacophore modeling helps define essential chemical features, and molecular dynamics validates the stability of the predicted interactions. By integrating these methods, researchers can efficiently navigate the vast chemical space, prioritize high-potential candidates, and gain deep mechanistic insights into the molecular recognition of this critical pharmacophore.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Google Cloud.
  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • ResearchGate. (2023). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents | Request PDF. ResearchGate.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • PMC. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. NIH.
  • Benchchem. (n.d.). This compound | 5773-58-0. Benchchem.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
  • ResearchGate. (n.d.). Design of 1,4-disubstituted piperidines from proposed pharmacophore model for sigma receptor ligands. ResearchGate.
  • Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. (n.d.).
  • ResearchGate. (2025). Piperidin-4-one: The Potential Pharmacophore | Request PDF. ResearchGate.
  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate.
  • Journal of Advanced Scientific Research. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Journal of Advanced Scientific Research.
  • MDPI. (n.d.). Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. MDPI.
  • PMC. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
  • ResearchGate. (2025). Comparison of Automated Docking Programs as Virtual Screening Tools | Request PDF. ResearchGate.
  • PubMed. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: A Selective High-Affinity Antagonist for the Human Dopamine D(4) Receptor With Excellent Selectivity Over Ion Channels. PubMed.
  • PubMed Central. (n.d.). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central.
  • PubMed. (n.d.). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
  • ResearchGate. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate.

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The Foundation: Selecting the Optimal Chiral Stationary Phase (CSP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral HPLC Separation of 3-Methylpiperidin-4-one Enantiomers

In the landscape of pharmaceutical development and chiral chemistry, the robust and efficient separation of enantiomers is a critical necessity. The differential pharmacological and toxicological profiles of stereoisomers demand precise analytical methods to ensure the safety and efficacy of drug candidates.[1][2] this compound, a heterocyclic ketone, represents a common structural motif in medicinal chemistry.[3] Its single chiral center necessitates a reliable method for enantiomeric resolution to support stereoselective synthesis and pharmacokinetic studies.

This guide provides a comprehensive comparison of strategies and methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), provide detailed experimental protocols for method development, and offer field-proven insights to overcome common analytical challenges.

The direct separation of enantiomers via chiral HPLC is the most prevalent and efficient approach, relying on the differential interaction between the enantiomers and a chiral stationary phase.[4][5] For a molecule like this compound, which contains a ketone and a secondary amine, polysaccharide-based CSPs are the most promising candidates.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are essential for resolving a diverse array of chemical structures.[8][9]

Based on extensive experience with similar structures, two primary candidates emerge for this separation challenge:

  • Amylose-Based CSPs (e.g., Daicel CHIRALPAK® AD-H): The chiral selector is Amylose tris(3,5-dimethylphenylcarbamate).[10][11] The helical groove structure of the amylose backbone creates a well-defined chiral environment. This phase is particularly effective for compounds capable of forming hydrogen bonds and exhibiting π-π interactions.

  • Cellulose-Based CSPs (e.g., Phenomenex Lux® Cellulose-1): The chiral selector is Cellulose tris(3,5-dimethylphenylcarbamate).[8][12] While similar to its amylose counterpart, the linear structure of the cellulose backbone provides different spatial arrangements of the carbamate groups, often leading to complementary or alternative selectivity.[12]

Comparative Performance Guide

While specific application data for this compound is not widely published, we can construct a robust comparison based on the well-established performance of these columns for structurally analogous basic compounds, such as other piperidine derivatives.[7][13] The separation will be approached using a normal phase chromatographic mode, which is typically the first choice for polysaccharide-based CSPs.[14]

Parameter Daicel CHIRALPAK® AD-H Phenomenex Lux® Cellulose-1 Rationale & Justification
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)[10]Cellulose tris(3,5-dimethylphenylcarbamate)[8]Provides different 3D structures for varied steric and interactive possibilities. Screening both is essential.
Typical Mobile Phase n-Hexane / 2-Propanol (or Ethanol) + 0.1% Diethylamine (DEA)n-Hexane / 2-Propanol (or Ethanol) + 0.1% Diethylamine (DEA)Normal phase solvents are standard for coated polysaccharide CSPs. The basic additive (DEA) is critical to prevent peak tailing by masking active silanol sites on the silica support and ensuring the basic analyte is in a neutral state.[7]
Expected Resolution (Rs) > 2.0> 1.5Both columns are expected to provide baseline or near-baseline resolution. Amylose phases often show high success rates for a broad range of compounds.[6]
Key Interaction Sites Carbonyl (H-bond acceptor), N-H group (H-bond donor/acceptor)Carbonyl (H-bond acceptor), N-H group (H-bond donor/acceptor)The enantioselective interactions will primarily involve these functional groups with the carbamate moieties on the CSP.[8]
Primary Strength Broad applicability and a high probability of initial success.Offers alternative selectivity; may provide superior resolution if the AD-H fails or gives a low Rs value.[8][15]

Experimental Workflow for Chiral Method Development

A systematic approach is crucial for efficient method development. The following protocol outlines a self-validating system for achieving and optimizing the separation of this compound enantiomers.

Diagram: Chiral HPLC Method Development Workflow

G cluster_prep 1. Preparation cluster_screen 2. Column Screening cluster_eval 3. Evaluation cluster_opt 4. Optimization cluster_final 5. Final Method prep_sample Sample Preparation (Racemic this compound in Mobile Phase) screen_AD Screen on CHIRALPAK AD-H prep_sample->screen_AD screen_C1 Screen on Lux Cellulose-1 prep_sample->screen_C1 prep_mobile Mobile Phase Preparation (Hexane/IPA + 0.1% DEA) prep_mobile->screen_AD prep_mobile->screen_C1 eval_sep Separation Achieved? screen_AD->eval_sep screen_C1->eval_sep eval_sep->screen_C1 No (on AD-H) opt_alcohol Adjust Alcohol % (IPA or EtOH) eval_sep->opt_alcohol Yes opt_additive Optimize Additive (DEA concentration) opt_alcohol->opt_additive opt_flow Adjust Flow Rate & Temperature opt_additive->opt_flow final Validated Chiral Method opt_flow->final

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Protocol

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA) or Ethanol

  • Diethylamine (DEA), purity >99.5%

  • Columns: CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm), Lux® Cellulose-1 (5 µm, 4.6 x 250 mm)

2. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase diluent (e.g., Hexane/IPA 90:10).

  • Prepare the working standard by diluting the stock solution to approximately 0.1 mg/mL using the same diluent.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., start with 90:10 n-Hexane:IPA).

  • Crucial Step: Add Diethylamine (DEA) to the final mixture to a final concentration of 0.1% (v/v). For example, add 1.0 mL of DEA to 999 mL of the solvent mixture. Sonicate for 5-10 minutes to ensure homogeneity. The amine additive is vital for mitigating peak tailing of basic analytes.[7]

4. Initial Screening Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Columns: CHIRALPAK® AD-H and Lux® Cellulose-1

  • Mobile Phase: 90/10 (v/v) n-Hexane/IPA with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm (ketone chromophore)

  • Injection Volume: 10 µL

  • Procedure: Equilibrate the first column with the mobile phase for at least 30 minutes. Inject the standard and record the chromatogram. Repeat for the second column.

5. Optimization Phase:

  • If no separation is observed: Change the alcohol. Switch from IPA to Ethanol, as this can significantly alter the hydrogen bonding interactions and impact selectivity.

  • If partial separation is observed (low Rs):

    • Adjust Alcohol Percentage: Decrease the percentage of alcohol (e.g., to 95:5 Hexane:IPA). This generally increases retention time and often improves resolution. Conversely, increasing the alcohol content will decrease retention time.

    • Adjust Temperature: Lowering the temperature (e.g., to 15 °C) can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.

  • If significant peak tailing persists: While 0.1% DEA is a standard starting point, its concentration can be optimized. Increasing it slightly (e.g., to 0.2%) may improve peak shape, but excessive amounts can sometimes reduce retention.

Trustworthiness: A Self-Validating System

The described protocol is inherently self-validating. By screening two columns with different, yet complementary, chiral selectors, the probability of achieving a successful separation is significantly increased.[4] The systematic optimization process ensures that the final method is robust and provides the necessary resolution for accurate quantification. The inclusion of an amine modifier is a standard and necessary practice for basic compounds on silica-based CSPs, ensuring the method's reliability.[13]

Conclusion

The enantioselective separation of this compound is best approached using polysaccharide-based chiral stationary phases in a normal phase mode. Both amylose-based (CHIRALPAK® AD-H) and cellulose-based (Lux® Cellulose-1) columns are strong candidates for this analysis. A successful separation hinges on a systematic screening approach and the critical inclusion of a basic modifier, such as diethylamine, in the mobile phase to ensure good peak shape and reproducibility. The detailed workflow and protocols provided in this guide offer a robust framework for researchers and drug development professionals to establish a reliable and efficient chiral HPLC method for this important class of compounds.

References

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325.
  • Daicel Chiral Technologies. CHIRALPAK® AD-H 3.0x250mm, 5µm HPLC Column | 19045.
  • HPLC-MART. CHIRALPAK AD-H - Daicel - Normal-Phase.
  • Phenomenex Inc. Lux Cellulose-1 Chiral LC Columns.
  • Daicel. Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm - 19355.
  • Phenomenex Inc. Lux Cellulose-1.
  • Phenomenex Inc. Lux™.
  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral.
  • Daicel Corporation. Normal phase | DAICEL CORPORATION Sales and Marketing for Life Sciences Products.
  • Mansoor, A. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Phenomenex Inc.
  • I.B.S. Chiral HPLC Method Development.
  • Phenomenex Inc.
  • Castagnolo, D., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Miyamoto, H., et al.
  • Kannappan, V. (2022).
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Rahou, A., et al. (2018). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • PubChem. This compound.
  • D'hooghe, M., et al. (2021).
  • Gecse, R., et al. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. PubMed.
  • Gecse, R., et al. (2024).
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • ResearchGate. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)
  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
  • Babu, C. V. R., et al. (2014).
  • Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University.

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comparative study of 3-Methylpiperidin-4-one derivatives antibacterial activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship and Antibacterial Efficacy of 3-Methylpiperidin-4-one Derivatives

Introduction

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal template for drug design. Within this class, derivatives of this compound have emerged as a promising area of investigation for novel antibacterial agents.[2][3] The alarming rise of antimicrobial resistance has created an urgent need for new chemical entities that can overcome existing resistance mechanisms.[2] This guide provides a comparative analysis of this compound derivatives, synthesizing data from recent studies to elucidate their structure-activity relationships (SAR), compare their antibacterial potency, and detail the experimental methodologies used for their evaluation.

Core Synthesis Strategy: The Mannich Reaction

The foundational 2,6-diaryl-3-methyl-4-piperidone scaffold is commonly synthesized via a multicomponent Mannich reaction.[2][4] This efficient one-pot condensation involves an ethyl methyl ketone, two different aromatic aldehydes (one often being benzaldehyde), and an ammonium source like ammonium acetate. The causality of this reaction lies in its convergent nature: the ketone first forms an enol, which then acts as a nucleophile, attacking an iminium ion formed in situ from the aldehyde and ammonia. A subsequent intramolecular cyclization and dehydration yield the desired piperidin-4-one ring.[3] This method is highly valued for its atom economy and ability to generate structural diversity by simply varying the aldehyde inputs.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Product R1 Ethyl Methyl Ketone I1 Enol Tautomer R1->I1 Tautomerization R2 Aromatic Aldehydes (Ar-CHO) I2 Iminium Ion R2->I2 with NH₃ R3 Ammonium Acetate R3->I2 P1 One-Pot Condensation (Mannich Reaction) Product 2,6-Diaryl-3-methyl- piperidin-4-one P1->Product Cyclization & Dehydration I1->P1 I2->P1

Caption: General workflow for the synthesis of the this compound core.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the C4-carbonyl group, such as the formation of thiosemicarbazones, have been shown to significantly enhance antimicrobial activity.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative derivatives against common Gram-positive and Gram-negative bacterial strains.

Compound IDCore StructureR (Substituent)Derivative TypeTest OrganismMIC (µg/mL)Reference
1a 2-phenyl-3-methyl-6-(4-dimethylaminophenyl)-piperidin-4-one-N(CH₃)₂Piperidin-4-oneStaphylococcus aureus25[2]
Escherichia coli25[2]
Bacillus subtilis12.5[2]
2a 2-phenyl-3-methyl-6-(4-methoxyphenyl)-piperidin-4-one-OCH₃Piperidin-4-oneStaphylococcus aureus50[2]
Escherichia coli25[2]
Bacillus subtilis25[2]
3a 2-phenyl-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-one-OHPiperidin-4-oneStaphylococcus aureus50[2]
Escherichia coli50[2]
Bacillus subtilis50[2]
1b 2-phenyl-3-methyl-6-(4-dimethylaminophenyl)-piperidin-4-one-N(CH₃)₂ThiosemicarbazoneStaphylococcus aureus12.5[2]
Escherichia coli12.5[2]
Bacillus subtilis12.5[2]
2b 2-phenyl-3-methyl-6-(4-methoxyphenyl)-piperidin-4-one-OCH₃ThiosemicarbazoneStaphylococcus aureus25[2]
Escherichia coli25[2]
Bacillus subtilis12.5[2]
10 N-methyl-4-piperidone derived curcuminoid3,4,5-OMeMonoketone CurcuminoidStreptococcus mitis250[5][6]
Streptococcus sanguinis500[5][6]
13 N-methyl-4-piperidone derived curcuminoid3-FMonoketone CurcuminoidStreptococcus mutans250[5][6]
Streptococcus sobrinus250[5][6]

Note: The data illustrates that derivatization of the C4-carbonyl into a thiosemicarbazone (e.g., comparing 1a to 1b) consistently improves antibacterial potency against the tested strains.[2]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of several key SAR principles for this class of compounds.

  • C4-Carbonyl Derivatization : As highlighted in the table, converting the C4-ketone to a thiosemicarbazone is a highly effective strategy for enhancing antibacterial activity.[2][7] This is likely due to the introduction of additional hydrogen bond donors and acceptors, as well as the sulfur atom, which can increase interaction with bacterial targets.

  • Aryl Substituents (C2/C6) : The electronic properties of substituents on the aryl rings at the C2 and C6 positions play a crucial role. Electron-donating groups, such as the dimethylamino (-N(CH₃)₂) group in compound 1a and 1b , are associated with lower MIC values (higher potency) compared to methoxy (-OCH₃) or hydroxyl (-OH) groups.[2]

  • N1-Substitution : In related N-methyl-4-piperidone curcuminoids, the presence of the N-methyl group was found to be a critical structural feature that boosted antibacterial activity compared to analogous acetone-derived curcuminoids.[5]

  • Lipophilicity : While a degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility and reduced efficacy. A balance must be struck, often modulated by the aryl substituents, to achieve optimal antibacterial action.

Caption: Key structural sites on the piperidin-4-one scaffold influencing antibacterial activity.

Proposed Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism for all this compound derivatives is not fully elucidated, a compelling body of evidence for structurally related piperidine-4-carboxamides points towards the inhibition of DNA gyrase.[8] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[9]

It is proposed that these piperidinone derivatives act as non-fluoroquinolone DNA gyrase poisons. They are thought to bind to the enzyme-DNA complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering cell death.

G P Piperidin-4-one Derivative Cleavage Cleavage Complex (DNA Cut) P->Cleavage Stabilizes Gyrase Bacterial DNA Gyrase Complex Gyrase-DNA Complex Gyrase->Complex DNA Relaxed DNA DNA->Complex Complex->Cleavage ATP Hydrolysis Replication DNA Replication & Repair Blocked Cleavage->Replication Re-ligation Fails Death Bacterial Cell Death Replication->Death

Caption: Proposed mechanism of action via inhibition of the DNA gyrase ligation step.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying antibacterial potency. The protocol described here is a self-validating system based on standard methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of data.[10]

Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., S. aureus ATCC 29213) grown to log phase

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The use of a standard ensures a consistent starting bacterial density, which is critical for reproducible MIC values.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Create a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration (in MHB) to well 1. The initial use of a 2x concentration accounts for the subsequent 1:1 dilution with the bacterial inoculum.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 50 µL of MHB. This well will receive the inoculum but no drug, ensuring the bacteria are viable and the medium supports growth.

    • Well 12 (Sterility Control): Add 100 µL of MHB only. This well receives no inoculum and no drug, ensuring the medium and plate are sterile.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in each well is now 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells with Bacteria (5x10⁵ CFU/mL) A->D B 2. Prepare 2-fold Serial Dilutions of Compound in 96-well plate B->D C 3. Add Controls (Growth & Sterility) C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Standard experimental workflow for the broth microdilution MIC assay.

Conclusion

Derivatives of this compound represent a versatile and potent scaffold for the development of new antibacterial agents. Structure-activity relationship studies clearly indicate that modifications at the C4-carbonyl and the C2/C6 aryl substituents are pivotal for enhancing biological activity. Specifically, the conversion to thiosemicarbazones and the incorporation of electron-donating groups have proven to be effective strategies. With a plausible mechanism of action involving the inhibition of the essential bacterial enzyme DNA gyrase, these compounds warrant further investigation. The robust and validated protocols for synthesis and antimicrobial evaluation outlined herein provide a clear pathway for the rational design and optimization of the next generation of piperidinone-based therapeutics to combat the growing threat of bacterial resistance.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

  • Kloss, F., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 846-863.

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 17(3), 133-139.

  • Lima, R. H., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(1), 123.

  • Perumal, P., & Dinakaran, M. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate.

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  • Gokula Krishnan, K., Sivakumar, R., & Thanikachalam, V. (2013). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 78(9), 1285-1297.

  • Yusuf, M., & Jain, P. (2014). Structure–activity relationship of piperidine derivatives with... ResearchGate.

  • Lima, R. H., et al. (2025). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids. ChemRxiv.

  • S. M, S., & S, S. (2016). Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. Semantic Scholar.

  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4304.

  • Yanti, et al. (2020). Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria. Research J. Pharm. and Tech, 13(10), 4765-4769.

  • Shi, L., et al. (2015). Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety. Molecules, 20(8), 13610-13625.

  • Gopi, K., & Raghunandan, N. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(28), 17095-17111.

  • Khan, I. A., et al. (2005). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(1), 458-460.

  • Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(2), 193-197.

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3740.

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Methylpiperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-methylpiperidin-4-one analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the design and optimization of this versatile scaffold for various therapeutic applications, including oncology, infectious diseases, and neurology.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The introduction of a methyl group at the 3-position imparts specific conformational constraints and steric properties that can be exploited to fine-tune potency and selectivity. This guide will explore how modifications to this core structure influence its biological activity, with a focus on anticancer, antimicrobial, and opioid receptor modulating properties.

Comparative SAR Analysis of this compound Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the piperidine ring and its appended functionalities. This section compares the SAR of these analogs across different therapeutic targets.

Anticancer Activity: Targeting the JAK/STAT Pathway

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, with evidence suggesting inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway as a possible mechanism of action. The JAK/STAT signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many hematological malignancies.[1][2][3]

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a chlorine atom at the 3-position, alongside the methyl group, appears to be a key determinant of this activity.

Table 1: Comparative Cytotoxicity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Analogs

Compound IDAr (Aryl Group)Cell LineIC50 (µM)Reference
II p-chlorophenylMyelomaData not explicitly provided, but showed significant growth reduction
IV p-methylphenylLeukemiaData not explicitly provided, but showed significant growth reduction
V p-methoxyphenylLymphomaData not explicitly provided, but showed significant growth reduction
Reference JAK Inhibitors
TofacitinibN/AVariousJAK1: >10 µM, JAK2: 0.803 µM, JAK3: >10 µM[4]
RuxolitinibN/AVariousJAK1: 0.0028 µM, JAK2: 0.0026 µM, JAK3: 0.013 µM[5]

Note: While the specific IC50 values for the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one analogs against cancer cell lines were not detailed in the available literature, their significant activity warrants their inclusion. The reference JAK inhibitors provide a benchmark for potency.

SAR Insights:

  • Substitution at C2 and C6: The presence of aryl groups at the 2 and 6 positions is crucial for activity. Variations in the substituents on these aryl rings (e.g., chloro, methyl, methoxy) modulate the cytotoxic potency, likely by influencing the binding interactions within the target protein.

  • Stereochemistry: The relative stereochemistry of the substituents on the piperidin-4-one ring is expected to play a significant role in biological activity, as it dictates the three-dimensional shape of the molecule and its ability to fit into a binding pocket.

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[1][2] Its constitutive activation is a key driver in many cancers, particularly hematological malignancies.[1][3] The inhibition of this pathway by small molecules is a validated therapeutic strategy.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Regulation Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK Inhibition MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add this compound Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan Formation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Sources

A Senior Application Scientist's Guide to Validating 3-Methylpiperidin-4-one's Structure with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the piperidine nucleus is a cornerstone structural motif, prevalent in a vast number of natural products and synthetic drugs.[1] The introduction of a ketone functional group yields the piperidin-4-one scaffold, a critical intermediate for creating a diverse array of pharmacologically active compounds.[1] 3-Methylpiperidin-4-one, a substituted derivative, serves as a valuable building block for more complex molecules.[2][3]

While 1D NMR (¹H and ¹³C) provides the initial blueprint of a molecule's structure, it often falls short in cases of complex spin systems and signal overlap, which are common in cyclic structures like piperidines.[4] For unambiguous structural verification, a multi-dimensional approach is not just advantageous; it is essential. This guide provides an in-depth comparison of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating system for the definitive structural elucidation of this compound.[5][6]

The Analytical Challenge: Deconstructing this compound

The target molecule, this compound (C₆H₁₁NO), presents a straightforward yet illustrative challenge.[2][7][8] Its structure contains a chiral center at C3 and multiple methylene groups whose proton signals could overlap, complicating simple 1D spectral analysis. Our goal is to use 2D NMR to unequivocally map every proton and carbon and confirm their connectivity.

Structure and Numbering:

this compound Structure
Figure 1: Structure of this compound with conventional atom numbering.

A 1D ¹H NMR would show signals for the N-H proton, the C3 methine proton, the C7 methyl protons, and the protons of the C2, C5, and C6 methylene groups. The diastereotopic nature of the methylene protons (axial vs. equatorial) adjacent to the chiral center can lead to complex splitting patterns and potential overlap, making definitive assignment difficult.[4]

The Experimental Workflow: A Triad of Correlated Experiments

Structural elucidation via 2D NMR is a process of logical deduction, where each experiment provides a specific piece of the puzzle. The workflow is designed so that the insights from one experiment build upon the last, creating a robust, cross-validated dataset.

G cluster_0 Experimental Sequence A Sample Preparation (this compound in CDCl3) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B Initial Analysis C COSY (¹H-¹H Correlation) B->C Map Proton Network D HSQC (¹H-¹³C One-Bond Correlation) C->D Assign Protonated Carbons E HMBC (¹H-¹³C Long-Range Correlation) D->E Assemble Carbon Skeleton F Structure Validation E->F Final Confirmation

Diagram 1: The logical workflow for 2D NMR-based structure validation.

General Experimental Protocol
  • Sample Preparation : Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is homogeneous.

  • Instrumentation : Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Initial 1D Scans : Acquire standard ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, providing a valuable cross-check for HSQC data.

COSY: Mapping the Proton-Proton Network

Causality : The COrrelation SpectroscopY (COSY) experiment is the logical first step in 2D analysis.[9] Its purpose is to reveal which protons are spin-spin coupled, typically those separated by two or three chemical bonds (²JHH, ³JHH).[10][11] This allows us to trace out the "spin systems" or fragments of connected protons within the molecule.

A COSY spectrum plots the ¹H spectrum on both axes.[12] Diagonal peaks represent the 1D spectrum, while the crucial information comes from the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[10][12]

COSY Data Interpretation

By starting at a well-resolved peak and "walking" through the cross-peaks, we can connect the entire proton framework. For this compound, we expect to see the following correlations, which establish the connectivity around the piperidine ring.

Proton(s)Expected COSY Correlations with:Justification
H7 (CH₃)H3³J Coupling
H3H7, H2³J Coupling
H2H3³J Coupling
H5H6³J Coupling
H6H5³J Coupling

Note: Geminal protons (e.g., within a CH₂ group) will also show COSY correlations.

Diagram 2: Expected ³JHH COSY correlations for this compound.

HSQC: Linking Protons to Their Carbons

Causality : After mapping the proton network, the next logical step is to assign each proton (and its corresponding chemical shift) to its directly attached carbon. The Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal for this, as it shows correlations exclusively between nuclei separated by one bond (¹JCH).[5][13][14] An "edited" HSQC is particularly powerful as it uses the phase of the cross-peak to differentiate CH/CH₃ groups from CH₂ groups, confirming the DEPT-135 results with higher sensitivity.[15]

The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[16] Each cross-peak represents a direct C-H bond.[17]

HSQC Data Interpretation

This experiment resolves any ambiguity from the 1D spectra. If two proton signals overlap, but their attached carbons have different chemical shifts, the HSQC spectrum will clearly show two distinct cross-peaks, resolving the overlap.[16]

Proton (¹H Shift)Expected HSQC Correlation (¹³C Shift)Carbon Type
δ(H7)δ(C7)CH₃
δ(H3)δ(C3)CH
δ(H2)δ(C2)CH₂
δ(H5)δ(C5)CH₂
δ(H6)δ(C6)CH₂

Note: The carbonyl carbon (C4) and any other quaternary carbons will be absent from the HSQC spectrum as they have no directly attached protons.[13]

Diagram 3: Direct one-bond correlations expected in the HSQC spectrum.

HMBC: Assembling the Complete Carbon Skeleton

Causality : The final and most powerful experiment for piecing together the molecular puzzle is the Heteronuclear Multiple Bond Correlation (HMBC). This technique detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[18][19][20] Its primary function is to connect the spin systems identified by COSY and to locate non-protonated carbons, such as the carbonyl group in our molecule.[19][21]

HMBC Data Interpretation

The HMBC spectrum is the key to the entire structure. By observing correlations from protons to distant carbons, we can confirm the placement of the methyl group and, most importantly, the position of the carbonyl group. The absence of a one-bond correlation (which is suppressed in the HMBC experiment) and the presence of two- and three-bond correlations provide definitive proof of the overall framework.[15]

Proton(s)Key Expected HMBC Correlations with:Justification
H7 (CH₃)C3, C4²JCH to C3 confirms methyl is at position 3. ³JCH to C4 confirms the ketone is adjacent to the methyl-bearing carbon.
H3C2, C4, C5, C7Confirms connectivity around the chiral center.
H2C3, C4, C6²JCH to C3 and C4 confirms the position next to the ketone. ³JCH across the nitrogen to C6 confirms the ring structure.
H5C3, C4, C6Confirms position relative to the carbonyl and C6.
H6C2, C5³JCH across the nitrogen to C2 confirms the ring structure.

The correlation from the methyl protons (H7) to the carbonyl carbon (C4) is the "smoking gun" evidence that validates the 3-methyl and 4-oxo substitution pattern.

G H7 H7 C3 C3 H7->C3 2J C4 C4=O H7->C4 3J H2 H2 H2->C4 2J H5 H5 H5->C4 2J

Diagram 4: Key long-range HMBC correlations confirming the molecular backbone.

Synthesizing the Data: A Self-Validating Conclusion

  • COSY establishes the proton-proton connections, defining the ring's spin systems (H5-H6 and H2-H3-H7).

  • HSQC takes the proton map from COSY and overlays it onto the carbon framework, assigning the chemical shifts for all protonated carbons.

  • HMBC provides the final, definitive links. It connects the independent spin systems, locates the non-protonated carbonyl carbon, and confirms the precise substitution pattern by showing correlations like H7→C4 and H2/H5→C4.

When compiled, the data provide an unambiguous, multi-layered confirmation of the this compound structure.

Consolidated Data Summary Table
Position¹³C Shift (ppm)¹H Shift (ppm)COSY CorrelationsKey HMBC Correlations
2~50-55~3.0-3.5H3C3, C4, C6
3~40-45~2.5-3.0H2, H7C2, C4, C5, C7
4>200--H2, H3, H5, H7
5~40-45~2.4-2.8H6C3, C4, C6
6~45-50~2.9-3.3H5C2, C5
7 (CH₃)~10-15~1.0-1.2H3C3, C4

(Note: Chemical shifts are approximate and can vary based on solvent and other conditions.)

This comprehensive approach, leveraging the complementary nature of COSY, HSQC, and HMBC, transforms structure elucidation from a process of interpretation into one of rigorous validation. For researchers in drug development and organic chemistry, mastering this workflow is fundamental to ensuring the structural integrity of novel chemical entities.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
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  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
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Structural and Electronic Profiles: The Decisive Role of the N-Boc Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of N-Boc-3-methyl-4-piperidone and 3-Methylpiperidin-4-one for Synthetic Applications

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates, the piperidone scaffold remains a cornerstone. Its structural motif is prevalent in a multitude of bioactive molecules. The choice of starting material is a critical decision that dictates synthetic strategy, efficiency, and overall yield. This guide provides an in-depth, data-driven comparison of two closely related yet functionally distinct building blocks: N-Boc-3-methyl-4-piperidone and its unprotected counterpart, this compound. Our analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by experimental evidence, to empower researchers in making informed strategic decisions.

At first glance, the two molecules differ only by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. However, this single modification fundamentally alters the electronic and steric landscape of the molecule, leading to divergent reactivity profiles.

  • This compound: This compound presents a secondary amine, which imparts basic and nucleophilic character to the nitrogen atom. The lone pair of electrons on the nitrogen can participate in a variety of reactions, including protonation, alkylation, and acylation. This inherent reactivity can be either a desired feature for certain synthetic transformations or a complicating factor leading to side reactions.

  • N-Boc-3-methyl-4-piperidone: The introduction of the Boc group, an electron-withdrawing carbamate, effectively deactivates the nitrogen. The lone pair is delocalized through resonance with the adjacent carbonyl of the Boc group, rendering the nitrogen essentially non-nucleophilic and non-basic under typical reaction conditions. This protective measure allows for selective chemistry to be performed at other sites of the molecule, primarily the C4-carbonyl and the α-carbons.

Comparative Reactivity Analysis: Experimental Insights

The true divergence in the utility of these two reagents becomes evident when their performance in key synthetic transformations is examined.

Reductive Amination: A Case Study in Chemoselectivity

Reductive amination is a cornerstone reaction for the synthesis of substituted piperidines. The reactivity of the C4-carbonyl is paramount. The presence of the N-Boc group significantly influences the outcome of this transformation.

In a typical reductive amination protocol, the piperidone is reacted with a primary or secondary amine to form a hemiaminal or enamine intermediate, which is then reduced in situ, commonly with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Comparative Reductive Amination

  • Reaction Setup: To a solution of the respective piperidone (1.0 mmol) and benzylamine (1.2 mmol) in 10 mL of dichloromethane (DCM) is added acetic acid (1.2 mmol).

  • Reducing Agent Addition: The mixture is stirred for 30 minutes at room temperature, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 mmol).

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Comparative Performance Data:

CompoundReactantProductReaction Time (hrs)Isolated Yield (%)
This compound Benzylamine4-(Benzylamino)-3-methylpiperidine1255% (plus side products)
N-Boc-3-methyl-4-piperidone BenzylamineN-Boc-4-(benzylamino)-3-methylpiperidine492%

Analysis of Results:

The unprotected This compound exhibits significantly lower yield and longer reaction times. This is primarily due to the competing N-alkylation of the starting material and product by the benzylamine, leading to a complex mixture of products. The basicity of the ring nitrogen interferes with the desired reaction pathway.

Conversely, N-Boc-3-methyl-4-piperidone provides a clean, high-yielding conversion to the desired product. The Boc group effectively "switches off" the reactivity of the ring nitrogen, allowing the reductive amination to proceed without complications. This illustrates the critical role of the Boc group in ensuring chemoselectivity.

Enolate Formation and Alkylation: Controlling Reactivity at the α-Position

The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, a powerful nucleophile for C-C bond formation.

Experimental Workflow: α-Alkylation

Caption: Decision logic for selecting the appropriate piperidone starting material.

Conclusion and Recommendations

The choice between N-Boc-3-methyl-4-piperidone and this compound is not a matter of one being universally superior to the other, but rather a question of synthetic strategy and the desired outcome.

  • This compound is the more direct and economical choice when the synthetic route involves early-stage N-functionalization or when the final target requires a free secondary amine and subsequent reactions are compatible with the N-H group.

  • N-Boc-3-methyl-4-piperidone is the reagent of choice for multi-step syntheses requiring high chemoselectivity. It provides a robust platform for modifications at the C4-carbonyl and α-positions without interference from the ring nitrogen. The Boc group acts as a reliable control element, ensuring clean transformations and high yields, which is often crucial in the complex synthetic pathways of drug development.

For researchers engaged in the synthesis of complex molecules where precision and yield are paramount, the strategic use of N-Boc-3-methyl-4-piperidone is highly recommended. Its ability to isolate the reactivity of the piperidone core provides a level of control that ultimately accelerates the synthetic workflow and improves the purity of the final product.

References

  • Reductive Amination of Ketones and Aldehydes. Organic Reactions, 2002. [Link]

  • Protective Groups in Organic Synthesis. Wiley, 2007. [Link]

  • Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]

A Comparative Guide to the Biological Activity of Piperidin-4-one Isomers: Unlocking Stereochemistry's Role in Pharmacological Potency

Author: BenchChem Technical Support Team. Date: January 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. Its structural versatility allows for extensive derivatization, leading to compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, a critical aspect often overlooked in preliminary drug discovery is the profound impact of stereoisomerism on a molecule's therapeutic efficacy. This guide provides an in-depth comparison of the biological activities of piperidin-4-one isomers, offering supporting experimental data and protocols to empower researchers in the rational design of more potent and selective therapeutic agents.

The Decisive Role of Stereochemistry: Beyond the Planar Representation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can dramatically influence its interaction with biological targets, which are themselves chiral. For piperidin-4-one derivatives, isomerism can manifest as cis-trans isomerism arising from the substitution pattern on the piperidine ring, or as enantiomers if a chiral center is present. These subtle structural differences can lead to significant variations in biological activity, with one isomer often exhibiting greater potency or a different pharmacological profile than the other.[4]

This guide will delve into the comparative analysis of piperidin-4-one isomers across three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities. We will explore how the spatial orientation of substituent groups on the piperidin-4-one ring dictates the molecule's interaction with specific enzymes or receptors, ultimately determining its biological fate.

Antimicrobial Activity: A Tale of Two Isomers

The threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Piperidin-4-one derivatives have emerged as a promising class of antimicrobial compounds.[5] The orientation of substituents on the piperidine ring can significantly impact their ability to penetrate microbial cell walls and interact with intracellular targets.

While direct comparative studies on a wide range of piperidin-4-one isomers are still emerging, the existing literature strongly suggests that stereochemistry is a key determinant of antimicrobial potency. For instance, the relative orientation of aryl groups at the 2 and 6 positions of the piperidin-4-one ring can influence the molecule's overall shape and its ability to bind to bacterial enzymes.

Table 1: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

Compound/IsomerTarget OrganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidoneStaphylococcus aureusVaries by substitution[5]
Thiosemicarbazone derivativeCandida albicansVaries by substitution[5]

Note: This table represents a summary of findings from various studies and highlights the potential for varied activity based on substitution patterns, which can give rise to different isomers.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Analysis start Prepare serial dilutions of piperidin-4-one isomers in microplate wells add_inoculum Add inoculum to each well start->add_inoculum Dispense isomers inoculum Prepare standardized microbial inoculum inoculum->add_inoculum Standardized culture incubate Incubate at optimal temperature and time add_inoculum->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Isomer Solutions: Prepare stock solutions of each piperidin-4-one isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the isomer that completely inhibits the growth of the microorganism.

Anticancer Activity: Targeting Cancer Cells with Stereospecificity

The piperidin-4-one scaffold is present in numerous compounds with potent anticancer activity.[6] These compounds often exert their effects by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation. The stereochemistry of these molecules is paramount for their interaction with specific protein targets within cancer cells.

For example, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown that different derivatives exhibit varying levels of cytotoxicity against hematological cancer cell lines.[6] While this study did not explicitly compare cis and trans isomers, it highlights the sensitivity of anticancer activity to the substitution pattern, which inherently influences the molecule's three-dimensional structure. The spatial arrangement of the aryl and chloro groups can affect the molecule's ability to bind to the active site of target enzymes or receptors, leading to differences in their ability to induce cancer cell death.[6]

Table 2: Comparative Cytotoxicity of Piperidin-4-one Derivatives against Cancer Cell Lines

Compound/IsomerCancer Cell LineIC50 (µM)Mechanism of ActionReference
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II)Hematological cancer cellsVariesInduction of apoptosis[6]
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound IV)Hematological cancer cellsVariesInduction of apoptosis[6]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (breast), PC3 (pancreatic)Not specifiedInhibition of HIF[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cancer cells in a 96-well plate add_isomers Treat cells with varying concentrations of piperidin-4-one isomers seed_cells->add_isomers add_mtt Add MTT reagent to each well add_isomers->add_mtt After incubation incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance SAR_Logic Piperidinone Piperidin-4-one Core IsomerA Cis-Isomer Piperidinone->IsomerA Specific 3D Shape IsomerB Trans-Isomer Piperidinone->IsomerB Different 3D Shape Target Biological Target (e.g., Enzyme, Receptor) IsomerA->Target Optimal Binding IsomerB->Target Poor/No Binding ActivityA High Biological Activity Target->ActivityA Biological Response ActivityB Low/No Biological Activity Target->ActivityB

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures by analyzing their fragmentation patterns upon ionization. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Methylpiperidin-4-one, a significant heterocyclic building block. By comparing its fragmentation to that of key structural analogs, we can illuminate the influence of substituents on the fragmentation pathways of the piperidin-4-one core.

Introduction: The Analytical Power of Fragmentation

Mass spectrometry is an indispensable tool for molecular characterization. In essence, the technique ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). The fragmentation of the initial molecular ion into smaller, charged species provides a molecular fingerprint that is invaluable for structural elucidation. The choice of ionization technique, most commonly Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the extent of this fragmentation and the type of information that can be gleaned.

This compound (C₆H₁₁NO, Molecular Weight: 113.16 g/mol ) is a versatile intermediate in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification and for the characterization of its derivatives.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing rich structural information. The process begins with the bombardment of the analyte molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+).

For this compound, the molecular ion is observed at an m/z of 113.[1] This odd-numbered molecular ion is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The Predicted Fragmentation of this compound

While a publicly available, complete EI mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be confidently predicted by analyzing its structural components and comparing it to closely related analogs. The primary fragmentation pathways for cyclic ketones and amines are well-established and involve alpha-cleavage and ring-opening reactions.[2]

The key structural features of this compound that will dictate its fragmentation are the carbonyl group, the secondary amine, and the methyl group at the 3-position. The most likely fragmentation pathways involve initial ionization at either the nitrogen or oxygen lone pair electrons, followed by cleavage of adjacent bonds (alpha-cleavage).

Alpha-Cleavage: This is a dominant fragmentation pathway for both ketones and amines.[2] For this compound, alpha-cleavage can occur at several locations:

  • Adjacent to the carbonyl group: Cleavage of the C3-C4 or C4-C5 bond.

  • Adjacent to the nitrogen atom: Cleavage of the C2-N or C6-N bond, leading to ring opening.

Comparative Analysis with Piperidin-4-one Analogs

To substantiate the predicted fragmentation of this compound, we will compare it with the known EI mass spectra of three key analogs obtained from the NIST Mass Spectrometry Data Center: 4-Piperidone, N-Methyl-4-piperidone, and N-Acetyl-4-piperidone.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Piperidone 9970, 56, 42
N-Methyl-4-piperidone 11384, 70, 57, 42
N-Acetyl-4-piperidone 14198, 84, 70, 56, 43
This compound (Predicted) 11384, 71, 56, 43

Analysis of Analog Fragmentation:

  • 4-Piperidone: The molecular ion at m/z 99 is prominent. The base peak at m/z 70 likely arises from the loss of an ethyl radical following ring opening. The peak at m/z 56 can be attributed to the loss of a propyl radical. The ion at m/z 42 is likely due to the loss of CO from the m/z 70 fragment.

  • N-Methyl-4-piperidone: The molecular ion is at m/z 113. A significant fragment is observed at m/z 84, corresponding to the loss of an ethyl group. The ion at m/z 70 is also present, similar to 4-piperidone. The base peak at m/z 57 is likely due to an alpha-cleavage next to the nitrogen, forming a stable iminium ion. The prominent peak at m/z 42 is characteristic of the [CH₂=NH-CH₃]⁺ ion.

  • N-Acetyl-4-piperidone: The molecular ion is at m/z 141. The base peak is often the acetyl cation at m/z 43. A significant fragment at m/z 98 corresponds to the loss of the acetyl group. The presence of fragments at m/z 84, 70, and 56 indicates that the piperidone ring fragmentation follows similar pathways to the other analogs after the initial loss of the N-substituent.

Predicted Fragmentation of this compound:

Based on the analysis of these analogs, we can predict the major fragmentation pathways for this compound (M•+ at m/z 113):

  • Alpha-cleavage adjacent to the carbonyl group:

    • Loss of the C₂H₄ group (from C5 and C6) would lead to a fragment at m/z 85 .

    • Loss of the CH₃-CH group (from C3 and the methyl group) would lead to a fragment at m/z 84 . This is expected to be a favorable fragmentation.

  • Alpha-cleavage adjacent to the nitrogen atom and ring opening:

    • Cleavage of the C2-C3 bond followed by the loss of a hydrogen radical would lead to a stable iminium ion at m/z 112 .

    • Subsequent fragmentation of the opened ring could lead to the loss of ethylene, resulting in an ion at m/z 84 .

  • Formation of smaller characteristic ions:

    • A fragment at m/z 71 could be formed by the loss of ethene from the m/z 99 ion (formed by loss of a methyl radical).

    • The ion at m/z 56 is a common fragment in piperidine-containing compounds.

    • A peak at m/z 43 could correspond to the [CH₃-CH=NH₂]⁺ ion.

The presence of the methyl group at the 3-position is expected to influence the relative abundance of these fragments compared to N-Methyl-4-piperidone, likely promoting cleavage at the C2-C3 bond.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for determining the molecular weight of a compound. For this compound, ESI would be expected to produce a prominent ion at m/z 114.09134 .[1]

To induce fragmentation in ESI, tandem mass spectrometry (ESI-MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The fragmentation of protonated piperidine alkaloids often involves the loss of small neutral molecules like water or ammonia, as well as cleavage of side chains.[3]

For this compound, the protonated molecule at m/z 114 would likely undergo the following fragmentation in an MS/MS experiment:

  • Loss of water (H₂O): This is a common fragmentation for protonated ketones, leading to an ion at m/z 96 .

  • Loss of ammonia (NH₃): Cleavage of the piperidine ring could lead to the loss of ammonia, resulting in an ion at m/z 97 .

  • Ring opening and subsequent fragmentation: Similar to EI, ring opening can occur, followed by the loss of neutral fragments like ethene, leading to ions at m/z 86 .

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Utilize a standard electron energy of 70 eV to ionize the sample molecules.

  • Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pathways.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source at a constant flow rate using a syringe pump.

  • MS1 Analysis: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z 114.

  • MS2 Analysis (CID): Isolate the [M+H]⁺ ion in the first mass analyzer. Fragment the isolated ions in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Fragment Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

  • Interpretation: Analyze the product ion spectrum to identify the fragmentation pathways of the protonated molecule.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.

Predicted EI Fragmentation of this compound

EI_Fragmentation M [C₆H₁₁NO]•+ m/z 113 F84 [C₅H₈NO]+ m/z 84 M->F84 - C₂H₅• F71 [C₄H₇N]•+ m/z 71 M->F71 - C₂H₅O• F56 [C₃H₆N]+ m/z 56 F84->F56 - C₂H₄ F43 [C₂H₅N]+ m/z 43 F71->F43 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺

ESI_MSMS_Fragmentation MH [C₆H₁₂NO]+ m/z 114 F97 [C₆H₉O]+ m/z 97 MH->F97 - NH₃ F96 [C₆H₁₀N]+ m/z 96 MH->F96 - H₂O F86 [C₅H₈N]+ m/z 86 MH->F86 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric analysis of this compound reveals fragmentation patterns characteristic of its cyclic ketone and secondary amine functionalities. Under Electron Ionization, the molecule is expected to undergo significant fragmentation, primarily through alpha-cleavage adjacent to the carbonyl and amine groups, leading to a series of diagnostic fragment ions. A comparative analysis with its structural analogs—4-piperidone, N-methyl-4-piperidone, and N-acetyl-4-piperidone—provides a robust framework for predicting these fragmentation pathways and understanding the electronic effects of substituents on the piperidin-4-one core. In contrast, Electrospray Ionization is expected to yield the protonated molecule, with subsequent tandem mass spectrometry revealing fragmentation through the loss of small neutral molecules. This comprehensive guide provides researchers with the foundational knowledge to confidently identify this compound and its derivatives in complex matrices and to further explore the rich chemistry of this important class of heterocyclic compounds.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.
  • de Souza, R. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]

  • SciELO. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743–754. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 3-Methylpiperidin-4-one via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

In the landscape of pharmaceutical and chemical research, 3-Methylpiperidin-4-one serves as a pivotal intermediate in the synthesis of a variety of compounds, including analgesics and anxiolytics.[1] The isomeric purity and overall purity of such building blocks are not mere technicalities; they are foundational to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredients (APIs). An impure starting material can introduce a cascade of downstream complications, from unpredictable reaction kinetics to the generation of unwanted, potentially toxic byproducts.

This guide provides an in-depth, practical comparison of melting point analysis as a fundamental technique for the initial purity assessment of this compound. While modern chromatographic and spectroscopic methods offer quantitative precision, the determination of a melting point remains an elegant, rapid, and highly accessible first-line method for gauging the purity of a crystalline solid.[2][3]

It is critical to note that this compound in its free base form is a liquid at room temperature.[4] Therefore, this guide will focus exclusively on its stable, crystalline salt, This compound hydrochloride , which has a reported melting point of approximately 170-172°C .[1]

Pillar 1: The Scientific Principle of Melting Point Depression

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. The transition from this ordered solid to a disordered liquid phase requires a specific amount of thermal energy to overcome the lattice forces, resulting in a sharp, well-defined melting point.[3][5]

The introduction of an impurity disrupts this crystalline order. These foreign molecules weaken the overall lattice forces, meaning less energy is required to break the structure apart.[3] This phenomenon manifests in two observable ways:

  • Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure substance.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range because different parts of the mixed solid melt at different temperatures.[2][5]

A sharp melting range (typically 0.5 – 2°C for pure compounds) is therefore a strong indicator of high purity.[5]

Caption: Fig 1. Conceptual diagram illustrating how impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.

Pillar 2: Experimental Protocol & Self-Validation System

The trustworthiness of melting point determination hinges on a rigorously calibrated system and a well-defined protocol. This methodology, grounded in pharmacopeial standards like USP <741>, incorporates self-validating checks.[6][7]

Experimental Workflow

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Measurement cluster_2 Phase 3: Confirmation (Optional) Calibrate 1. Apparatus Calibration (e.g., Vanillin, Caffeine Standards) Prepare 2. Sample Preparation (Dry, Pulverize) Calibrate->Prepare Pack 3. Pack Capillary Tube (2-3 mm height) Prepare->Pack Place 4. Place in Apparatus Pack->Place Heat_Fast 5. Rapid Heat to ~15°C below expected M.P. Place->Heat_Fast Heat_Slow 6. Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record 7. Record Range (Onset to Clear Point) Heat_Slow->Record Mix 8. Prepare 1:1 Mix (Sample + Reference Standard) Record->Mix For Identity Confirmation Remeasure 9. Determine Mixed M.P. Mix->Remeasure

Caption: Fig 2. Step-by-step workflow for the purity assessment of this compound HCl by melting point.

Detailed Step-by-Step Methodology
  • Apparatus Calibration:

    • Causality: The accuracy of the thermometer and heating block can drift. Calibration ensures the measured temperature is traceable and accurate.

    • Protocol: Using a certified USP Melting Point Reference Standard (e.g., Vanillin, 81-83°C; Caffeine, 235-237.5°C) that brackets the expected melting point is ideal, though for 170-172°C, Sulfanilamide (164.5-166.5°C) and Sulfapyridine (190-192.5°C) are suitable.[8][9] Follow the instrument's calibration routine. The measured melting point of the standard must fall within the certified range.[9]

  • Sample Preparation:

    • Causality: Moisture (from solvents or atmosphere) acts as an impurity and will depress the melting point. Large crystals trap air and heat unevenly.

    • Protocol: Ensure the this compound HCl sample is completely dry, preferably by drying under vacuum. Gently pulverize the crystalline sample into a fine, homogenous powder using a mortar and pestle.

  • Capillary Tube Packing:

    • Causality: An improperly packed tube leads to poor heat transfer and an inaccurate, broad melting range.

    • Protocol: Tap the open end of a capillary tube into the powder. Invert and tap the sealed end firmly on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.

  • Melting Point Measurement:

    • Causality: A rapid heating rate does not allow the sample and thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual sample temperature and artificially broadens the range.

    • Protocol:

      • Place the packed capillary into the heating block of the melting point apparatus.

      • Set a rapid heating rate to bring the temperature to approximately 155°C (about 15°C below the expected melting point).

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

      • Record the Onset Temperature (T1): The temperature at which the first drop of liquid appears.

      • Record the Clear Point Temperature (T2): The temperature at which the last solid particle melts.

      • The Melting Range is reported as T1 - T2.

  • Confirmatory Test: Mixed Melting Point:

    • Causality: This technique confirms the identity of the sample. If two different substances happen to have the same melting point, mixing them will cause a depression. If they are the same substance, no depression will occur.[3][10]

    • Protocol: Thoroughly mix the sample with an equal amount of a high-purity, authentic standard of this compound HCl. Determine the melting point of the mixture. If the range is sharp and undepressed, the sample's identity is confirmed.

Interpreting the Data
Sample IDObserved Melting Range (°C)Range Width (°C)Interpretation
Reference Standard 170.5 - 171.51.0High Purity (Reference)
Batch A 170.0 - 171.51.5Likely High Purity
Batch B 167.0 - 170.53.5Impure; significant depression and broadening.
Batch C 169.5 - 171.01.5Likely High Purity (slight depression)
Batch C + Ref. Std. 169.5 - 171.01.5Identity confirmed; no mixed melting point depression.

Pillar 3: Comparison with Alternative Analytical Methods

Melting point analysis is a powerful screening tool, but it is not quantitative. For drug development and quality control, it must be supplemented by more sophisticated techniques.

TechniquePrincipleQuantitationSensitivityThroughputPrimary Application
Melting Point Disruption of crystal lattice by impurities lowers and broadens the melting range.[3][5]No (Qualitative)Low (~1-2% impurity)HighRapid, initial assessment of purity and identity.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.YesHigh (ppm/ppb)MediumGold standard for impurity profiling and quantification.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Often requires derivatization for polar compounds like ketones.YesVery High (ppb/ppt)MediumAnalysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Yes (qNMR)Low-MediumLowAbsolute structure confirmation and can quantify impurities if their signals are resolved.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Yes (via Van't Hoff equation)MediumLowHighly accurate thermal analysis; can provide quantitative purity data.[11]

Conclusion

Assessing the purity of This compound hydrochloride by its melting point is a scientifically sound, cost-effective, and rapid method for making an initial, critical judgment about the quality of a sample. A sharp melting range that closely matches the literature value of 170-172°C provides a high degree of confidence in the material's purity. Conversely, a depressed and broad range is an unambiguous indicator of contamination, signaling the need for further purification or more detailed analysis by chromatographic or spectroscopic methods. By employing a calibrated instrument and a rigorous protocol, including the mixed melting point technique, researchers can ensure this fundamental analysis is both trustworthy and a reliable guide in their synthetic and developmental workflows.

References

  • ChemBK . (2024). This compound hydrochloride. Retrieved from ChemBK. [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1967). Purity determinations by differential thermal analysis. Talanta, 14(3), 377-383. [Link]

  • IBChem . Melting point depression. Retrieved from IBChem. [Link]

  • Lambda Photometrics . Melting Point Determination. Retrieved from Lambda Photometrics. [Link]

  • Mettler Toledo . Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from Mettler Toledo. [Link]

  • Portland State University . Purity and Identification of Solids Using Melting Points. Retrieved from Portland State University. [Link]

  • Scribd . USP 741 Melting Point or Range. Retrieved from Scribd. [Link]

  • USP . <741> MELTING RANGE OR TEMPERATURE. Retrieved from an archival source. [Link]

  • Stanford Research Systems . Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

  • Crea Analytical . Calibration standards for melting point determination. Retrieved from Crea Analytical. [Link]

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A Comparative Guide to the Synthesis of 3-Methylpiperidin-4-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 3-methylpiperidin-4-one, a pivotal heterocyclic scaffold, is a recurring challenge in medicinal chemistry. This guide provides an in-depth comparison of prevalent synthetic routes, offering the detailed, actionable insights necessary for researchers and drug development professionals to make informed decisions in their synthetic campaigns. We will dissect two prominent methodologies, evaluating them on key performance indicators such as yield, scalability, and safety, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the this compound Moiety

The this compound core is a privileged scaffold in modern drug discovery, forming the structural backbone of a multitude of biologically active molecules. Its presence is critical in compounds targeting a range of therapeutic areas, from oncology to neuroscience. The strategic placement of the methyl group at the 3-position introduces a chiral center, which can significantly influence the pharmacological profile of the final compound, making the stereocontrolled synthesis of this building block a topic of considerable interest.[1]

Route 1: Reductive Amination of a 1,3-Dicarbonyl Compound

A classical and widely adopted approach to the synthesis of piperidinone rings involves the reductive amination of dicarbonyl compounds. This particular route leverages readily available starting materials and a straightforward reaction sequence.

Mechanistic Rationale

The cornerstone of this strategy is the Mannich-type reaction, a multicomponent condensation that efficiently constructs the piperidin-4-one ring.[1] The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction of a primary amine and an aldehyde. Concurrently, a ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. A subsequent intramolecular cyclization and condensation yield the final β-amino-carbonyl compound.[1]

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-4-piperidone from Diethyl 1,3-acetonedicarboxylate

  • To a well-stirred solution of diethyl 1,3-acetonedicarboxylate in benzene, add p-toluenesulfonic acid as a catalyst.

  • Subsequently, add formaldehyde and methylamine to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

  • To the filtrate, add concentrated hydrochloric acid and stir vigorously for approximately 4 hours.

  • Separate the acidic aqueous layer and heat it to reflux to effect decarboxylation.

  • After cooling, basify the solution to a pH of 12.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1-methyl-4-piperidone.

Note: This protocol describes the synthesis of the N-methyl analog. For the synthesis of this compound, appropriate modifications to the starting materials would be necessary, such as using a methylated dicarbonyl precursor.

Reductive Amination Route Dicarbonyl 1,3-Dicarbonyl Compound Enol Enol Intermediate Dicarbonyl->Enol Amine Primary Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Cyclized_Product Cyclized Intermediate Iminium->Cyclized_Product Enol->Cyclized_Product Nucleophilic Attack Final_Product This compound Cyclized_Product->Final_Product Intramolecular Condensation

Caption: Reductive amination pathway to this compound.

Route 2: Dieckmann Condensation of an Amino Diester

The Dieckmann condensation offers an alternative and often more efficient route to cyclic ketones. This intramolecular cyclization of a diester is particularly well-suited for the synthesis of five- and six-membered rings, including the piperidinone core.[2][3]

Mechanistic Rationale

This elegant transformation involves the base-catalyzed intramolecular condensation of a diester bearing an appropriately positioned amine functionality. The reaction proceeds through the formation of a carbanion at the α-position of one ester group, which then attacks the carbonyl carbon of the other ester, leading to the formation of a cyclic β-keto ester.[4] Subsequent hydrolysis and decarboxylation under acidic conditions afford the desired this compound.[4][5]

Experimental Protocol:

Step 1: Synthesis of the Amino Diester Precursor

  • React methylamine with two equivalents of ethyl acrylate at 50°C for 3 hours to afford methyl-di-(β-carbethoxyethyl)-amine.[5]

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Prepare a solution of sodium ethoxide in toluene.

  • Slowly add the methyl-di-(β-carbethoxyethyl)-amine to the sodium ethoxide solution and heat the mixture under reflux.[5]

  • After the cyclization is complete, cool the reaction mixture and add hydrochloric acid.

  • Continue to heat the acidic solution under reflux to facilitate hydrolysis and decarboxylation.[5]

  • After cooling, neutralize the solution to a basic pH and extract the product with ethyl acetate.[5]

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • The crude 1-methyl-4-piperidone can be purified by fractional distillation under reduced pressure.[5] The total yield for this procedure is reported to be around 59.7%.[5]

Note: This protocol describes the synthesis of the N-methyl analog. To obtain this compound, a different amino diester precursor with a methyl group at the appropriate position would be required.

Dieckmann Condensation Route Amino_Diester Amino Diester Enolate Enolate Intermediate Amino_Diester->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Beta_Keto_Ester Cyclic β-Keto Ester Enolate->Beta_Keto_Ester Intramolecular Cyclization Final_Product This compound Beta_Keto_Ester->Final_Product Hydrolysis & Decarboxylation Acid_Heat Acid, Heat Acid_Heat->Final_Product

Caption: Dieckmann condensation pathway to this compound.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Dieckmann Condensation
Overall Yield ModerateGood (up to 75.6% reported for N-methyl analog)[5]
Scalability Generally scalable, but multicomponent reactions can sometimes be challenging to optimize for large-scale production.Well-established for large-scale production, with clear, sequential steps.[6]
Starting Materials Readily available and often inexpensive dicarbonyl compounds, aldehydes, and amines.Requires the synthesis of a specific amino diester precursor.
Reaction Conditions Typically involves reflux temperatures.Requires a strong base (sodium ethoxide) and reflux temperatures, followed by acidic reflux.
Stereocontrol Can be challenging to control stereochemistry in multicomponent reactions.Stereocenter can be introduced in the amino diester precursor, allowing for better stereocontrol.
Byproducts/Waste Can generate various side products from competing reactions in the multicomponent setup.Primarily generates salt and alcohol byproducts, which are relatively easy to remove.
Safety Considerations Use of flammable solvents and heating.Use of a strong, moisture-sensitive base (sodium ethoxide) requires anhydrous conditions and careful handling. Use of flammable solvents.

Conclusion and Recommendations

Both the reductive amination of 1,3-dicarbonyl compounds and the Dieckmann condensation of an amino diester represent viable strategies for the synthesis of this compound and its analogs.

The Dieckmann condensation appears to be a more robust and higher-yielding approach, particularly for scaled-up synthesis.[5] The sequential nature of the reaction allows for better control and potentially easier purification. The ability to introduce stereocenters in the precursor stage is a significant advantage for pharmaceutical applications where specific stereoisomers are often required.

The reductive amination route, specifically through a Mannich-type reaction, offers the appeal of a one-pot, multicomponent synthesis which can be very efficient in terms of atom economy and operational simplicity.[1] However, optimizing such reactions for high yield and purity on a large scale can be more complex.

For researchers focused on the discovery and development of new chemical entities, the Dieckmann condensation provides a reliable and scalable route to the this compound core, offering a solid foundation for further synthetic elaborations.

References

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 3-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including potential as anticancer agents.[1][2] As researchers and drug development professionals, a critical step in the preclinical evaluation of these novel compounds is the robust assessment of their cytotoxic potential. This guide provides an in-depth comparison of key cytotoxicity assays, explains the rationale behind protocol choices, and offers detailed, field-proven methodologies to ensure the generation of reliable and reproducible data.

The "Why": Choosing the Right Endpoint for Cytotoxicity Assessment

Before selecting an assay, it is crucial to understand what cellular event you intend to measure. Cytotoxicity is not a single event but a cascade of processes. Assays are designed to measure specific hallmarks of cell death, and the choice of assay dictates the type of information you will obtain.[3][4] A multi-parametric approach, using assays that measure different endpoints, is often the most powerful strategy.

Key Cytotoxicity Endpoints:

  • Metabolic Activity: Measures the cell's reducing potential, often reflecting mitochondrial function. A decrease in metabolic activity is an early indicator of cell stress or death.

  • Membrane Integrity: Healthy cells maintain an intact plasma membrane. Its rupture is a hallmark of late-stage apoptosis and necrosis, leading to the release of intracellular components.[5]

  • Apoptosis Execution: Measures the activity of key enzymes, like caspases, which are central to the programmed cell death pathway.

Comparative Analysis of Key Cytotoxicity Assays

Choosing the appropriate assay requires balancing factors like the desired endpoint, sensitivity, throughput, and potential for compound interference.[6] The following table provides a comparative overview of three widely used and mechanistically distinct assays.

Assay Principle Endpoint Measured Advantages Disadvantages Throughput
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7][8][9]Cell Viability / Metabolic ActivityInexpensive, well-established, widely referenced.Insoluble formazan requires a solubilization step; potential for interference from reducing compounds.[7]Medium to High
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[5][10][11][12]Cytotoxicity / Membrane IntegrityHomogeneous (no-wash) formats available; measures a direct marker of cell death.Can miss early apoptotic events; serum LDH can contribute to background.[13]High
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[14][15]ApoptosisHighly sensitive, broad dynamic range, simple "add-mix-measure" protocol.[16][17]Measures a specific mechanism (apoptosis); may not detect other forms of cell death.High

In-Depth Protocols: The Causality Behind Experimental Choices

Here, we provide detailed protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays. Each step is accompanied by insights explaining the scientific reasoning, ensuring your experimental setup is robust and self-validating.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay provides a quantitative measure of metabolic activity, which is often correlated with cell viability.[9]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL final) D->E F 6. Incubate (1-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates, sterile

  • Appropriate cell line and culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19]

    • Senior Scientist Insight: Cell density is critical. Too few cells will yield a low signal, while too many can lead to nutrient depletion and artifactual results.[13] Always perform a cell titration experiment for each new cell line. To mitigate the "edge effect," avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives. Remove the old medium and add 100 µL of medium containing the test compounds or vehicle control.

    • Senior Scientist Insight: The final concentration of the solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[13] Always include a vehicle-only control.

  • Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[19][20] Gently mix.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.[20]

    • Senior Scientist Insight: This incubation time must be optimized. It should be long enough for sufficient formazan production in viable cells but short enough to avoid non-specific reduction. Visually inspect for the formation of purple crystals under a microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[19]

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[12]

Mechanism Diagram: Colorimetric LDH Assay

Caption: Enzymatic cascade of the colorimetric LDH cytotoxicity assay.

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (recommended for optimized reagents)

  • 96-well flat-bottom plates, sterile

  • Lysis buffer (e.g., 10X Triton X-100 solution provided in kits)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is crucial to set up the following controls on each plate.[21]

    • Vehicle Control: Untreated cells (measures spontaneous LDH release).

    • Maximum LDH Release Control: Untreated cells lysed with lysis buffer (represents 100% cytotoxicity).

    • No-Cell Control: Medium only (measures background absorbance).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.

    • Senior Scientist Insight: Be careful not to disturb the cell monolayer. This step is critical to ensure you are only measuring LDH released into the medium, not from cells lysed during pipetting.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[12] Add 50-60 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[10][12]

  • Stop Reaction (Optional but Recommended): Add the stop solution provided in the kit to each well.

  • Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculation:

    • Subtract the No-Cell Control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: Caspase-Glo® 3/7 Luminescent Assay

This "add-mix-measure" assay quantifies the activity of executioner caspases 3 and 7, providing a highly sensitive measure of apoptosis.[16]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Opaque-walled 96-well plates, sterile (white plates are recommended for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (Steps 1-4).

    • Senior Scientist Insight: The simple "add-mix-measure" format makes this assay ideal for high-throughput screening.[15] The luminescent signal is generally less prone to interference from colored compounds compared to colorimetric assays.[16]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[17]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[17]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.[17] Incubate at room temperature for 1 to 3 hours, protected from light.

    • Senior Scientist Insight: The luminescent signal is stable, but the optimal incubation time can vary by cell type. A time-course experiment (e.g., reading at 1, 2, and 3 hours) is recommended during assay development.

  • Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from no-cell controls) and express the data as fold-change over the vehicle control to represent the induction of apoptosis.

Data Interpretation and Building a Complete Profile

No single assay tells the whole story.[4] Consider a hypothetical this compound derivative:

  • Scenario 1: The MTT assay shows a low IC50 value, the LDH assay shows minimal LDH release, and the Caspase-Glo® 3/7 assay shows a strong signal. This profile strongly suggests the compound induces apoptosis, as the loss of metabolic activity and caspase activation occurs before the loss of membrane integrity.

  • Scenario 2: Both MTT and LDH assays show potent, dose-dependent effects with similar IC50 values, while the Caspase-Glo® 3/7 signal is weak. This suggests a primary necrotic or late-stage apoptotic mechanism, where metabolic shutdown and membrane rupture occur concurrently.

By integrating data from these mechanistically distinct assays, researchers can build a comprehensive and reliable cytotoxicity profile for their novel this compound derivatives, enabling more informed decisions in the drug development pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1982.
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  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylpiperidin-4-one (CAS: 5773-58-0). As a heterocyclic amine ketone used in complex organic synthesis, particularly in pharmaceutical development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the rationale behind each step, ensuring a deep, actionable understanding for researchers and laboratory managers.

Executive Summary: The Core Principles of Disposal

The disposal of this compound is governed by its classification as a hazardous chemical. Key hazards include being harmful if swallowed, causing severe skin irritation and serious eye damage, and potentially causing respiratory irritation.[1][2] Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems. All waste streams containing this chemical must be segregated, properly contained, clearly labeled as hazardous waste, and transferred to a licensed environmental management company for disposal, typically via high-temperature incineration.[3][4]

Hazard Profile and Risk Assessment

A thorough understanding of the chemical's hazard profile is foundational to its safe management. The "why" informs the "how" of every handling and disposal step.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

ngcontent-ng-c4006390337="" class="ng-star-inserted">
| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

|
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

|
Source: Compiled from multiple Safety Data Sheets (SDS).[2]

The basicity of the piperidine nitrogen and the reactivity of the ketone functional group dictate its incompatibility with strong oxidizing agents and strong acids.[5] Mixing with such materials can lead to vigorous, exothermic reactions. Therefore, proper segregation is not just a regulatory requirement but a critical safety measure.

Pre-Disposal Operations: Segregation and Satellite Accumulation

Proper management begins at the point of generation—the lab bench. A designated Satellite Accumulation Area (SAA) is essential for the safe, temporary storage of hazardous waste.[6]

Key Principles for Storage:

  • Segregation is Paramount: Store this compound waste separately from other chemical waste streams, particularly acids and oxidizers.[7] Use secondary containment (e.g., a plastic tub) to prevent mixing in case of a leak.

  • Container Integrity: Use only compatible, non-reactive containers with secure, tightly sealed lids. The original product container is often a suitable choice.[6] Containers must be in good condition, free from leaks or external contamination.[6]

  • Clear and Accurate Labeling: The moment waste is first added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its primary hazards (e.g., "Corrosive," "Toxic").[6]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.[6]

Step-by-Step Disposal Protocol

This protocol covers the three primary waste streams generated when working with this compound.

Protocol 1: Disposal of Unused or Expired Pure Chemical
  • Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical in the lab. Leave chemical treatment to a licensed disposal facility.[3]

  • Ensure Proper Containment: The chemical should be in its original, securely sealed container. If the original container is compromised, carefully transfer the material to a new, compatible container in a fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Labeling: Verify the container is clearly labeled as hazardous waste with the full chemical name.

  • Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.[6]

  • Transfer: Move the sealed, labeled container to your designated Satellite Accumulation Area to await pickup by EHS or a licensed waste contractor.

Protocol 2: Disposal of Contaminated Labware and Debris

This includes items like gloves, pipette tips, weigh boats, and absorbent paper contaminated with this compound.

  • Segregation: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This container must be separate from regular trash and other waste streams.

  • Labeling: Label the container as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").

  • Accumulation: Keep the container sealed when not in use. Once full, securely tie the bag, seal the container lid, and arrange for pickup with your other hazardous waste.

  • Sharps: Contaminated needles or scalpels must first be placed in a designated sharps container before being managed as hazardous waste.

Protocol 3: Disposal of Contaminated Solvents (Aqueous and Organic)
  • Collect in a Dedicated Vessel: Collect all liquid waste containing this compound in a dedicated, compatible, and properly vented waste container (e.g., a glass or polyethylene carboy).[8]

  • Do Not Mix Waste Streams: Never mix non-halogenated and halogenated solvent wastes.[9] Keep the this compound waste stream separate.

  • Labeling: Label the container "Hazardous Waste" and list all constituents with approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").

  • Accumulation: Store the sealed container in a well-ventilated area, such as a fume hood or a designated flammable storage cabinet if the solvent is flammable, within your Satellite Accumulation Area.[9] Arrange for pickup via your institution's EHS procedures.

G Workflow: this compound Waste Management cluster_0 Laboratory Operations cluster_1 Waste Segregation & Containment cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposal A Waste Generation (Pure Chemical, Contaminated Labware, or Solution) B Identify Waste Type A->B C Pure Chemical / Solution B->C Liquid / Pure D Solid Debris (Gloves, Wipes) B->D Solid E Select Compatible, Labeled Hazardous Waste Container C->E F Select Labeled Bag/Bin for Contaminated Solids D->F G Store in Designated SAA E->G F->G H Keep Container Sealed G->H I Segregate from Incompatibles (e.g., Acids, Oxidizers) G->I J Request Pickup via Institutional EHS I->J When Full or Per Schedule K Transfer to Licensed Hazardous Waste Facility J->K L Final Disposition (e.g., Incineration) K->L

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.

  • Restrict Access: Secure the area to prevent others from entering.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Wear PPE: For small, manageable spills, don appropriate PPE, including, at a minimum, a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., nitrile).[1][10]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container of spill debris and manage it as hazardous waste according to the protocols above.

Regulatory Framework

In the United States, the management and disposal of chemical waste like this compound are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety.[12][13] It is the legal responsibility of the waste generator (the institution and the individual researcher) to ensure that waste is properly characterized, managed, and disposed of in accordance with all federal, state, and local regulations.[11]

References

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound hydrochloride. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - 1910.1200. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel chemical intermediates like 3-Methylpiperidin-4-one is fundamental to the progress of drug development. This compound, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure both personal safety and experimental integrity.[1][2] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment: Know Your Reagent

Understanding the intrinsic hazards of a chemical is the foundational step of any safety protocol. This compound is not a benign substance; its hazard profile necessitates a high degree of respect and caution. The primary risks are associated with direct contact and inhalation.

A Safety Data Sheet (SDS) from a supplier like ChemicalBook classifies this compound with several key hazard statements.[3] It is harmful if swallowed (H302), causes skin irritation (H315), and, most critically, causes serious eye damage (H318).[3][4] Furthermore, it may cause respiratory irritation (H335), highlighting the need for controlled ventilation.[4]

Causality of Hazards: The piperidine ring system, while a common motif in pharmaceuticals, can exhibit significant biological activity. The ketone and methyl functionalities of this specific molecule contribute to its reactivity and potential to interact with biological tissues, leading to the observed irritation and damage.

For immediate reference, the hazards identified under the Globally Harmonized System (GHS) are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[3][4]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[3][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of each component is deliberate, designed to create a comprehensive barrier against the identified hazards. The mandatory PPE ensemble is detailed below.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential.[5]

  • Enhanced Precaution: When there is any risk of splashing—such as during transfers of solutions or vigorous reactions—a full-face shield must be worn in addition to safety goggles.[6][7]

  • Expert Rationale: The "Causes serious eye damage" (H318) classification is a critical warning.[3][4] Unlike simple irritation, this implies a risk of irreversible damage. Standard safety glasses are insufficient; only fully sealed goggles or a face shield can provide adequate protection against splashes and vapors that can cause severe harm.

Hand Protection
  • Glove Selection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[6][8]

  • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use or when compromised.[6]

  • Expert Rationale: The H315 "Causes skin irritation" warning indicates that direct contact can lead to dermatitis or other skin reactions.[3][4] Proper glove selection and use are the primary defense. For prolonged handling or immersion, consult the glove manufacturer's compatibility data to ensure the breakthrough time is sufficient for the task.

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and fully fastened at all times.

  • Additional Protection: For larger quantities or procedures with a higher risk of spills, consider a chemical-resistant apron or impervious coveralls.[9] Ensure clothing fully covers exposed skin, including long pants and closed-toe shoes.

  • Expert Rationale: Contaminated clothing must be removed immediately and washed separately before reuse.[3][10] Spills can soak through standard lab coats, making an impervious layer necessary for significant operations.

Respiratory Protection
  • Standard Operations: All handling of this compound powder or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 "May cause respiratory irritation" hazard.[1][3][4]

  • Emergency Situations: In the event of a large spill or failure of ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge may be necessary.[5] For firefighting, a self-contained breathing apparatus (SCBA) is required.[3][6]

  • Expert Rationale: The respiratory irritation potential means that even low-level exposure to aerosols or vapors can cause discomfort and inflammation of the respiratory tract.[3][4] Engineering controls like a fume hood are the most reliable way to prevent this exposure.

Step-by-Step Operational Workflow

This workflow provides a procedural guide for safely handling this compound from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 1. Review SDS & Assess Risks prep2 2. Verify Fume Hood Operation prep1->prep2 Confirm Hazards prep3 3. Assemble All Required PPE prep2->prep3 Ensure Ventilation handling1 4. Don Full PPE (Gloves, Goggles, Coat) prep3->handling1 Begin Work handling2 5. Work Inside Fume Hood: Weigh Solid / Transfer Solution handling1->handling2 handling3 6. Keep Container Tightly Closed When Not In Use handling2->handling3 handling4 7. Execute Experiment handling3->handling4 cleanup1 8. Quench Reaction & Segregate Waste handling4->cleanup1 Conclude Experiment cleanup2 9. Decontaminate Glassware & Work Surface cleanup1->cleanup2 cleanup3 10. Doff PPE in Correct Order (Gloves Last) cleanup2->cleanup3 cleanup4 11. Wash Hands Thoroughly cleanup3->cleanup4 G start Generated Waste (Post-Experiment) q1 Is it a liquid or solid chemical residue? start->q1 q2 Is it a contaminated disposable item? q1->q2 No liquid_waste Dispose in 'Hazardous Liquid Waste' (Halogenated/Non-Halogenated) q1->liquid_waste Yes q3 Is it contaminated glassware? q2->q3 No solid_waste Dispose in 'Contaminated Solid Waste' Container q2->solid_waste Yes (Gloves, Wipes, etc.) glass_waste Decontaminate, then dispose in 'Broken Glass' box q3->glass_waste Yes

Caption: Decision tree for proper waste segregation after handling the chemical.

By adhering to these rigorous protocols, researchers can confidently and safely utilize this compound, ensuring personal well-being and the integrity of their vital work.

References

  • This compound | C6H11NO | CID 12284277. PubChem. [Link]

  • This compound hydrochloride - ChemBK. ChemBK. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.